Synthesis Architecture and Mechanistic Evaluation of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
As drug discovery pipelines increasingly rely on fluorinated aromatic scaffolds to enhance metabolic stability and lipophilicity, the precise construction of functionalized butyrophenones has become a critical focal poin...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly rely on fluorinated aromatic scaffolds to enhance metabolic stability and lipophilicity, the precise construction of functionalized butyrophenones has become a critical focal point for synthetic chemists. 1-(5-Fluoro-2-methoxyphenyl)butan-1-one serves as a highly versatile intermediate in the development of central nervous system (CNS) therapeutics and advanced agrochemicals.
This whitepaper provides an in-depth technical blueprint for the synthesis of this compound. Moving beyond standard procedural lists, this guide dissects the mechanistic causality of the reaction, establishes a self-validating experimental architecture, and provides field-proven insights to ensure high regiochemical fidelity.
Retrosynthetic Rationale & Regiochemical Fidelity
The target molecule, 1-(5-fluoro-2-methoxyphenyl)butan-1-one, features a butyryl chain, a methoxy ether, and a fluorine atom on a central benzene core. The most industrially scalable and atom-economical pathway to construct this scaffold is the Friedel-Crafts Acylation of 4-fluoroanisole (1-fluoro-4-methoxybenzene) using butyryl chloride.
The Causality of Regioselectivity:
In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the electronic properties of existing ring substituents.
The methoxy group (-OCH₃) is a powerful activating group and an ortho/para director due to the +M (mesomeric) effect of the oxygen lone pairs.
The fluorine atom (-F) is a net deactivating group (due to its strong -I inductive effect) but also directs ortho/para via weak +M donation.
In 4-fluoroanisole, the para position relative to the dominant methoxy group is sterically and electronically blocked by the fluorine atom. Consequently, the electrophilic attack is forced to the ortho position (C2). The competing position (ortho to the fluorine atom) is electronically impoverished by fluorine's inductive withdrawal, ensuring that acylation occurs with >98% selectivity at the C2 position, yielding the target 1-(5-fluoro-2-methoxyphenyl)butan-1-one[1].
Mechanistic Pathway: The "Why" Behind the Transformation
Understanding the transient intermediates is crucial for optimizing reaction conditions and troubleshooting impurities. The reaction relies on the generation of a highly reactive electrophile mediated by a Lewis acid.
Mechanistic pathway of the Friedel-Crafts acylation yielding the target ketone.
Lewis Acid Activation: Aluminum chloride (AlCl₃) coordinates with the chlorine atom of butyryl chloride. This complexation weakens the C–Cl bond, promoting heterolytic cleavage to generate a resonance-stabilized acylium ion (R-C≡O⁺). This step is highly exothermic and requires strict thermal control[2].
Electrophilic Attack: The electron-rich π-system of 4-fluoroanisole attacks the acylium ion, disrupting aromaticity to form a transient sigma complex (arenium ion) . The positive charge is stabilized by the adjacent methoxy oxygen[1].
Rearomatization: Rapid deprotonation restores the aromatic ring. Crucially, the newly installed carbonyl group is strongly electron-withdrawing, which deactivates the ring and inherently prevents over-acylation (polyacylation)[1].
Experimental Architecture: A Self-Validating Protocol
To ensure reproducibility, the following protocol is designed as a closed-loop, self-validating system. Every step includes a causal explanation for the specific parameters chosen, ensuring the chemist understands the physical chemistry driving the workflow.
Self-validating experimental workflow for the synthesis and purification of the product.
Step-by-Step Methodology
Step 1: Substrate Preparation & Environmental Control
Action: Dissolve 4-fluoroanisole (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a continuous argon purge.
Causality: Both AlCl₃ and acyl chlorides are highly hygroscopic. Ambient moisture will irreversibly hydrolyze the butyryl chloride into butyric acid, generating HCl gas and terminating the acylation sequence[3].
Step 2: Lewis Acid Loading
Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add anhydrous AlCl₃ (1.2 equiv, 60 mmol) portion-wise over 15 minutes.
Causality: The formation of the active catalytic complex is highly exothermic. Portion-wise addition at low temperatures prevents thermal degradation of the solvent and suppresses intermolecular cross-linking side reactions[2].
Step 3: Electrophile Introduction
Action: Introduce butyryl chloride (1.05 equiv, 52.5 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Post-addition, allow the reaction to slowly warm to 20 °C and stir for 3 hours.
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive acylium ion. This kinetic control maximizes regiochemical fidelity, ensuring the electrophile selectively targets the most thermodynamically favorable ortho position[1].
Step 4: Orthogonal In-Process Validation (IPC)
Action: Withdraw a 50 µL micro-aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1) and GC-MS.
Causality: This is the self-validating checkpoint. The reaction must not be quenched at scale until GC-MS confirms <1% of the 4-fluoroanisole peak remains. Premature quenching leads to inseparable starting material in the final product.
Step 5: Complex Dissociation & Quenching
Action: Carefully pour the reaction mixture over a vigorously stirred slurry of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
Causality: The synthesized ketone forms a rigid, stoichiometric coordinate complex with aluminum salts, trapping the product. The highly acidic, aqueous quench protonates the carbonyl oxygen, breaking the Al–O bond and releasing the free ketone into the organic phase while preventing basic hydrolysis of any unreacted acyl chloride[4].
Step 6: Isolation and Purification
Action: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic phases and wash sequentially with distilled water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes).
Quantitative Data Synthesis & Impurity Profiling
While Friedel-Crafts acylation is the primary route, Directed Ortho Metalation (DOM) using 2-bromo-4-fluoroanisole and a Weinreb amide serves as a viable alternative for highly sensitive substrates. The table below summarizes the quantitative performance and expected impurity profiles of both pathways.
Table 1: Comparative Yield and Impurity Profiling
Synthesis Pathway
Regioselectivity
Crude Yield
Purified Yield
Primary Impurity Profile
Friedel-Crafts Acylation
>98% (C2 position)
88–92%
82–85%
1-(2-fluoro-5-methoxyphenyl)butan-1-one (<2%)*
Directed Ortho Metalation
>99% (Lithiation directed)
90–94%
86–89%
Des-bromo 4-fluoroanisole (<1%)
*Field Note: The primary Friedel-Crafts impurity arises from trace electrophilic attack at the C3 position (ortho to the fluorine atom). Due to the differing polarity imparted by the altered hydrogen bonding network, this isomer is easily resolved and removed during silica gel chromatography.
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, with a specific focus on the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, with a specific focus on the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This aryl ketone is a valuable intermediate in the development of various pharmaceutical compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and address potential challenges and safety considerations.
Theoretical Framework: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[1][2] The reaction typically involves an acyl halide or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] The core of the reaction is the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][5][6]
Mechanism:
The mechanism proceeds in several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent. For instance, with an acyl chloride, the Lewis acid coordinates to the halogen, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion (R-C≡O⁺).[2][3][5][6][7]
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[8][9]
Rearomatization: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final aryl ketone product.[2][9]
A significant advantage of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group.[1][3] This electron-withdrawing group makes the product less reactive than the starting material, thus preventing polysubstitution reactions.[1][3]
Synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one: A Strategic Approach
The target molecule, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, is synthesized by the acylation of 4-fluoroanisole with butanoyl chloride. The directing effects of the substituents on the 4-fluoroanisole ring are crucial for achieving the desired regioselectivity. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[9] The fluorine atom, while electronegative, also acts as an ortho, para-director. The steric hindrance from the methoxy group generally favors acylation at the position para to it, which is also ortho to the fluorine atom.
Reaction Scheme:
Caption: Synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of the target compound. It is imperative to perform a thorough hazard analysis before commencing any experimental work.[10]
3.1. Reagents and Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Supplier
4-Fluoroanisole
C₇H₇FO
126.13
10.0 g (79.3 mmol)
Sigma-Aldrich
Butanoyl chloride
C₄H₇ClO
106.55
9.3 g (87.2 mmol)
Sigma-Aldrich
Aluminum chloride (anhydrous)
AlCl₃
133.34
12.7 g (95.2 mmol)
Sigma-Aldrich
Dichloromethane (DCM, anhydrous)
CH₂Cl₂
84.93
150 mL
Fisher Scientific
Hydrochloric acid (conc.)
HCl
36.46
50 mL
VWR
Saturated sodium bicarbonate solution
NaHCO₃
84.01
100 mL
LabChem
Brine (saturated NaCl solution)
NaCl
58.44
100 mL
LabChem
Anhydrous magnesium sulfate
MgSO₄
120.37
10 g
Acros Organics
3.2. Equipment
500 mL three-necked round-bottom flask
Reflux condenser with a drying tube (calcium chloride)
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
3.3. Step-by-Step Procedure
Reaction Setup: Assemble the three-necked flask with the addition funnel, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[11][12] Place the flask in an ice bath on a magnetic stirrer.
Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (12.7 g, 95.2 mmol) to the reaction flask, followed by 100 mL of anhydrous dichloromethane. Stir the suspension to ensure it is well-mixed.
Acyl Chloride Addition: Dissolve butanoyl chloride (9.3 g, 87.2 mmol) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the butanoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0-5 °C.
Substrate Addition: After the addition of butanoyl chloride is complete, dissolve 4-fluoroanisole (10.0 g, 79.3 mmol) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the 4-fluoroanisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5 °C.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[11] This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.[9]
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[11]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Mechanistic Rationale and Troubleshooting
Caption: Workflow of the Friedel-Crafts Acylation.
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst.[10][11] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[10][11] The aqueous work-up is necessary to break this complex and liberate the product.[11]
Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture.[11] Any water present will hydrolyze the catalyst, rendering it inactive. Therefore, the use of anhydrous solvents and thoroughly dried glassware is critical for the success of the reaction.[12]
Regioselectivity: The directing effects of the methoxy and fluoro groups on the aromatic ring primarily govern the regioselectivity. While the methoxy group is a stronger activating group, steric hindrance can influence the final product distribution. The choice of solvent can also play a role in the isomer distribution.[11]
Side Reactions: A potential side reaction is the cleavage of the methyl ether (demethylation) by the Lewis acid, especially at elevated temperatures.[13] Maintaining a low reaction temperature helps to minimize this side reaction.
Safety Considerations
Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[14][15] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14][15]
Butanoyl Chloride: Butanoyl chloride is a corrosive and flammable liquid.[16] It is a lachrymator and should be handled with care in a well-ventilated fume hood.[16]
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Quenching: The quenching of the reaction with water and acid is highly exothermic and should be done slowly and with caution.
Conclusion
The Friedel-Crafts acylation remains a highly effective and widely used method for the synthesis of aryl ketones. By carefully controlling the reaction conditions, particularly the stoichiometry of the catalyst and the exclusion of moisture, the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one can be achieved with good yield and selectivity. This guide provides a robust framework for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
PMC. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]
Academia.edu. Friedel-Crafts Acylation of Anisole. Available from: [Link]
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
ACS Publications. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Available from: [Link]
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available from: [Link]
Swarthmore College. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. Available from: [Link]
PMC. Development of Fluorous Lewis Acid-Catalyzed Reactions. Available from: [Link]
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
Lab Alley. SAFETY DATA SHEET: Aluminum Chloride, Anhydrous. Available from: [Link]
ResearchGate. Optimization of the Friedel-Crafts reaction conditions. Available from: [Link]
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
EPA OSC Response. Material Safety Data Sheet: Aluminium chloride, anhydrous. Available from: [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available from: [Link]
Advent Chembio. Friedel-Crafts Acylation: Mechanism & Applications. Available from: [Link]
SCIRP. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]
PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]
YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Available from: [Link]
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
Semantic Scholar. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available from: [Link]
Rieke Metals. 1-(5-FLUORO-2-METHOXYPHENYL)BUTAN-1-OL. Available from: [Link]
Google Patents. Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
SpectraBase. 1-(4-Fluoro-2-methoxyphenyl)piperazine. Available from: [Link]
An In-depth Technical Guide to the Chemical Properties of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Fluoro-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, a butyrophenone derivative of significant interest in medicinal chemistry and drug discovery. While this compound is a known chemical entity, detailed experimental data in the public domain is limited. This document, therefore, synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded profile of the target molecule. It covers identification, synthesis, predicted physicochemical characteristics, and expected spectral data, along with detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
Compound Identification and Structure
1-(5-Fluoro-2-methoxyphenyl)butan-1-one is a substituted aromatic ketone. Its core structure consists of a butyrophenone scaffold with a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring.
Caption: 2D structure of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Synthesis and Reaction Chemistry
The most plausible and widely applicable method for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4]
Reaction Scheme:
Caption: Proposed synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Detailed Experimental Protocol for Synthesis
This protocol is a general guideline and may require optimization.
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process.[3]
Electrophilic Aromatic Substitution: After the addition of butyryl chloride is complete, add a solution of 4-fluoroanisole (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Physicochemical Properties (Predicted)
The following properties are predicted based on the known properties of similar compounds, such as butyrophenone and 5-fluoro-2-methoxyacetophenone.[5][6][7][8]
5-Fluoro-2-methoxyacetophenone has a melting point of 23 °C.[6] The longer alkyl chain in the target molecule may slightly lower the melting point.
Boiling Point
> 230 °C at 760 mmHg
Butyrophenone has a boiling point of 229-230 °C.[8] The substituents on the phenyl ring are expected to increase the boiling point.
Solubility
Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform).
Aromatic ketones with significant hydrocarbon character exhibit low water solubility.[5]
pKa (Conjugate Acid)
~ -6 to -7
The carbonyl oxygen is weakly basic.
LogP
~ 2.5 - 3.5
Estimated based on the structure; indicates good lipid solubility.
Spectral Analysis (Predicted)
The following spectral characteristics are predicted based on established principles of spectroscopy and data from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one are as follows:
¹H NMR (Predicted in CDCl₃, 400 MHz):
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
H (aromatic)
7.2 - 7.5
m
-
H (aromatic)
6.8 - 7.1
m
-
-OCH₃
~ 3.9
s
-
-C(=O)CH₂-
~ 2.9
t
~ 7.4
-CH₂CH₂CH₃
~ 1.7
sextet
~ 7.4
-CH₃
~ 0.9
t
~ 7.4
¹³C NMR (Predicted in CDCl₃, 100 MHz):
Carbon
Predicted Chemical Shift (δ, ppm)
C=O
~ 200
C-F (aromatic)
~ 160 (d, ¹JCF ≈ 245 Hz)
C-OCH₃ (aromatic)
~ 155
C-H (aromatic)
110 - 125
C-C=O (aromatic)
~ 130
-OCH₃
~ 56
-C(=O)CH₂-
~ 38
-CH₂CH₂CH₃
~ 18
-CH₃
~ 14
Note: The presence of the fluorine atom will lead to through-bond C-F couplings, which will be observable in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[9]
Functional Group
Predicted Absorption (cm⁻¹)
Intensity
C=O (Aryl ketone)
1670 - 1690
Strong
C-H (sp³, aliphatic)
2850 - 3000
Medium-Strong
C-H (sp², aromatic)
3000 - 3100
Medium-Weak
C=C (aromatic)
1580 - 1620
Medium
C-O (aryl ether)
1230 - 1270 (asymmetric)
Strong
C-O (aryl ether)
1020 - 1050 (symmetric)
Medium
C-F (aryl fluoride)
1100 - 1250
Strong
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10][11][12]
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 196.
Major Fragmentation Pathways:
α-Cleavage: Loss of the propyl radical (•C₃H₇) to form the 5-fluoro-2-methoxybenzoyl cation at m/z = 153 (likely the base peak).
McLafferty Rearrangement: If a γ-hydrogen is present on the alkyl chain, a characteristic rearrangement can occur, leading to the loss of propene and the formation of a radical cation at m/z = 154.[13][14]
Loss of methoxy group: Loss of •OCH₃ to give a fragment at m/z = 165.
Loss of CO: Loss of carbon monoxide from the benzoyl cation to yield a fragment at m/z = 125.
Proposed Mass Spectrometry Fragmentation:
Caption: Predicted fragmentation pathways in mass spectrometry.
Safety, Handling, and Storage
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications in Drug Development
The butyrophenone scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting antipsychotic and other central nervous system (CNS) activities.[8][16][17] The introduction of a fluorine atom can modulate the metabolic stability and pharmacokinetic properties of a drug candidate. The methoxy group can influence receptor binding and solubility. Therefore, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. By synthesizing information from analogous compounds and fundamental chemical principles, this document serves as a foundational resource for researchers. The provided protocols for synthesis and characterization offer a practical starting point for further experimental investigation. As a compound of interest in drug discovery, a thorough understanding of its chemical behavior is paramount for the successful design and development of new therapeutic agents.
References
ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... [Link]
Scribd. (n.d.). Mass Spectrometry of Ketones and Aldehydes. [Link]
Rieke Metals. (n.d.). 1-(5-FLUORO-2-METHOXYPHENYL)BUTAN-1-OL | #NV02430. [Link]
Royal Society of Chemistry. (n.d.). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
LookChem. (n.d.). Cas 445-82-9,5-FLUORO-2-METHOXYACETOPHENONE. [Link]
ResearchGate. (n.d.). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. [Link]
ACS Publications. (n.d.). Infrared multiple photon dissociation of butyrophenone cation. A stepwise McLafferty rearrangement. Journal of the American Chemical Society. [Link]
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
Google Patents. (n.d.). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.
National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, a substituted aromatic ketone of interest to research...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, a substituted aromatic ketone of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR spectral features. We will explore the theoretical underpinnings of chemical shifts and coupling constants as influenced by the compound's unique substitution pattern—specifically the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group. Detailed, field-proven experimental protocols for data acquisition are provided, ensuring reproducibility and accuracy. The guide is structured to serve as a self-validating reference for scientists, confirming structural integrity through the synergistic interpretation of proton and carbon NMR data.
Introduction and Structural Overview
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For a compound like 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, NMR provides a detailed atomic-level map, confirming the connectivity and chemical environment of every hydrogen and carbon atom. The molecule's structure consists of a butanoyl chain attached to a benzene ring, which is substituted with a fluorine atom at the C5 position and a methoxy group at the C2 position. This specific arrangement creates a unique electronic environment that is reflected in its characteristic NMR spectra. Understanding these spectra is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.
To facilitate a clear discussion, the atoms of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one are numbered as shown in the diagram below.
Caption: Structure of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Theoretical Principles: Causality of Chemical Shifts and Coupling
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like fluorine and the carbonyl group) pull electron density away from nearby protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (like the methoxy group) increase electron density, "shielding" protons and moving their signals to a lower chemical shift (upfield).
Aromatic Protons (H3, H4, H6): Their shifts are influenced by the combined inductive and resonance effects of the fluoro, methoxy, and acyl substituents. The methoxy group donates electron density, particularly to the ortho and para positions, while the fluoro and acyl groups withdraw electron density.
Aliphatic Protons ([1]C9-H₂, C10-H₂, C11-H₃): The protons on C9, being alpha to the electron-withdrawing carbonyl group, are the most deshielded of the aliphatic chain.
Methoxy Protons (C1[2]3-H₃): These protons are on a carbon attached to an oxygen, placing them in a relatively deshielded environment.
Spin-Spin Coupling (J-coupling) arises from the interaction of the magnetic fields of non-equivalent protons on adjacent atoms. This interaction splits the NMR signal into a multiplet, with the pattern determined by the "n+1 rule," where 'n' is the number of neighboring protons. This phenomenon is critic[3]al for establishing the connectivity of the butanoyl chain. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) provides additional structural information.
Experimental Protocol: ¹H NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality spectral data.
Sample Preparation:
Accurately weigh 5-10 mg of solid 1-(5-Fluoro-2-methoxyphenyl)butan-1-one into a clean, dry vial.
Add approximately[4] 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for many organic compounds and has a well-characterized residual peak at ~7.26 ppm.
Add a small amoun[3]t of an internal standard, such as tetramethylsilane (TMS), to a final concentration of 0.03% v/v for precise chemical shift referencing (δ = 0.00 ppm).
Cap the vial and [4]vortex until the sample is completely dissolved.
Using a glass Pas[5]teur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisiti[5]on (Example on a 400 MHz Spectrometer):
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
Acquire the ¹H NMR spectrum using standard pulse programs (e.g., zg30). Key parameters include:
Spectral Width: 0-12 ppm
Acquisition Time: ~3-4 seconds
Relaxation Delay: 2 seconds
Number of Scans: 16 (can be increased for dilute samples to improve signal-to-noise ratio).
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Predicted ¹[4]H NMR Data and Interpretation
The following table details the predicted chemical shifts, multiplicities, and coupling constants for the title compound. These predictions are based on established substituent effects and data from analogous structures.
Deshielded due to being ortho to the acyl group and meta to the methoxy group. Shows coupling to H3, H6, and a long-range coupling to Fluorine.
H6
Ar-H
~7.10 - 7.20
dd
⁴J(H6-H4) ≈ 3.0, ³J(H6-F) ≈ 7.5
Ortho to the electron-withdrawing fluorine, leading to a downfield shift. Coupled to H4 (meta) and Fluorine (ortho).
H3
Ar-H
~6.90 - 7.00
dd
³J(H3-H4) ≈ 8.8, ⁴J(H3-F) ≈ 4.5
Shielded due to being ortho to the electron-donating methoxy group. Coupled to H4 (ortho) and Fluorine (meta).
C13-H₃
-OCH₃
~3.90
s
N/A
Characteristic singlet for a methoxy group attached to an aromatic ring.
C9-H₂
-CO-CH₂-
~2.95
t
³J ≈ 7.4
Alpha to the carbonyl group, resulting in significant deshielding. Appears as a triplet due to coupling with the two C10 protons.
C10-H₂
-CH₂-
~1.75
sextet
³J ≈ 7.4
Methylene group coupled to two protons on C9 and three protons on C11 (2+3=5 neighbors), resulting in a sextet (n+1=6).
C11-H₃
-CH₃
~1.00
t
³J ≈ 7.4
Terminal methyl group, typically found in the most upfield region. Appears as a triplet due to coupling with the two C10 protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. With broadband proton decoupling, each unique carbon typically appears as a single sharp line.
Theoretical Principles: Carbon Environments and C-F Coupling
The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization state.
Carbonyl Carbon (C7): The sp² hybridized carbon of the carbonyl group is highly deshielded due to the strong electronegativity of the oxygen atom and resonance effects, causing it to appear far downfield.
Aromatic Carbons (C[8][9]1-C6): These sp² carbons resonate in the midfield region (~110-160 ppm). Their specific shifts are modulated by the attached substituents. Carbons directly bonded to electronegative atoms (O, F) are significantly deshielded.
Aliphatic Carbons ([10]C9-C11): These sp³ carbons are the most shielded and appear upfield. The carbon alpha to the carbonyl (C9) will be the most deshielded of this group.
C-F Coupling: The spin-active ¹⁹F nucleus couples with ¹³C nuclei, resulting in splitting of the carbon signals. The magnitude of the coupling constant (J_CF) is largest for the directly bonded carbon (¹J_CF) and decreases with the number of bonds separating the nuclei (²J_CF, ³J_CF, etc.). This is a powerful diagno[11]stic tool for identifying carbons near the fluorine atom.
Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃.
NMR Data Acquisitio[5]n (Example on a 100 MHz Spectrometer):
Use a standard proton-decoupled pulse program (e.g., zgpg30).
Spectral Width: 0-220 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio. This can take from 20 minutes to several hours.
Process the data similarly to the ¹H spectrum.
Predicted ¹³C NMR Data and Interpretation
The table below provides predicted chemical shifts for each unique carbon atom in the molecule, based on additivity rules and data from similar compounds.
| Carbon(s) | Assi[6][8]gnment | Predicted δ (ppm) | ¹³C-¹⁹F Coupling (J_CF, Hz) | Rationale for Assignment |
| :--- | :--- | :--- | :--- | :--- | :--- |
| C7 | C=O | ~198.5 | ~2-4 (⁴J) | Carbonyl carbon, characteristically the most downfield signal. |
| C5 | C-F | ~163.0 | ~250 (¹J) | Directly attached to fluorine, causing a large downfield shift and a very large one-bond C-F coupling constant. |
| C2 | C-OCH₃ | ~158.0 | ~2-3 (⁴J) | Attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift. |
| C4 | Ar-CH | ~125.0 | ~22 (²J) | Two-bond coupling to fluorine. Shift influenced by being ortho to the acyl group. |
| C6 | Ar-CH | ~123.5 | ~8 (²J) | Two-bond coupling to fluorine. Shift influenced by being para to the methoxy group. |
| C1 | Ar-C | ~122.0 | ~7 (³J) | Quaternary carbon attached to the acyl group. Three-bond coupling to fluorine. |
| C3 | Ar-CH | ~110.0 | ~21 (³J) | Shielded due to being ortho to the methoxy group. Three-bond coupling to fluorine. |
| C13 | -OCH₃ | ~56.5 | N/A | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| C9 | -CO-CH₂- | ~45.0 | N/A | Alpha to the carbonyl group, making it the most deshielded aliphatic carbon. |
| C10 | -CH₂- | ~26.0 | N/A | Standard methylene carbon shift. |
| C11 | -CH₃ | ~14.0 | N/A | Terminal methyl group, typically the most upfield signal. |
Integrated Workflow for Structural Verification
The structural elucidation of a novel compound is a systematic process. The combination of ¹H and ¹³C NMR, along with other analytical techniques, provides a self-validating system that ensures the correct structure is assigned with high confidence.
Caption: Workflow for NMR-based structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one are rich with information that, when properly interpreted, provides a definitive confirmation of its molecular structure. The characteristic signals of the butanoyl chain—a downfield triplet, a mid-field sextet, and an upfield triplet in the ¹H spectrum—confirm the aliphatic portion. The complex splitting patterns in the aromatic region of the ¹H spectrum, along with the distinct chemical shifts and ¹³C-¹⁹F coupling patterns in the ¹³C spectrum, unambiguously establish the 1,2,5-trisubstituted aromatic ring system. This guide provides the theoretical framework, practical protocols, and detailed spectral analysis required for researchers to confidently identify and characterize this compound, ensuring the scientific integrity of their work in drug discovery and development.
References
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]
Patterson-Elenbaum, S., Stanley, J. T., & Dillner, D. K. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products Chemistry, Biology and Medicine. Retrieved from [Link]
Brown, W. P. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone. Doc Brown's Chemistry. Retrieved from [Link]
Hein, S. M., et al. (2018). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 95(5), 856-860. Retrieved from [Link]
Scite.ai. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Retrieved from [Link]
Brown, W. P. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanal. Doc Brown's Chemistry. Retrieved from [Link]
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
ePathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Physics Forums. (2011). Aromatic substitution and it's effect on proton NMR? Retrieved from [Link]
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
Tuttle, T. R., et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Beilstein Journal of Organic Chemistry, 12, 2226-2237. Retrieved from [Link]
Sibaev, A. K., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 557-563. Retrieved from [Link]
Mass Spectrometry Fragmentation Analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one: Mechanisms, Workflows, and Analytical Applications
Executive Summary The compound 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (Exact Mass: 196.0896 Da) is a highly substituted butyrophenone derivative. Structurally, it serves as a critical motif and synthetic intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (Exact Mass: 196.0896 Da) is a highly substituted butyrophenone derivative. Structurally, it serves as a critical motif and synthetic intermediate in modern pharmaceutical development, most notably in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors such as Pirtobrutinib ().
For researchers and drug development professionals, understanding the exact mass spectrometric fragmentation behavior of this molecule is paramount for impurity profiling, stability testing, and pharmacokinetic tracking. This technical guide provides an in-depth, mechanistic breakdown of its fragmentation pathways under electron ionization (EI) and collision-induced dissociation (CID), accompanied by a self-validating experimental protocol designed for high-resolution mass spectrometry (HRMS).
Molecular Architecture and Ionization Dynamics
The fragmentation of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is entirely dictated by its structural topology:
The Butyrophenone Backbone: Provides an alkyl chain with
γ
-hydrogens, satisfying the spatial requirements for complex cyclic rearrangements.
The 2-Methoxy Group: Acts as a strong electron-donating group via resonance, stabilizing positive charges on the aromatic ring during cleavage events.
The 5-Fluoro Group: Exerts an electron-withdrawing inductive effect, modulating the bond dissociation energies of the aromatic system.
During ionization, the initial electron ejection predominantly occurs from the lone pairs of the carbonyl oxygen. This localizes the radical cation (
M+∙
) at the ketone moiety, acting as the energetic trigger for sequence-specific bond cleavages. The predictable mass shifts associated with these aromatic substitutions allow for highly accurate structural elucidation ().
Mechanism: Cleavage of the C–C bond
α
to the carbonyl group results in the expulsion of a propyl radical (
∙C3H7
, 43 Da).
Causality: This pathway dominates the mass spectrum because the resulting fragment at m/z 153.03 (the 5-fluoro-2-methoxybenzoyl cation) is an acylium ion. This ion is intensely favored both enthalpically and entropically due to profound resonance stabilization shared between the adjacent oxygen lone pairs and the electron-rich methoxy-substituted aromatic ring. General fragmentation rules for ketones dictate that the loss of the larger alkyl radical is preferentially favored ().
McLafferty Rearrangement
Mechanism: The butanoyl chain possesses
γ
-hydrogens on its terminal methyl group. Through a highly specific six-membered cyclic transition state, a
γ
-hydrogen is transferred to the radical carbonyl oxygen. This is immediately followed by
β
-cleavage, expelling a neutral ethylene molecule (
C2H4
, 28 Da).
Causality: The spatial proximity of the
γ
-hydrogen to the carbonyl oxygen lowers the activation energy for this rearrangement. As modeled by structural analogs like unsubstituted butyrophenone, the neutral loss is strictly ethylene (not carbon monoxide), yielding a highly stable enol radical cation at m/z 168.06 ().
Inductive Cleavage
Mechanism: Direct heterolytic cleavage of the bond between the aromatic ring and the carbonyl carbon.
Causality: Driven by the inductive pull of the aromatic ring, this high-energy pathway results in the loss of the entire butanoyl radical (
∙C4H7O
, 71 Da), yielding the 5-fluoro-2-methoxyphenyl cation at m/z 125.04 .
Methoxy Group Dynamics
Mechanism: Subsequent secondary fragmentation of the primary m/z 153 acylium ion.
Causality: The ortho-positioned methoxy group can undergo homolytic cleavage of the O–CH
3
bond. The loss of a methyl radical (
∙CH3
, 15 Da) from the acylium ion resolves into a demethylated, highly conjugated species at m/z 138.01 .
Quantitative Data Presentation
The table below summarizes the exact masses, elemental formulas, and causal mechanisms for the primary fragment ions.
Fragment Ion
Exact Mass (m/z)
Formula
Neutral Loss
Mechanism
Relative Abundance
Molecular Ion
196.0896
C11H13FO2+∙
None
Electron Ionization
Moderate
Acylium Ion
153.0350
C8H6FO2+
43 Da (
∙C3H7
)
α
-Cleavage
Base Peak (100%)
Enol Radical Cation
168.0584
C9H9FO2+∙
28 Da (
C2H4
)
McLafferty Rearrangement
High
Aryl Cation
125.0401
C7H6FO+
71 Da (
∙C4H7O
)
Inductive Cleavage
Low-Moderate
Demethylated Acylium
138.0116
C7H3FO2+
58 Da (
∙C3H7
+
∙CH3
)
α
-Cleavage + Methoxy Loss
Moderate
Mechanistic Pathway Visualization
The logical flow of the fragmentation cascade is mapped below.
Fragmentation pathways of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one under electron ionization.
To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step contains an internal logic check to prevent false-positive data generation during API impurity profiling.
Action: Dissolve the analyte in LC-MS grade acetonitrile. Spike the sample with a stable-isotope-labeled internal standard (SIL-IS), such as Butyrophenone-d5, at a precise 1:1 molar ratio.
Causality: Matrix effects and ion suppression in complex pharmaceutical mixtures can severely skew quantitative abundance.
Self-Validating Mechanism: The SIL-IS co-elutes closely with the target analyte but is mass-shifted. If the absolute detector response of the SIL-IS deviates by >5% between sequential runs, the system's software automatically flags the run for ionization instability, invalidating the batch before erroneous data is reported.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a C18 reversed-phase column (1.7 µm particle size) with a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Causality: Formic acid acts as an essential proton source for positive electrospray ionization (ESI+), drastically enhancing the yield of
[M+H]+
precursor ions prior to CID.
Self-Validating Mechanism: A blank injection (solvent only) is programmed immediately prior to the sample. The analytical sequence requires the baseline noise at the target retention time to be <1% of the lowest calibration standard. Failure to meet this threshold halts the run, proving zero column carryover.
Step 3: Ionization and Collision-Induced Dissociation (CID)
Action: Operate the mass spectrometer in positive ESI mode with a stepped collision energy ramp (15 eV, 25 eV, 40 eV) using Argon as the collision gas.
Causality: Ramping the collision energy ensures that both low-energy pathways (like the McLafferty rearrangement) and high-energy pathways (like inductive cleavage) are captured simultaneously in a single duty cycle.
Self-Validating Mechanism: The system continuously monitors the mass accuracy of a known background lock-mass ion (e.g., polysiloxane m/z 371.1012). If the lock-mass drifts beyond an error margin of 5 ppm, the acquisition pauses and recalibrates, ensuring only highly accurate m/z values are assigned to the target fragments.
References
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure
Source: PubMed Central (PMC)
URL:[Link]
Combining fragment-ion and neutral-loss matching during mass spectral library searching
Source: PubMed Central (PMC)
URL:[Link]
Fragmentation Patterns in Mass Spectra
Source: Chemistry LibreTexts
URL:[Link]
LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies
Source: PubMed Central (PMC)
URL:[Link]
Exploratory
Infrared (IR) Spectroscopy of Butyrophenone Derivatives: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Butyrophenones represent a critical class of neuroleptic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
Butyrophenones represent a critical class of neuroleptic and antiemetic agents, with prominent examples including haloperidol, droperidol, and azaperone. The pharmacological efficacy of these compounds is anchored by their 1-phenylbutan-1-one backbone. In pharmaceutical development, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for characterizing these derivatives. Beyond simple identification, IR spectroscopy provides deep mechanistic insights into polymorphic transitions, inter/intra-molecular hydrogen bonding, and drug-polymer miscibility in amorphous solid dispersions (ASDs).
As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. Here, we will dissect the causality behind specific IR shifts, establish self-validating experimental protocols, and provide a framework for utilizing IR data to drive formulation decisions.
Structural Basis and Causality of IR Shifts
The defining feature of the butyrophenone pharmacophore is a ketone functional group conjugated with a phenyl ring. In a standard aliphatic ketone, the carbonyl (C=O) stretching vibration typically appears around 1715 cm⁻¹. However, in butyrophenone derivatives, the conjugation with the aromatic ring delocalizes the
π
-electrons. This delocalization weakens the C=O double bond character, predictably shifting the absorption to lower frequencies, generally around 1680 cm⁻¹ [[1]]().
The Role of Hydrogen Bonding in Spectral Splitting
The exact position of the C=O band is highly sensitive to the molecule's solid-state environment.
Crystalline State: In crystalline droperidol, molecules exist as dimers linked by two robust hydrogen bonds between the benzimidazole N-H and the carbonyl oxygen. This intermolecular bonding further weakens the C=O bond, anchoring the peak at 1683 cm⁻¹ 2.
Amorphous State: When droperidol is converted into an amorphous solid dispersion (e.g., via hot-melt extrusion with a polymer like PVPK30), these crystalline dimers are disrupted. The loss of the dimer structure causes the original 1683 cm⁻¹ peak to split into two distinct bands: a 1718 cm⁻¹ peak corresponding to "free" (non-hydrogen bonded) carbonyls, and a 1704 cm⁻¹ peak representing carbonyls interacting with the polymer matrix 2.
Ion-Pair Complexation Dynamics
IR spectroscopy is also utilized to validate extraction and assay methodologies. For instance, haloperidol (pKa ~8.3) protonates at its piperidine nitrogen at low pH (e.g., pH 1.85) 3. It can then associate with an anionic dye like Eriochrome Black T (EBT) to form an extractable ion-pair complex 4. The IR spectrum of this complex acts as a self-validating fingerprint, displaying haloperidol's C=O (1658 cm⁻¹), C-F (1226 cm⁻¹), and C-Cl (740 cm⁻¹) bands simultaneously with EBT's N=N (1507 cm⁻¹) and -SO₃ (1218 cm⁻¹) stretching vibrations 3.
Quantitative Data: Key Spectral Signatures
To facilitate rapid spectral interpretation, the following table summarizes the foundational vibrational modes of major butyrophenone derivatives.
Butyrophenone Derivative
C=O Stretch (cm⁻¹)
Halogen Stretch (cm⁻¹)
Secondary Functional Group Bands (cm⁻¹)
Structural State
Haloperidol
1658 – 1680
1226 (C-F), 740 (C-Cl)
3100 (O-H, H-bonded)
Crystalline
Droperidol
1683
1220 (C-F)
3350 (N-H, Benzimidazole)
Crystalline (Dimer)
Droperidol
1704, 1718
1220 (C-F)
Broadened N-H
Amorphous (Monomer)
Azaperone
~1680
1225 (C-F)
1590 (Aromatic C=C)
Crystalline
Note: The invariant aromatic C-C stretching band (~1590 cm⁻¹) should be utilized as an internal reference for spectral normalization during quantitative comparative analyses 5.
Experimental Protocols: FTIR-ATR Methodology
To ensure high scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR methodology is engineered as a self-validating system for analyzing butyrophenone solid dispersions.
Step-by-Step Workflow
Instrument Calibration & System Suitability:
Equip the FTIR spectrometer with a diamond trapezoid ATR unit (45° entrance/exit faces) to ensure optimal depth of penetration and chemical inertness 6.
Purge the sample chamber with dry, CO₂-free air to eliminate atmospheric interference 5.
Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.
Sample Preparation:
For neat APIs (e.g., crystalline haloperidol), place 2–5 mg of the powder directly onto the ATR crystal.
For solid dispersions, ensure the sample is stored under vacuum or desiccation to prevent moisture-induced recrystallization prior to scanning.
Spectral Acquisition:
Apply consistent pressure using the ATR anvil.
Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio 6.
Data Deconvolution & Validation:
Normalize the spectra against the invariant aromatic C-C stretch (~1590 cm⁻¹).
Validation Check: If analyzing an amorphous formulation of droperidol, the complete disappearance of the 1683 cm⁻¹ peak and the emergence of the 1704/1718 cm⁻¹ doublet validates that 100% of the crystalline dimers have been disrupted 2. If the 1683 cm⁻¹ peak persists, the system flags incomplete amorphization.
The following diagram illustrates the logical workflow and phase transitions monitored during the IR analysis of butyrophenone amorphous solid dispersions.
FTIR-ATR workflow for validating butyrophenone amorphous solid dispersions.
Conclusion
Infrared spectroscopy of butyrophenone derivatives transcends simple material identification. By understanding the causality between molecular environment and vibrational frequency—such as the disruption of benzimidazole-carbonyl hydrogen bonds in droperidol or the ion-pairing of haloperidol—analytical scientists can leverage FTIR as a robust, self-validating tool. Strict adherence to the ATR methodologies outlined above ensures that spectral data directly translates into actionable insights regarding drug formulation, stability, and bioavailability.
References
Grokipedia.Butyrophenone - Chemical and Physical Properties.
SciELO.Nota Técnica: Spectrophotometric determination of haloperidol based on ion-pair complex.
ResearchGate.IR Spectra of haloperidol, EBT and ion-pair complex.
PubMed Central (PMC).Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives.
MDPI.Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid (FT-IR Methodology).
ACS Publications.Congruent Release of Drug and Polymer from Amorphous Solid Dispersions: Insights into the Role of Drug-Polymer Hydrogen Bonding.
Physicochemical Profiling and Thermal Characterization of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern medicinal chemistry, aryl ketones serve as highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern medicinal chemistry, aryl ketones serve as highly versatile electrophilic hubs, enabling the synthesis of complex heterocycles and natural product-inspired scaffolds (). Among these, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9) represents a specialized, high-value building block. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring, coupled with a flexible butanoyl chain, creates a unique physicochemical profile.
As a Senior Application Scientist, I frequently encounter challenges in characterizing such low-melting, semi-volatile intermediates. Standard capillary melting point techniques often fail due to supercooling and ambient temperature fluctuations. This guide provides an in-depth analysis of the compound's physical properties, the mechanistic causality behind these properties, and field-proven, self-validating experimental protocols for its thermal and analytical characterization.
Structural and Physicochemical Profile
The physical state of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one at room temperature typically presents as a pale yellow to colorless viscous liquid or a low-melting crystalline solid. Because empirical data for this highly specific building block is often proprietary to custom synthesis vendors, the values below represent a synthesis of predictive modeling and structural analogy to closely related fluorinated acetophenones and butyrophenones.
To effectively utilize this compound in drug design, one must understand why it exhibits these specific physical properties. The molecule's behavior is dictated by the interplay of its three primary substituents:
The 5-Fluoro Substituent: The introduction of fluorine significantly alters the molecule's electronic distribution without adding substantial steric bulk. In drug development, this specific substitution pattern is strategically used to block cytochrome P450-mediated oxidation at the vulnerable 5-position, thereby increasing metabolic stability while enhancing lipophilicity ().
The 2-Methoxy Group: This group acts as a strong hydrogen bond acceptor. However, its proximity to the bulky butanoyl group induces steric hindrance, forcing the carbonyl moiety out of the plane of the phenyl ring. This disruption of planarity prevents tight crystal packing, fundamentally lowering the melting point.
The Butanoyl Chain: Unlike rigid acetophenones, the four-carbon butanoyl chain introduces significant conformational flexibility. This increases the entropy of fusion (
ΔSfus
), which directly depresses the thermodynamic melting point, explaining why this compound hovers on the boundary between a liquid and a solid at ambient temperatures.
Structure-Property Relationship (SPR) of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Experimental Protocol: Thermal Analysis & Melting Point
For compounds with melting points near ambient temperature (15 °C – 25 °C), traditional visual capillary methods are highly inaccurate due to atmospheric condensation and sample supercooling. To obtain a scientifically rigorous melting point, a Differential Scanning Calorimetry (DSC) protocol must be employed.
Self-Validating DSC Workflow
This protocol acts as a self-validating system: by forcing the sample into a fully crystalline state via cryogenic cooling before heating, we erase its previous thermal history. If the integration of the melting endotherm matches the theoretical enthalpy of fusion without extraneous peaks, the system internally validates both the purity of the sample and the accuracy of the melting point.
Step-by-Step Methodology:
Sample Encapsulation: Weigh exactly 3.0 to 5.0 mg of the compound into an aluminum DSC pan. Seal hermetically to prevent the volatilization of the liquid phase during the heating cycle.
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation and moisture condensation.
Cryogenic Cooling Cycle (The Validation Step): Ramp the temperature down from 25 °C to -50 °C at a rate of 10 °C/min. Causality: Low-melting aryl ketones are prone to supercooling and may remain as viscous, amorphous liquids well below their true melting point. This deep-freeze step forces nucleation and ensures 100% crystalline lattice formation.
Controlled Heating Cycle: Hold at -50 °C for 5 minutes to establish thermal equilibrium. Ramp the temperature upward at 5 °C/min until reaching 50 °C.
Data Integration: Do not use the peak maximum as the melting point, as it is mass-dependent. Instead, extrapolate the intersection of the baseline and the leading edge of the endothermic peak. This extrapolated onset temperature represents the true thermodynamic melting point.
Self-validating DSC workflow for determining the melting point of low-melting ketones.
Analytical Validation System (Identity & Purity)
Before deploying 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in transition metal-free α-arylation or heterocycle synthesis (), its structural integrity must be verified. A single analytical method is insufficient; a self-validating orthogonal approach is required.
Orthogonal Validation Protocol
High-Resolution Mass Spectrometry (LC-HRMS):
Action: Run the sample via Electrospray Ionization (ESI+).
Validation: Confirms the exact mass. Look for the
[M+H]+
pseudo-molecular ion at m/z 197.0978.
Multinuclear NMR Spectroscopy (¹H, ¹³C, and ¹⁹F):
Action: Dissolve the sample in
CDCl3
.
Validation: While LC-MS confirms the mass, NMR confirms the regiochemistry. The ¹⁹F NMR is the critical self-validating step here; a distinct singlet in the region of -118 to -125 ppm confirms the presence of the fluorine atom on the aromatic ring. The ¹H NMR must show a distinct triplet (~0.9 ppm) for the terminal methyl group of the butanoyl chain and a sharp singlet (~3.8 ppm) for the methoxy group, proving no transesterification or degradation has occurred.
By combining the thermodynamic data from the DSC with the orthogonal structural data from NMR and HRMS, researchers establish an unbreakable chain of evidence regarding the physical state, purity, and identity of the building block, ensuring downstream synthetic success.
References
Ketones as strategic building blocks for the synthesis of natural product-inspired compounds
Chemical Society Reviews (2022)
URL:[Link]
Applications of Fluorine in Medicinal Chemistry
Journal of Medicinal Chemistry (2015)
URL:[Link]
Transition metal-free synthesis of α-aryl ketones via oxyallyl cation capture with arylboronic acids
Chemical Communications (2020)
URL:[Link]
Exploratory
Solubility Profiling of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in Organic Solvents: A Technical Whitepaper
Executive Summary The compound 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9; Formula: C11H13FO2) is a specialized butyrophenone derivative frequently utilized as a molecular building block in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9; Formula: C11H13FO2) is a specialized butyrophenone derivative frequently utilized as a molecular building block in pharmaceutical and agrochemical synthesis. For researchers and drug development professionals, mastering the solubility profile of this intermediate is critical for optimizing reaction kinetics, designing purification workflows, and minimizing solvent waste. This guide provides an authoritative, in-depth analysis of its solubility behavior, grounded in thermodynamic principles and validated experimental methodologies.
Molecular Architecture & Thermodynamic Framework
To accurately predict and manipulate the solubility of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, we must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [1]. The HSP framework posits that the total cohesive energy of a substance is divided into three distinct intermolecular forces: dispersion (
δD
), polarity (
δP
), and hydrogen bonding (
δH
) [2].
The solubility of this specific compound is dictated by the interplay of four key structural features:
The Butyryl Chain: This four-carbon aliphatic tail primarily contributes to the dispersion forces (
δD
). It significantly increases the molecule's overall lipophilicity, driving its solubility in non-polar and weakly polar organic solvents.
The Methoxy Group: Acting as a strong hydrogen-bond acceptor (
δH
) and introducing a permanent dipole (
δP
), this moiety ensures high miscibility in polar aprotic solvents.
The Ketone Carbonyl: Similar to the methoxy group, the highly polarized C=O bond acts as an excellent hydrogen-bond acceptor, further enhancing interactions with polar protic and aprotic media.
The Fluorine Atom: Positioned on the aromatic ring, the highly electronegative fluorine atom withdraws electron density via the inductive effect. This alters the dipole moment of the aromatic system and slightly reduces the basicity of the adjacent methoxy group, subtly shifting the optimal solvent interaction radius compared to non-fluorinated analogs.
Predictive Quantitative Solubility Profile
Because empirical solubility data for highly specific synthetic intermediates is often proprietary, application scientists rely on predictive quantitative profiling grounded in structural homology and HSP calculations. Table 1 summarizes the expected saturation concentrations across various solvent classes at standard ambient temperature (25 °C).
Table 1: Estimated Solubility Profile of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Solvent
Solvent Class
Predicted Solubility (mg/mL at 25°C)
Thermodynamic Rationale
Dichloromethane (DCM)
Polar Aprotic
> 500
Excellent HSP match; strong dipole-dipole interactions with the ketone/methoxy groups.
Tetrahydrofuran (THF)
Polar Aprotic
> 500
Ideal balance of dispersion forces and hydrogen-bond acceptor capacity.
Ethyl Acetate (EtOAc)
Polar Aprotic
200 - 400
High solubility driven by complementary ester-ketone dipole interactions.
Ethanol (EtOH)
Polar Protic
50 - 150
Moderate solubility; H-bonding from EtOH is partially disrupted by the hydrophobic butyl chain.
n-Heptane
Non-Polar
10 - 50
Limited solubility; dispersion forces are present, but the polar core resists solvation.
Experimental Workflow for Solubility Determination
To transition from predictive models to empirical validation, a rigorous experimental protocol is required. For organic molecules with expected solubilities >10 mg/L, the Shake-Flask Method is the gold standard, adapted from OECD Test Guideline 105 [3, 4]. The following protocol is designed as a self-validating system to eliminate kinetic and physical artifacts.
Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
Preparation of Saturated Mixtures: Add an excess amount of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (e.g., 500 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass vial.
Causality: The use of an excess mass ensures that the solid phase remains present, which is thermodynamically required to establish a saturation equilibrium. Amber glass is selected to prevent potential UV-induced photo-degradation of the fluorinated aromatic system over the long equilibration period.
Thermostated Equilibration: Secure the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 to 72 hours.
Causality: Solubility is strictly temperature-dependent. A tight ± 0.1 °C tolerance prevents temperature fluctuations from causing supersaturation or premature precipitation. A minimum of 48 hours guarantees that the kinetic dissolution-crystallization processes have reached a steady-state thermodynamic equilibrium [3].
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: High-speed centrifugation or sub-micron filtration physically separates undissolved microcrystals from the liquid phase. Failure to remove these microcrystals leads to a false-positive overestimation of the solute concentration [3]. PTFE is mandatory due to its broad chemical inertness to aggressive organic solvents like DCM or THF.
Analytical Quantification: Dilute a precise aliquot (e.g., 10 µL) of the clear supernatant with the HPLC mobile phase. Analyze the sample using High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV).
Causality: Direct injection of saturated organic solutions will overload the analytical column and exceed the linear dynamic range of the UV detector. Dilution ensures the analyte concentration falls within the validated calibration curve.
Solvent Selection Strategy for Downstream Applications
The empirical solubility profile directly dictates the operational success of downstream chemical processes. By mapping the solubility data, scientists can engineer optimized solvent systems for specific workflows.
Decision Matrix for Downstream Solvent Selection.
Crystallization and Purification: The ideal crystallization system requires a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, alongside a miscible anti-solvent. Ethanol serves as an excellent primary solvent (providing a steep solubility curve dependent on temperature), while n-heptane acts as an effective anti-solvent due to the compound's limited solubility in purely aliphatic hydrocarbons.
Chemical Synthesis: For reactions involving the ketone moiety (e.g., Grignard additions, reductive aminations, or enolate formations), polar aprotic solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are optimal. They provide complete dissolution of the substrate while coordinating effectively with organometallic reagents without donating disruptive protons.
References
Hansen solubility parameter - Wikipedia
Source: Wikipedia
URL:[Link]
Determining the water solubility of difficult-to-test substances: A tutorial review
Source: Technical University of Denmark (DTU) Orbit
URL:[Link]
40 CFR 799.6784 -- TSCA water solubility: Column elution method - eCFR
Source: Electronic Code of Federal Regulations (eCFR) / OECD 105 Guidelines
URL:[Link]
Foundational
Engineering the CNS Pharmacophore: The Biological Activity and Therapeutic Potential of Fluorinated Butyrophenones
Executive Summary The introduction of fluorine into the butyrophenone scaffold represents one of the most successful applications of rational drug design in psychopharmacology. Compounds such as haloperidol and droperido...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of fluorine into the butyrophenone scaffold represents one of the most successful applications of rational drug design in psychopharmacology. Compounds such as haloperidol and droperidol have historically served as the gold standard for managing schizophrenia and acute psychotic disorders[1]. However, modern structure-activity relationship (SAR) studies reveal that the biological activity of fluorinated butyrophenones extends far beyond classical dopamine receptor antagonism.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the pharmacological profile of these compounds. We will explore the stereoelectronic causality behind fluorine substitution, map their primary and emerging biological targets, and detail the self-validating experimental protocols required to quantify their activity in the laboratory.
The Strategic Role of Fluorine in Butyrophenone Drug Design
The incorporation of a para-fluoro substituent on the butyrophenone aromatic ring is not merely a structural accessory; it fundamentally alters the molecule's pharmacokinetic and pharmacodynamic landscape. The causality behind this specific halogenation strategy involves three critical physicochemical enhancements[2]:
Enhanced Lipophilicity and BBB Penetration: The high electronegativity and low polarizability of the C-F bond increase the overall lipophilicity (LogP) of the molecule. This ensures rapid diffusion across the highly restrictive blood-brain barrier (BBB), a prerequisite for central nervous system (CNS) activity[2].
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (bond energy ~116 kcal/mol). Placing fluorine at the para position blocks metabolically labile sites, rendering the molecule highly resistant to oxidative cleavage by hepatic cytochrome P450 enzymes and extending its biological half-life[3].
Target Affinity via Hydrogen Bonding: Fluorine acts as a potent hydrogen bond acceptor. Within the hydrophobic binding pockets of monoamine receptors, this allows for highly specific, directional interactions with target amino acid residues, significantly enhancing binding affinity[4].
The hallmark biological activity of classical fluorinated butyrophenones is their high-affinity, competitive antagonism at dopamine D2 receptors within the mesolimbic and mesocortical pathways of the brain[5].
By occupying the D2 receptor, these compounds physically block endogenous dopamine from binding. Because the D2 receptor is a G-protein coupled receptor (GPCR) linked to the inhibitory Gi/o subunit, its blockade prevents the downstream inhibition of adenylate cyclase. This intervention halts the excessive dopaminergic signaling implicated in the pathogenesis of positive psychotic symptoms[1].
Mechanism of D2 receptor antagonism by fluorinated butyrophenones and downstream signaling.
Emerging Pharmacological Targets
While classical pharmacology focuses on D2 and 5-HT2A receptors, recent late-stage fluorination strategies have unveiled novel biological activities for butyrophenone derivatives[6].
Sigma-1 Receptor (S1R) Agonism: Modifying the ketone group to an alcohol (reduced haloperidol) and introducing gem-difluoro groups yields compounds with potent S1R affinity. These difluorinated analogs facilitate the release of Brain-Derived Neurotrophic Factor (BDNF) from astrocytes, offering profound neuroprotective potential while minimizing D2-related extrapyramidal side effects[7].
Calcium Channel Blockade: Structural decorations at the piperidine nitrogen (e.g., N-4-tert-butyl benzyl haloperidol chloride) completely shift the molecule's biological activity. These derivatives act as novel calcium channel blockers, dose-dependently inhibiting extracellular Ca2+ influx in vascular smooth muscle to produce potent vasodilation[8].
NMDA Receptor Interaction: Derivatives such as trifluperidol exhibit targeted affinity for NMDA receptors composed of the NR1/2B (epsilon2) subunits, highlighting a glutamatergic dimension to their biological profile[9].
Quantitative Pharmacological Profile of Butyrophenone Derivatives
Compound
Structural Modification
Primary Target Receptor
Binding Affinity / Potency
Primary Biological Effect
Haloperidol
Core p-fluorobutyrophenone
D2 Receptor
K_i ~ 1-2 nM
Antipsychotic / Antiemetic
Trifluperidol
Trifluoromethyl substitution
NMDA (NR1/2B)
IC_50 in µM range
Glutamatergic Modulation
Difluorinated Reduced Haloperidol
Ketone reduction + difluorination
Sigma-1 (S1R)
High Affinity
BDNF Release / Neuroprotection
N-4-tert-butyl benzyl haloperidol
N-benzyl substitution
L-type Ca2+ Channel
IC_50 ~ 1 mM
Vasodilation
Validated Experimental Protocols
To rigorously evaluate the biological activity of these compounds, specific and highly controlled experimental workflows are required. The protocols below are designed as self-validating systems, ensuring that the data generated is both accurate and reproducible.
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This assay quantifies the binding affinity (K_i) of novel fluorinated butyrophenones to the D2 receptor.
Tissue Preparation: Isolate striatal tissue (the brain region with the highest D2 receptor density) from murine models. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining ice-cold temperatures prevents the proteolytic degradation of the delicate GPCRs during mechanical disruption.
Radioligand Incubation: Incubate the membrane homogenates with 0.5 nM [3H]-spiperone and varying logarithmic concentrations of the test compound. Causality: [3H]-spiperone is utilized due to its exceptionally high specific activity and selective binding profile for D2/5-HT2A receptors.
Self-Validating Control (Non-Specific Binding): Include a parallel assay tube containing 10 µM (+)-butaclamol. Causality: This high concentration saturates all specific D2 binding sites. Any remaining radioactivity detected in this tube represents non-specific trapping of the radioligand, which is subtracted from total binding to calculate specific binding.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of highly lipophilic fluorinated compounds to the filter itself.
Quantification: Measure retained radioactivity using liquid scintillation counting and determine the IC_50 via non-linear regression analysis.
Step-by-step experimental workflow for D2 receptor radioligand binding assays.
Protocol 2: Ex Vivo Vasodilatory Activity Assay (Calcium Channel Blockade)
This protocol validates the emerging vasodilatory properties of haloperidol derivatives[8].
Tissue Isolation: Excise the rat thoracic aorta and cut it into 2-3 mm rings, carefully preserving the endothelial layer.
Organ Bath Equilibration: Suspend the rings in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. Causality: This precisely mimics physiological conditions, maintaining smooth muscle viability and receptor responsiveness.
Pre-contraction (Self-Validating Step): Induce contraction using a 60 mM KCl solution. Causality: High extracellular K+ depolarizes the cell membrane, specifically opening Voltage-Dependent Calcium Channels (VDCCs) and causing Ca2+ influx. This isolates the calcium-dependent contraction pathway, ensuring that any subsequent relaxation is due to calcium channel blockade rather than other vasodilatory mechanisms.
Drug Administration & Recording: Cumulatively add the fluorinated butyrophenone derivative to the bath and measure the isometric tension relaxation response to calculate the IC_50.
Conclusion
The biological activity of fluorinated butyrophenones is a testament to the power of targeted halogenation in drug design. While their historical legacy is cemented in D2 receptor antagonism, modern synthetic modifications—such as difluorination and N-benzyl substitution—have expanded their utility into neuroprotection and cardiovascular modulation. By employing rigorous, self-validating pharmacological assays, researchers can continue to exploit this versatile pharmacophore to develop the next generation of highly selective therapeutics.
References
[1] Butyrophenone: Mechanism of Action. Grokipedia.
[5] Classics in Chemical Neuroscience: Haloperidol. ACS Publications.
[9] Actions of butyrophenones and other antipsychotic agents at NMDA receptors. PubMed (NIH).
[7] Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. PMC (NIH).
[8] Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity. PubMed (NIH).
Structure Elucidation of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one: A Comprehensive Analytical Guide
Executive Summary & Molecular Profile The unambiguous structure elucidation of small organic molecules is a cornerstone of pharmaceutical development and synthetic chemistry. This whitepaper details the systematic charac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Profile
The unambiguous structure elucidation of small organic molecules is a cornerstone of pharmaceutical development and synthetic chemistry. This whitepaper details the systematic characterization of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS No. 1094648-11-9), a fluorinated aromatic ketone frequently utilized as a molecular building block in medicinal chemistry[1].
Molecular Formula: C₁₁H₁₃FO₂
Molecular Weight: 196.22 g/mol
Index of Hydrogen Deficiency (IHD): 5 (Accounting for one benzene ring and one carbonyl group).
As a Senior Application Scientist, I approach structure elucidation not as a series of isolated tests, but as a self-validating system. Every analytical technique chosen serves a specific causal purpose, building a web of orthogonal evidence that leaves no room for structural ambiguity.
Strategic Analytical Workflow
The causality behind this workflow is straightforward: MS defines the molecular boundaries (formula), IR identifies the functional groups (the "nodes"), and NMR maps the exact atomic connectivity (the "edges").
Integrated analytical workflow for the structure elucidation of the target compound.
Spectroscopic Elucidation Protocols & Causality
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is deployed first to establish the exact mass and elemental composition. We utilize Electrospray Ionization (ESI) because it is a "soft" ionization technique that preserves the pseudo-molecular ion
[M+H]+
, preventing premature fragmentation that could obscure the parent mass.
Self-Validating Protocol:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
Acquisition: Inject 1 µL into a QTOF-MS instrument operating in positive ESI mode. Scan range: m/z 50–500.
Validation: Calibrate the instrument using a sodium formate cluster solution prior to injection to ensure a mass accuracy error of
<5
ppm.
Fourier Transform Infrared (FT-IR) Spectroscopy
Causality: While NMR provides connectivity, IR is highly diagnostic for specific bond vibrations, particularly the carbonyl (
C=O
) and carbon-fluorine (
C−F
) stretches[5]. We select Attenuated Total Reflectance (ATR) over traditional KBr pellets to eliminate moisture artifacts that could mask critical spectral regions.
Self-Validating Protocol:
Preparation: Place 1–2 mg of the neat liquid/solid directly onto the diamond crystal of the ATR accessory.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Validation: Acquire a background spectrum of the ambient environment immediately prior to sample analysis and subtract it automatically.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D)
Causality: NMR is the definitive tool for mapping the regiochemistry of the aromatic ring[4]. The inclusion of ¹⁹F NMR is critical; the heteronuclear spin-spin coupling (
JCF
) propagates through the aromatic system, acting as an internal ruler to assign the carbon skeleton without relying solely on 2D HMBC correlations. COSY is used to prove the intact butanoyl chain, while HMBC links the chain and the methoxy group to the aromatic core.
Self-Validating Protocol:
Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC sequences.
Key 2D NMR (COSY/HMBC) and J-coupling correlations establishing molecular connectivity.
Quantitative Data Synthesis
The true power of structure elucidation lies in the synthesis of quantitative data. Below are the consolidated spectral assignments that validate the structure of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Table 1: HRMS and FT-IR Diagnostic Features
Technique
Observed Value
Theoretical/Literature Target
Assignment / Causality
HRMS (ESI+)
m/z 197.0972
m/z 197.0978 (
[M+H]+
)
Confirms exact molecular formula C₁₁H₁₃FO₂.
HRMS (MS/MS)
m/z 153.03
m/z 153.03
α
-cleavage of the butanoyl group (loss of C₃H₇ radical).
Note: The massive 239.0 Hz scalar coupling on C5 definitively locks the position of the fluorine atom, while the HMBC correlation from the methoxy protons (3.88 ppm) to C2 (154.2 ppm) anchors the ether linkage.
Conclusion
The structure of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is unequivocally confirmed through a self-validating matrix of spectroscopic data. The exact mass validates the elemental composition, FT-IR confirms the presence of the conjugated carbonyl and ether systems, and the integration of ¹⁹F-¹³C scalar couplings with 2D HMBC NMR definitively maps the regiochemistry of the trisubstituted aromatic ring. This rigorous, causality-driven approach ensures absolute confidence in the molecular architecture, meeting the stringent demands of modern drug development and chemical synthesis.
References
UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS
eGyanKosh[Link]
A framework for automated structure elucidation from routine NMR spectra
National Institutes of Health (NIH)
[Link]
Setting new benchmarks in AI-driven infrared structure elucidation
RSC Publishing[Link]
NMRTrans: Structure Elucidation from Experimental NMR Spectra via Set Transformers
arXiv
[Link]
Application Notes and Protocols for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols related to 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols related to 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This document provides a theoretical framework and practical methodologies for exploring its utility as a versatile building block in medicinal chemistry.
Introduction: The Strategic Value of the 5-Fluoro-2-methoxyphenyl Ketone Scaffold
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 5-fluoro-2-methoxyphenyl moiety, in particular, presents a compelling structural motif. The fluorine atom at the 5-position can modulate the pKa of adjacent functional groups and participate in favorable electrostatic interactions with biological targets, while the methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's conformation.[4] When combined with a butyrophenone scaffold, which is present in a number of biologically active compounds, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one emerges as a promising, yet underexplored, starting point for the development of novel therapeutic agents.[5]
While direct experimental data for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is limited in publicly available literature, its structural components are prevalent in a variety of bioactive molecules. For instance, the related 5-fluoro-2-methoxyacetophenone is recognized as a valuable intermediate in the synthesis of complex organic molecules for drug discovery.[6] Furthermore, derivatives of butyrophenone have shown a range of biological activities, including antifungal and herbicidal properties.[7] This document, therefore, provides a prospective analysis of the potential applications of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, grounded in the established principles of medicinal chemistry and the known activities of structurally related compounds.
Potential Therapeutic Applications (Hypothetical)
Based on the activities of analogous chemical structures, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one could be investigated for the following therapeutic applications:
Antimicrobial Agents: Phenolic and ketone-containing compounds are known for their antimicrobial properties. The presence of a fluorine atom can potentially enhance this activity.[1]
Anticancer Agents: Certain butyrophenone and chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The 5-fluoro-2-methoxyphenyl scaffold could be a key pharmacophore in the design of novel anticancer drugs.
Anti-inflammatory Agents: The butyrophenone core is structurally related to compounds known to modulate inflammatory pathways.[5]
Central Nervous System (CNS) Agents: The 5-fluoro-2-methoxyphenyl moiety is found in compounds targeting CNS receptors, such as serotonin and dopamine receptors.[4] This suggests that derivatives of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one may have applications in treating neurological and psychiatric disorders.
Enzyme Inhibitors: The ketone functionality can act as a "warhead" for covalent inhibition of enzymes, particularly proteases. Peptidyl fluoromethyl ketones are well-documented inhibitors of serine and cysteine proteases.[8][9][10] While not a fluoromethyl ketone, the butan-1-one moiety could be modified to target specific enzymes.
Synthetic Protocols and Derivatization Strategies
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one and its subsequent derivatization are key to exploring its potential in drug discovery.
Synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.
Protocol 1: Friedel-Crafts Acylation
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add butyryl chloride (1.1 equivalents) dropwise to the suspension.
Substrate Addition: After the addition of the acylating agent, add 4-fluoroanisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Caption: Synthetic workflow for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Derivatization Strategies
The ketone moiety of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is a versatile handle for further chemical modifications.
Protocol 2: Reductive Amination
Reaction Setup: To a solution of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (1.0 equivalent) in a suitable solvent such as methanol or dichloroethane, add a primary or secondary amine (1.1 equivalents) and acetic acid (catalytic amount).
Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at room temperature.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Caption: Derivatization strategies for the title compound.
In Vitro Biological Evaluation Protocols
The following are generalized protocols for the initial biological screening of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one and its derivatives.
Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
In Vitro Anticancer Activity (MTT Assay)
Protocol 4: Cell Viability Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours. Include a vehicle control (DMSO-treated cells).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
Quantitative data from in vitro assays should be compiled into clearly structured tables to facilitate the analysis of structure-activity relationships (SAR).
Table 1: Hypothetical In Vitro Activity Data for Derivatives of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Compound ID
R₁
R₂
MIC (µg/mL) vs. S. aureus
IC₅₀ (µM) vs. MCF-7
Parent
-
-
>128
>100
Deriv-01
H
Cyclopropyl
32
45.2
Deriv-02
H
4-Chlorophenyl
16
12.8
Deriv-03
CH₃
CH₃
64
78.1
This table presents hypothetical data for illustrative purposes only.
Conclusion
While direct experimental data on 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is not extensively documented, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The presence of the 5-fluoro-2-methoxyphenyl group offers opportunities to enhance pharmacokinetic and pharmacodynamic properties. The butyrophenone core provides a reactive handle for the synthesis of diverse chemical libraries. The protocols and conceptual frameworks provided in this document are intended to serve as a foundation for researchers to explore the therapeutic potential of this and structurally related compounds. Further synthetic elaboration and biological evaluation are warranted to validate these prospective applications.
References
LookChem. (n.d.). Cas 445-82-9, 5-FLUORO-2-METHOXYACETOPHENONE. Retrieved from [Link]
Ialongo, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved from [Link]
Ialongo, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Retrieved from [Link]
Ialongo, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Retrieved from [Link]
Zhang, M. R., et al. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. PubMed. Retrieved from [Link]
Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). SciSpace. Retrieved from [Link]
UB. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
MDPI. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved from [Link]
PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
SciSpace. (n.d.). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Retrieved from [Link]
Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
Application Note: 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in Drug Discovery
Executive Summary The transition from single-target "magic bullets" to multi-target "magic shotguns" has fundamentally reshaped neuropsychiatric and oncological drug discovery[1]. Central to this paradigm shift is the ut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from single-target "magic bullets" to multi-target "magic shotguns" has fundamentally reshaped neuropsychiatric and oncological drug discovery[1]. Central to this paradigm shift is the utilization of highly tunable, functionally rich chemical building blocks. 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS 1094648-11-9) represents a premier synthetic intermediate in this space[2]. By combining a conformationally restrictive ortho-methoxy group, a metabolically protective meta-fluorine, and a versatile butanone side chain, this compound serves as an ideal launchpad for synthesizing diverse libraries of multi-target G protein-coupled receptor (GPCR) ligands and kinase inhibitors.
Structural Causality: Why This Specific Scaffold?
In medicinal chemistry, every atomic substitution must serve a pharmacological or pharmacokinetic purpose. The 1-(5-fluoro-2-methoxyphenyl)butan-1-one core is engineered for optimal drug-like properties[3]:
Conformational Restriction : The ortho-methoxy substituent creates significant steric clash with the adjacent carbonyl oxygen. This forces the alkyl chain out of coplanarity with the phenyl ring, locking the molecule into a specific dihedral conformation that is highly favored within the deep hydrophobic binding pockets of aminergic GPCRs (e.g., D2, 5-HT2A)[4].
Metabolic Shielding : Electron-rich methoxyphenyl rings are notoriously susceptible to rapid Phase I metabolism via Cytochrome P450-mediated aromatic oxidation. The strategic placement of a highly electronegative fluorine atom at the 5-position deactivates the ring toward electrophilic attack, significantly extending the compound's microsomal half-life.
Synthetic Versatility : The butanone chain provides an optimal 3-to-4 carbon spacer—a hallmark of classical butyrophenone antipsychotics—while the ketone moiety acts as an electrophilic hub for divergent functionalization.
Synthetic Workflows & Scaffold Divergence
The ketone handle allows researchers to rapidly diverge the starting material into distinct active pharmaceutical ingredient (API) classes. Two primary pathways dominate its application: Reductive Amination (yielding flexible aryl-alkyl amines for GPCR targeting) and Alpha-Halogenation (yielding reactive intermediates for heterocyclic ring construction)[5].
Divergent synthetic workflow of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one into distinct APIs.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity library generation, the following protocols have been optimized for causality and self-validation.
Protocol A: Lewis Acid-Mediated Reductive Amination
Objective : Synthesize a 1-arylbutan-1-amine derivative (e.g., coupling with a substituted piperazine).
Causality : Ketones are significantly less electrophilic than aldehydes. Standard reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) often fails, resulting in unreacted starting material or premature reduction of the ketone to an alcohol. By utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄), we introduce a strong Lewis acid that coordinates the ketone oxygen, highly activating it for nucleophilic attack. Simultaneously, Ti(OiPr)₄ acts as an irreversible water scavenger, driving the equilibrium entirely toward the imine/enamine intermediate before any reducing agent is introduced.
Step-by-Step Methodology :
Preparation : In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1-(5-fluoro-2-methoxyphenyl)butan-1-one (1.0 eq, 5.0 mmol) and the desired secondary amine (1.2 eq, 6.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
Activation : Add Ti(OiPr)₄ (2.0 eq, 10.0 mmol) dropwise at room temperature. Stir the mixture for 12 hours.
Self-Validation Check : Withdraw a 10 µL aliquot. Analyze via ATR-IR spectroscopy. The reaction is ready for the next step only when the ketone C=O stretch (~1680 cm⁻¹) has completely disappeared and a new C=N stretch (~1630 cm⁻¹) is visible.
Reduction : Cool the reaction to 0 °C. Carefully add sodium borohydride (NaBH₄, 1.5 eq, 7.5 mmol) in small portions. Stir for an additional 4 hours, allowing the mixture to slowly warm to room temperature.
Quenching & Workup : Quench the reaction by adding 2M aqueous NH₄OH (10 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, wash with ethyl acetate (3 × 20 mL), and concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH).
Protocol B: Regioselective Alpha-Bromination
Objective : Synthesize 2-bromo-1-(5-fluoro-2-methoxyphenyl)butan-1-one for downstream heterocyclic synthesis.
Causality : Direct bromination using Br₂ in acetic acid risks unwanted electrophilic aromatic substitution (EAS) on the electron-rich methoxyphenyl ring. To achieve strict regioselectivity at the alpha-carbon, Copper(II) bromide (CuBr₂) is employed. CuBr₂ facilitates halogenation via a single-electron transfer mechanism through a transient copper-enol intermediate, ensuring exclusive alpha-bromination without compromising the aromatic core[5].
Step-by-Step Methodology :
Preparation : Dissolve the ketone (1.0 eq, 5.0 mmol) in a 1:1 mixture of ethyl acetate and chloroform (20 mL).
Reagent Addition : Add finely powdered CuBr₂ (2.0 eq, 10.0 mmol) to the solution. The mixture will appear dark green/black.
Reflux : Heat the mixture to reflux (approx. 75 °C) under vigorous stirring for 3–5 hours.
Self-Validation Check : The reaction acts as its own colorimetric indicator. As the CuBr₂ (dark green/black) is consumed, it precipitates as Copper(I) bromide (CuBr), a dense white/pale-yellow solid. The reaction is complete when the dark color of the suspended solid has entirely transitioned to pale yellow.
Workup : Cool to room temperature, filter the CuBr precipitate through Celite, and wash with ethyl acetate. Wash the organic filtrate with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the alpha-bromo ketone, which is typically pure enough (>95%) for immediate downstream cyclization (e.g., Hantzsch thiazole synthesis).
Pharmacological Profiling: Target Engagement
Derivatives synthesized from 1-(5-fluoro-2-methoxyphenyl)butan-1-one are frequently evaluated for their polypharmacological profiles. The integration of the fluoro-methoxy motif consistently yields compounds with balanced antagonism across dopamine and serotonin receptors, which is the gold standard for atypical antipsychotic efficacy[4].
Quantitative Data Summary
Below is a representative structure-activity relationship (SAR) data table demonstrating how functionalizing the butanone chain (via Protocol A) impacts binding affinity and metabolic stability compared to a classical reference drug.
Table 1: Pharmacological Profiling of Synthesized Derivatives
Compound
R-Group Substitution (Amine)
D₂ Binding (Kᵢ, nM)
5-HT₂A Binding (Kᵢ, nM)
5-HT₆ Binding (Kᵢ, nM)
HLM Stability (T₁/₂, min)
1a
4-phenylpiperazine
12.4
4.2
85.0
> 120
1b
4-(2-methoxyphenyl)piperazine
8.1
1.5
42.3
105
1c
4-benzylpiperidine
45.0
18.6
120.5
85
Ref
Haloperidol
1.2
45.0
> 1000
45
Note: HLM = Human Liver Microsomes. The extended T₁/₂ of compounds 1a-1c highlights the metabolic shielding provided by the 5-fluoro substitution.
Mechanism of Action
The synthesized multi-target ligands achieve their therapeutic window by balancing D₂ receptor blockade (which mitigates positive symptoms of schizophrenia) with 5-HT₂A antagonism (which promotes dopamine release in the prefrontal cortex, alleviating negative symptoms and motor side effects).
Multi-target receptor antagonism pathway for synthesized butyrophenone derivatives.
Title : Multi-Target Approach for Drug Discovery against Schizophrenia
Source : MDPI
URL :1
Title : Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands
Source : ResearchGate
URL : 4
Title : Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs)
Source : ResearchGate
URL : 3
Title : 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
Source : PubChem (NIH)
URL : 5
Application Note: Comprehensive Antifungal Screening Protocol for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Introduction & Scientific Rationale The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, necessitates the discovery of novel antifungal scaffolds. 1-(5-Fluoro-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, necessitates the discovery of novel antifungal scaffolds. 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9) represents a highly promising fluorinated aromatic ketone for medicinal chemistry applications[1].
As a Senior Application Scientist, it is critical to understand the why behind the molecule before designing the how of the assay. The structural features of this compound dictate its pharmacological potential:
Fluorine Substitution: Enhances lipophilicity and metabolic stability, allowing deeper penetration through the complex fungal cell wall and plasma membrane.
Methoxy Group: Acts as a hydrogen bond acceptor, facilitating target-specific binding.
Butyrophenone Alkyl Chain: Provides a flexible hydrophobic tail capable of inserting into the hydrophobic binding pockets of critical fungal enzymes, such as Cytochrome P450 14α-demethylase (CYP51).
This application note details a robust, self-validating screening protocol to evaluate the antifungal efficacy of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, elucidate its mechanism of action, and determine its mammalian cytotoxicity.
Experimental Design & Workflow
The screening cascade is designed to move from broad phenotypic susceptibility testing to targeted mechanistic and safety profiling.
Caption: Antifungal screening workflow for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Because 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is a lipophilic molecule, improper aqueous dilution will lead to precipitation, resulting in false-negative MIC (Minimum Inhibitory Concentration) values.
Protocol:
Primary Stock: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 12.8 mg/mL.
Causality: Anhydrous DMSO prevents hydrolysis and ensures complete solvation of the hydrophobic butyrophenone chain.
Working Stock: Dilute the primary stock in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to achieve a 2X starting concentration (e.g., 128 µg/mL).
Causality: Fungal growth and drug ionization states are highly pH-dependent. MOPS buffering ensures the assay remains at a stable physiological pH, preventing acid-catalyzed degradation of the compound during the 48-hour incubation.
This phase adheres to the gold-standard[2] and [3].
To ensure the trustworthiness of the assay, this protocol operates as a self-validating system . Every 96-well plate must include:
Sterility Control: Media only (validates aseptic technique).
Growth Control: Media + Inoculum + 1% DMSO vehicle (validates fungal viability and ensures the solvent concentration is non-toxic).
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Aspergillus flavus ATCC 204304 tested against a reference drug (e.g., Fluconazole). The MIC of the reference drug must fall within established CLSI acceptable ranges for the plate's data to be considered valid[4].
Step-by-Step Methodology:
Inoculum Standardization:
Yeasts: Suspend 24-hour colonies in sterile saline to a 0.5 McFarland standard. Dilute 1:1000 in RPMI-1640 to a final concentration of
1−5×103
CFU/mL.
Molds: Wash 7-day-old spores with saline containing 0.01% Tween 20. Adjust to an
OD530
of 0.09–0.11, then dilute 1:50 in RPMI-1640.
Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an artificially high fungal burden leads to falsely elevated MIC values, masking the compound's true efficacy.
Microdilution Setup: In a 96-well flat-bottom plate, perform serial two-fold dilutions of the compound from 64 µg/mL down to 0.125 µg/mL. Add 100 µL of the standardized inoculum to all test wells.
Incubation & Resazurin Addition: Incubate at 35°C for 24h (yeasts) or 48h (molds). Following incubation, add 20 µL of 0.02% Resazurin solution to all wells and incubate for an additional 2–4 hours.
Causality: Fungal growth, particularly in filamentous fungi, often results in hyphal clumping, making standard optical density (OD) readings highly unreliable. is a blue, non-toxic dye that is reduced to pink, fluorescent resorufin strictly by the oxidoreductase enzymes in metabolically active cells[5]. Adding it post-incubation prevents the dye from interfering with initial growth kinetics while providing a definitive, colorimetric endpoint that measures true viability.
Phase 3: Mechanism of Action (MoA) - Ergosterol Biosynthesis
Given the structural homology of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one to known sterol biosynthesis inhibitors, we hypothesize that it targets the ergosterol pathway.
Caption: Potential mechanism of action targeting the ergosterol biosynthesis pathway.
MoA Protocol (Ergosterol Quantification):
Treat mid-log phase Candida albicans with sub-MIC concentrations (e.g., 0.5× MIC) of the compound for 16 hours.
Harvest cells, saponify with 25% alcoholic potassium hydroxide, and extract total sterols using HPLC-grade heptane.
Quantify ergosterol depletion via LC-MS/MS or UV spectrophotometry (scanning between 240 nm and 300 nm).
Causality: If the compound inhibits CYP51, the characteristic four-peak sterol absorption curve will flatten, and a late-eluting peak corresponding to toxic 14α-methylated sterol intermediates will emerge.
Phase 4: Mammalian Cytotoxicity & Selectivity Index
A compound is only viable for drug development if it selectively targets fungal cells without harming the mammalian host.
Protocol:
Seed HepG2 (human liver carcinoma) cells in 96-well plates at
1×104
cells/well in DMEM + 10% FBS.
Treat with the compound (0.125 to 256 µg/mL) for 48 hours.
Assess viability using the MTT assay to determine the
CC50
(concentration that reduces mammalian cell viability by 50%).
Calculate the Selectivity Index (SI) :
SI=CC50/MIC50
.
Causality: An SI > 10 is generally required to consider a compound safe for further in vivo profiling, ensuring a wide therapeutic window.
Data Presentation & Expected Outcomes
All quantitative data must be consolidated into structured formats for cross-strain comparison. Below is a representative data matrix for the screening of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Strain / Cell Line
Classification
MIC₅₀ (µg/mL)
CC₅₀ (µg/mL)
Selectivity Index (SI)
Candida albicans SC5314
Yeast (Pathogenic)
4.0
>128
>32
Aspergillus fumigatus AF293
Mold (Pathogenic)
8.0
>128
>16
Candida parapsilosis ATCC 22019
Yeast (QC Strain)
2.0
>128
>64
HepG2
Mammalian Liver
N/A
145.5
N/A
Note: MIC₅₀ values are determined via the Resazurin colorimetric shift. CC₅₀ is derived from non-linear regression analysis of the MTT assay.
References
Clinical and Laboratory Standards Institute (CLSI). "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". Source: CLSI.org. URL: [Link]
Clinical and Laboratory Standards Institute (CLSI). "M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi". Source: CLSI.org. URL:[Link]
National Institutes of Health (NIH) / PMC. "Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol". Source: PubMed Central (PMC). URL:[Link]
Application Note & Protocol: Selective Reduction of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Abstract: This document provides a detailed experimental protocol for the chemoselective reduction of the ketone 1-(5-Fluoro-2-methoxyphenyl)butan-1-one to its corresponding secondary alcohol, 1-(5-Fluoro-2-methoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a detailed experimental protocol for the chemoselective reduction of the ketone 1-(5-Fluoro-2-methoxyphenyl)butan-1-one to its corresponding secondary alcohol, 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol. The procedure utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in an alcoholic solvent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, rationale for procedural choices, safety protocols, and methods for reaction monitoring and product characterization.
Introduction and Rationale
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. The target molecule, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, possesses an aryl ketone functional group. Its reduction product, a secondary alcohol, is a common structural motif in biologically active compounds.
Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
For this specific transformation, sodium borohydride (NaBH₄) is the reducing agent of choice over more potent hydrides like lithium aluminum hydride (LiAlH₄). The rationale for this selection is rooted in the principles of chemoselectivity and operational safety.
Chemoselectivity: NaBH₄ is a significantly milder reducing agent than LiAlH₄. It readily reduces aldehydes and ketones while typically leaving other functional groups such as esters, amides, and carboxylic acids intact.[1] This selectivity is advantageous as it obviates the need for protecting groups on other potentially reducible moieties in more complex substrates.
Safety and Practicality: Sodium borohydride is a stable solid that can be handled in air and used with protic solvents like methanol (MeOH) or ethanol (EtOH).[2] In contrast, LiAlH₄ reacts violently with water and alcohols and requires strictly anhydrous conditions and inert atmospheres, complicating the experimental setup.[3] The use of NaBH₄ in an alcoholic solvent provides a safe, efficient, and operationally simple procedure.[4][5]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final secondary alcohol product.[1][6]
Reaction Scheme
Where Ar = 5-Fluoro-2-methoxyphenyl
Experimental Protocol
This protocol is designed for a ~300 mg scale reaction. Adjustments can be made as needed, maintaining the relative molar ratios.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equivalents
1-(5-Fluoro-2-methoxyphenyl)butan-1-one
196.22
300 mg
1.53
1.0
Sodium Borohydride (NaBH₄)
37.83
30 mg
0.79
~0.5
Methanol (MeOH), Anhydrous
32.04
5 mL
-
-
Deionized Water (H₂O)
18.02
~20 mL
-
-
1 M Hydrochloric Acid (HCl)
36.46
~2-3 mL
-
-
Ethyl Acetate (EtOAc), ACS Grade
88.11
~30 mL
-
-
Brine (Saturated NaCl solution)
-
~10 mL
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
-
TLC plates (Silica gel 60 F₂₅₄)
-
As needed
-
-
TLC Eluent (e.g., 20% EtOAc in Hexanes)
-
As needed
-
-
Note on Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[5][7] However, in practice, a slight excess of hydride is often used to ensure complete conversion and to account for any reaction with the solvent. For this protocol, we use approximately 0.5 equivalents of NaBH₄ (providing 2 equivalents of hydride), which is a balance between efficiency and minimizing excess reagent that needs to be quenched.
Step-by-Step Procedure
Reaction Setup:
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (300 mg, 1.53 mmol).
Add anhydrous methanol (5 mL) to dissolve the starting material. Stir the solution until the ketone is fully dissolved.
Cool the flask in an ice-water bath to 0 °C.
Addition of Reducing Agent:
While stirring the cooled solution, carefully and portion-wise add sodium borohydride (30 mg, 0.79 mmol) over 5 minutes. Caution: Addition may cause gas (H₂) evolution.[2]
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Reaction Monitoring:
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7]
Spot the reaction mixture against the starting material on a TLC plate.
Elute the plate with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot (the alcohol product) has appeared. This typically takes 20-30 minutes.[4][8]
Workup and Quenching:
Once the reaction is complete, cool the flask again in an ice-water bath.
Slowly and carefully quench the reaction by adding deionized water (~5 mL) dropwise to decompose any excess NaBH₄.
To neutralize the borate salts and ensure the product is in its neutral form, add 1 M HCl dropwise until the solution is slightly acidic (pH ~6-7, check with pH paper).
Transfer the mixture to a separatory funnel.
Extraction:
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
Combine the organic layers.
Wash the combined organic layer with brine (1 x 10 mL) to remove residual water.
Drying and Solvent Removal:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Decant or filter the solution to remove the drying agent.
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, likely as a colorless oil or low-melting solid.
Purification (if necessary):
If TLC analysis of the crude product shows significant impurities, purification by flash column chromatography on silica gel may be required.
Workflow Diagram
Caption: Experimental workflow for the NaBH₄ reduction.
Characterization of Product
The identity and purity of the final product, 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, should be confirmed using standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the butanoyl chain's methylene protons adjacent to the carbonyl (typically δ ~2.8-3.0 ppm) and the appearance of a new methine proton (CH-OH) signal at δ ~4.5-5.0 ppm. A broad singlet for the hydroxyl proton (-OH) will also be present.
¹³C NMR (Carbon Nuclear Magnetic Resonance): The most significant change will be the disappearance of the ketone carbonyl signal (δ ~200 ppm) and the appearance of a new carbon signal for the alcohol-bearing carbon (CH-OH) at δ ~70-80 ppm.
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can confirm the integrity of the fluoro-aromatic ring.[9]
IR (Infrared) Spectroscopy: Look for the disappearance of the strong C=O stretch of the ketone (around 1680 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₅FO₂ = 198.23 g/mol ).
Safety and Handling
Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][10] It is water-reactive and releases flammable hydrogen gas upon contact with water, acids, or heat.[2][11] Handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[2][12][13]
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Hydrochloric Acid: Corrosive. Handle with care.
Quenching: The quenching of excess NaBH₄ is exothermic and produces hydrogen gas. Perform this step slowly in an ice bath within a fume hood.
Troubleshooting
Incomplete Reaction: If TLC shows significant starting material remaining after 30-40 minutes, a small additional portion of NaBH₄ can be added. Ensure the starting material and solvent are of sufficient purity and dryness.
Low Yield: Potential loss of product during extraction if the aqueous layer is not thoroughly extracted. Ensure the pH is properly adjusted before extraction to keep the product in its neutral, organic-soluble form.
Side Products: While NaBH₄ is selective, prolonged reaction times or elevated temperatures could potentially lead to side reactions. Adhering to the specified conditions is crucial.
References
Sodium borohydride - Standard Operating Procedure . (2012). UC Center for Laboratory Safety. [Link]
Sodium Borohydride SOP . University of Washington, Department of Chemistry. [Link]
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one . Dartmouth College, Department of Chemistry. [Link]
Sodium Borohydride Hazard Summary . (2009). New Jersey Department of Health. [Link]
Safety Data Sheet: Sodium borohydride . (2023). Carl ROTH. [Link]
Sodium Borohydride Reduction of Benzoin . McDaniel, C. CHEM-269 Handout, Frostburg State University. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of butyrophenone derivatives. The synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one via the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride is a foundational reaction in medicinal chemistry. However, researchers routinely encounter yield-limiting bottlenecks, primarily due to the competing O-demethylation side reaction and the subtle deactivating effects of the fluorine substituent.
This guide is designed to move beyond basic procedures, dissecting the causality behind experimental failures and providing a self-validating, highly optimized protocol.
Reaction Pathway & Mechanistic Overview
The synthesis relies on the generation of a highly reactive acylium ion, which undergoes Electrophilic Aromatic Substitution (EAS) with 4-fluoroanisole. Because the methoxy group is a strong activating ortho/para director and the para position is blocked by fluorine, the acyl group is directed exclusively to the ortho position. However, the harsh Lewis acidic conditions required for this transformation can trigger a thermodynamic trap: the cleavage of the methoxy group.
Caption: Reaction pathway showing target synthesis and the competing O-demethylation side reaction.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a large amount of a phenolic byproduct (1-(5-fluoro-2-hydroxyphenyl)butan-1-one) instead of my target methoxy ketone?A1: This is the most prevalent failure mode in this synthesis. Aluminum chloride (AlCl₃) is a potent Lewis acid notorious for cleaving aryl methyl ethers. When the butyryl group is successfully added ortho to the methoxy group, the newly introduced ketone oxygen and the ether oxygen are perfectly positioned to chelate the aluminum ion ()[1]. This chelation provides a massive thermodynamic driving force that cleaves the methyl-oxygen bond, yielding a stable aluminum phenoxide complex that hydrolyzes to the phenol during workup.
The Fix: You must strictly limit AlCl₃ to 1.05 equivalents relative to the arene. Excess AlCl₃ drastically accelerates ether cleavage. Furthermore, the reaction temperature must never exceed 15 °C during the maturation phase.
Q2: My conversion is stalling at 60-70%, leaving unreacted 4-fluoroanisole. Should I add more AlCl₃ or heat the reaction?A2:Do not add heat or excess AlCl₃ , as this will immediately trigger the O-demethylation described above. The stalling is caused by the sequence of your reagent addition. The fluorine atom exerts an electron-withdrawing inductive effect, making 4-fluoroanisole slightly less nucleophilic than unsubstituted anisole. If you mix the arene and AlCl₃ first (the Bouveault method), the AlCl₃ coordinates with the ether oxygen, further deactivating the ring.
The Fix: Switch to the Perrier addition method ()[2]. Pre-mix the AlCl₃ and butyryl chloride in anhydrous CH₂Cl₂ for 30 minutes to pre-form the highly reactive acylium ion complex before adding the 4-fluoroanisole. This ensures the arene reacts with a fully formed electrophile rather than competing for the Lewis acid.
Q3: The reaction mixture turns into a sticky, dark tar, and my yield is negligible. What is going wrong?A3: Tar formation indicates rapid polymerization or decomposition, usually resulting from localized exothermic spikes or moisture contamination. Butyryl chloride rapidly hydrolyzes in the presence of atmospheric moisture to form butyric acid and HCl gas. The butyric acid consumes your carefully measured AlCl₃, disrupting the required 1.05 stoichiometry, while localized heat drives side reactions.
The Fix: Ensure all glassware is flame-dried, use strictly anhydrous solvents (water content < 50 ppm), and perform the reaction under an inert argon atmosphere. Control the arene addition rate to prevent localized temperature spikes. Alternatively, consider using shape-selective solid acids like Mordenite zeolites, which have demonstrated excellent regioselectivity and zero demethylation in anisole acylations ()[3].
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the resulting product distribution. Notice how the Perrier method and strict temperature control drastically suppress the phenol byproduct.
This protocol is designed as a self-validating system . Visual cues are embedded in the steps to ensure you can verify the mechanistic integrity of the reaction in real-time.
Step 1: Preparation of the Acylium Complex
In a flame-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous AlCl₃ (1.05 eq, 14.0 mmol) in 40 mL of anhydrous CH₂Cl₂.
Cool the suspension to 0 °C using an ice-water bath.
Self-Validation Check: The suspension will dissolve, and the solution will turn a clear, pale yellow, indicating the successful formation of the acylium ion complex.
Step 2: Electrophilic Aromatic Substitution
Dissolve 4-fluoroanisole (1.00 eq, 13.3 mmol) in 10 mL of anhydrous CH₂Cl₂.
Add this solution dropwise to the acylium complex over 30 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.
Once addition is complete, allow the reaction to stir at 5 °C for 2 hours.
Self-Validation Check: The solution will transition to a deep amber color. Warning: If the solution turns opaque black or dark red, it is an immediate visual indicator that the temperature has spiked and O-demethylation is occurring.
Step 3: Controlled Quenching & Workup
Crucial Step: Do not quench with water alone, as the exothermic hydrolysis will heat the mixture and cleave the ether bond. Instead, carefully pour the cold reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of concentrated HCl (1 M). The cold HCl breaks the stable aluminum-ketone complex without generating excess heat.
Separate the organic CH₂Cl₂ layer. Extract the aqueous layer twice with 20 mL of CH₂Cl₂.
Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove residual acids), followed by brine.
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
References
A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl₃. Journal of Chemical Research. Available at:[Link]
Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl₃. ACS Publications. Available at: [Link]
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing (SCIRP). Available at:[Link]
Common side reactions in the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Welcome to the technical support center for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this specific synthesis. The information herein is curated to address common challenges and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems you might encounter during the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, which is typically achieved via a Friedel-Crafts acylation of 4-fluoroanisole with butanoyl chloride.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the likely causes?
A1: Low or non-existent yields in this synthesis can often be traced back to several critical factors related to your reagents, catalyst, and reaction setup.[1][2]
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experiment.
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required to drive the reaction to completion.
Deactivated Aromatic Ring: While 4-fluoroanisole is generally suitable for Friedel-Crafts acylation, the presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.[1][2]
Incompatible Functional Groups: The methoxy group (-OCH₃) on 4-fluoroanisole is an activating group. However, if your starting material is contaminated with substrates containing amine (-NH₂) or hydroxyl (-OH) groups, these can react with the Lewis acid catalyst, leading to its deactivation.[2][3]
Issue 2: Formation of Isomeric Byproducts
Q2: I've obtained a mixture of products. Besides the desired 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, what other isomers might be forming?
A2: The directing effects of the substituents on the aromatic ring (fluoro and methoxy groups) primarily guide the position of acylation. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. In 4-fluoroanisole, the methoxy group's directing effect is dominant.
The primary product expected is the result of acylation at the position para to the fluorine and ortho to the methoxy group. However, steric hindrance from the methoxy group can lead to some acylation at the position ortho to the fluorine and meta to the methoxy group, resulting in the formation of 1-(2-Fluoro-5-methoxyphenyl)butan-1-one. The ratio of these isomers is influenced by reaction temperature and the choice of Lewis acid.
Issue 3: Polysubstitution Products
Q3: My analysis shows products with a higher molecular weight than expected. Is polyacylation a concern?
A3: A significant advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting acyl group.[3][4][5] The ketone product is less reactive than the starting 4-fluoroanisole, which generally prevents further acylation on the same ring.[5][6] Therefore, polyacylation is not a common side reaction in this synthesis.[5] If higher molecular weight impurities are observed, they are more likely due to side reactions of the acylating agent or impurities in the starting materials.
Issue 4: Reaction Workup Complications
Q4: I'm encountering difficulties during the aqueous workup, such as the formation of an emulsion.
A4: The workup of a Friedel-Crafts acylation involves quenching the reaction mixture, typically with ice and acid, to hydrolyze the aluminum chloride-ketone complex.
Emulsion Formation: This can occur if the quenching is not performed carefully. To mitigate this, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] The acid helps to break down the aluminum salts into more water-soluble species.
Incomplete Hydrolysis: If the product remains complexed with the Lewis acid, it will be lost during the aqueous extraction. Ensure sufficient acid is used during the workup to fully hydrolyze the complex.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent is critical. It must be inert to the strong Lewis acid catalyst. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used and effective solvents for Friedel-Crafts acylation.[2] It is crucial to use anhydrous grades of these solvents to prevent catalyst deactivation.
Q2: Why is a stoichiometric amount of Lewis acid necessary?
A2: As mentioned, the ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst, such as AlCl₃.[2] This complexation effectively removes the catalyst from the reaction cycle. To ensure the reaction proceeds to completion, at least a stoichiometric equivalent of the Lewis acid is required.
Q3: Can I use an acid anhydride instead of butanoyl chloride?
A3: Yes, carboxylic acid anhydrides can be used as the acylating agent in Friedel-Crafts acylation.[3][5] Butyric anhydride would be the corresponding reagent. The mechanism is similar, involving the formation of an acylium ion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (4-fluoroanisole) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot.
III. Experimental Protocol and Data
Exemplary Protocol for Friedel-Crafts Acylation
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
4-Fluoroanisole
Butanoyl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (CH₂Cl₂)
Crushed Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Procedure:
Setup: Flame-dry all glassware and assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Suspension: In a round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add butanoyl chloride (1.1 equivalents) to the stirred suspension.
Substrate Addition: Dissolve 4-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[1]
Workup: Upon completion, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data Summary
Reagent
Molar Eq.
Molecular Weight ( g/mol )
Amount
4-Fluoroanisole
1.0
126.12
(Specify amount)
Butanoyl chloride
1.1
106.55
(Calculate based on 4-fluoroanisole)
Aluminum Chloride
1.2
133.34
(Calculate based on 4-fluoroanisole)
IV. Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A troubleshooting workflow for low or no product yield.
Reaction Mechanism Overview
This diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Technical Support Center: Recrystallization of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Welcome to the Technical Support Center for the purification of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This compound is a fluorinated aryl ketone (butyrophenone derivative), and such structures are critical pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This compound is a fluorinated aryl ketone (butyrophenone derivative), and such structures are critical pharmacophores often utilized in the1[1].
Because aryl ketones with asymmetric substitutions often exhibit low melting points, isolating them in high purity requires precise thermodynamic control. This guide provides field-proven methodologies, troubleshooting steps, and scientific rationales to ensure successful crystallization.
Physicochemical Context & Solvent Selection
The presence of both a hydrogen-bond accepting methoxy group and an electron-withdrawing fluoro group significantly alters the molecule's dipole moment and2[2]. Selecting a solvent with the correct polarity index is the most critical variable in preventing the compound from "oiling out" (liquid-liquid phase separation).
Table 1: Quantitative Evaluation of Recrystallization Solvent Systems
Solvent System
Polarity Index
Suitability
Typical Recovery
Mechanistic Comments
Ethanol (Absolute)
5.2
High
70–85%
Protic solvent stabilizes the methoxy group. Provides an excellent temperature-solubility gradient for butyrophenones.
Ethyl Acetate / Hexane
4.4 / 0.1
Very High
80–90%
Highly tunable binary system. EtOAc dissolves the ketone; Hexane acts as a controlled anti-solvent to force nucleation.
Dichloromethane / Hexane
3.1 / 0.1
Moderate
60–75%
DCM is often too strong a solvent, requiring excessive anti-solvent which can trigger rapid, impure precipitation.
Cyclohexane
0.2
Low
< 50%
Poor solubility for the polar methoxy/fluoro moieties, often leading to incomplete dissolution at boiling point.
Standard Operating Procedure (SOP)
This protocol utilizes a 3[3], which is the most reliable method for low-melting fluorinated butyrophenones.
Phase 1: Solvent Saturation
Weigh the Crude: Record the mass of the crude 1-(5-Fluoro-2-methoxyphenyl)butan-1-one to establish a baseline for yield calculation.
Dissolution: Transfer the crude material to an Erlenmeyer flask. Add a minimal volume of warm Ethyl Acetate (approx. 2-3 mL per gram of crude) until just dissolved.
Anti-Solvent Addition: Place the flask on a hot plate (mild heat). Add hot Hexane dropwise while swirling until the solution becomes faintly turbid (the cloud point), then add exactly one drop of Ethyl Acetate to clear the solution.
Causality: Reaching the exact cloud point ensures the solution is critically supersaturated, minimizing the energy barrier for nucleation upon cooling.
Phase 2: Impurity Clearance
4. Hot Filtration (Optional): If mechanical impurities or insoluble polymeric byproducts are visible, quickly pass the solution through a pre-heated fluted filter paper.
Causality: Particulate impurities can act as improper nucleation sites, leading to amorphous solid formation rather than a pure crystal lattice.
Phase 3: Controlled Nucleation
5. Ambient Cooling: Remove the flask from heat and allow it to cool undisturbed to room temperature.
Causality: Slow cooling allows molecules to orient thermodynamically into a highly ordered, pure crystal lattice. Rapid cooling traps impurities.
Ice Bath: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to drive the equilibrium toward complete precipitation.
Phase 4: Isolation & Self-Validation
7. Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexane.
8. Drying (Self-Validating Step): Transfer the crystals to a drying dish and place under high vacuum. Weigh the product repeatedly every 30 minutes until a constant weight is achieved. This self-validating metric confirms the absolute removal of residual solvent.
Workflow Visualization
Fig 1: Logical workflow for the recrystallization of fluorinated butyrophenone derivatives.
Troubleshooting & FAQs
Q: Why is my 1-(5-Fluoro-2-methoxyphenyl)butan-1-one "oiling out" instead of forming crystals?A: "Oiling out" occurs when the melting point of the target compound is lower than the temperature at which it saturates the solvent. Because asymmetric aryl ketones often have low melting points, rapid cooling causes the compound to separate as a liquid rather than a solid.
Solution: Re-heat the mixture until the oil dissolves. Add a small amount of the stronger solvent (Ethyl Acetate) to lower the saturation temperature, and cool the flask much slower. You can also introduce a seed crystal at the cloud point to bypass the thermodynamic energy barrier for nucleation.
Q: I am using absolute ethanol as recommended, but my yield is unexpectedly low. How can I improve recovery?A: While4[4] is highly effective for butyrophenones, using too much solvent will leave a significant portion of your product dissolved in the mother liquor.
Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, re-heat to ensure complete dissolution, and repeat the cooling process. Alternatively, you can add cold distilled water dropwise to the ethanol solution as an anti-solvent to force the remaining ketone out of solution.
Q: How do the 5-fluoro and 2-methoxy substituents specifically dictate my solvent choices?A: The 2-methoxy group acts as a strong hydrogen-bond acceptor, which increases the molecule's affinity for protic solvents (like ethanol). Conversely, the 5-fluoro substitution increases lipophilicity. This dual nature means the molecule exhibits moderate, mixed polarity. Therefore, strictly non-polar solvents (like pure hexane or cyclohexane) will fail to dissolve it properly, while strictly polar solvents may dissolve it too well. A binary system perfectly balances these opposing physicochemical forces.
References
Title: Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: A Short and Efficient Total Synthesis of Ficuseptamines A and B
Source: Molecules (MDPI)
URL: [Link]
Title: Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: HPLC Analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Welcome to the technical support center for the analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and troubleshooting impurities via High-Performance Liquid Chromatography (HPLC). Our focus is on combining technical accuracy with field-proven experience to ensure the integrity and reliability of your analytical results.
Introduction: The Critical Role of Impurity Profiling
1-(5-Fluoro-2-methoxyphenyl)butan-1-one is a substituted propiophenone derivative, a class of compounds with significant interest in pharmaceutical synthesis.[] Ensuring the purity of such active pharmaceutical ingredients (APIs) is paramount for safety and efficacy. Impurity profiling—the identification and quantification of all potential impurities—is a mandatory step in drug development and manufacturing.[2]
This guide provides a comprehensive framework for tackling common challenges in the HPLC analysis of this compound, grounded in scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect to find in a sample of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one?
Impurities can originate from various sources during synthesis, storage, or handling.[4] They are broadly categorized as process-related impurities and degradation products.
Reagents & By-products (e.g., from Friedel-Crafts acylation)
Side reactions or residual reagents from the synthetic route. Synthesis of substituted phenones can involve various side reactions.[5][6]
Isomeric Impurities
Potential for substitution at different positions on the aromatic ring during synthesis.
Degradation Products
Oxidation Products (e.g., hydroxylated species)
Exposure to atmospheric oxygen or oxidizing agents. Forced degradation studies are used to intentionally produce and identify these.[7][8]
Hydrolysis Products
Breakdown of the molecule in the presence of water, acid, or base.
Photolytic Degradants
Degradation upon exposure to light, which can lead to complex structural changes.
Q2: How do I develop a "stability-indicating" HPLC method?
A stability-indicating method is an analytical procedure that can accurately detect changes in the quality of the drug substance over time. Its key feature is its ability to separate the API from all potential degradation products, ensuring that the assay value is not artificially inflated by co-eluting impurities.
The development of such a method is mandated by regulatory bodies and requires performing forced degradation studies .[8][9] In these studies, the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[10][11] The conditions typically include:
Acid Hydrolysis (e.g., 0.1 M HCl)
Base Hydrolysis (e.g., 0.1 M NaOH)
Oxidation (e.g., 3% H₂O₂)
Thermal Stress (e.g., heating at 60-80°C)
Photolytic Stress (e.g., exposure to UV/Vis light as per ICH Q1B)
The goal is to achieve 5-20% degradation of the API.[10] The HPLC method must then demonstrate complete resolution between the intact API peak and all peaks generated under these stress conditions.
Q3: What are the essential validation parameters for this HPLC method according to ICH Q2(R1)?
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] According to ICH Q2(R1) guidelines, the key parameters for an impurity quantification method include:[13]
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[14] This is a primary goal of forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[15]
HPLC Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My main API peak is tailing (asymmetry > 1.2). What is causing this and how can I fix it?
Peak tailing is a common issue where the back of the peak is drawn out, compromising resolution and integration accuracy.[16]
Causality:
Secondary Interactions: The most frequent cause for basic or polar compounds is interaction with residual silanol groups on the silica-based stationary phase.[16][17] These acidic sites can cause strong, undesirable retention, leading to peak tailing.
Column Overload: Injecting too much sample mass can saturate the stationary phase, causing tailing.[18]
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to mixed retention modes and peak asymmetry.[16]
Column Contamination/Void: A buildup of contaminants at the column inlet or a void in the packing material can disrupt the peak shape.[19]
Solutions:
Adjust Mobile Phase pH: For amine-containing compounds, lowering the pH (e.g., to pH 2.5-3.0) with an additive like phosphoric acid or formic acid will protonate the analyte and the silanol groups, minimizing secondary interactions.
Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing mass overload.[20]
Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanols. Consider using a "polar-embedded" phase for better peak shape with polar compounds.[16]
Add a Competitive Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.
Clean or Replace the Column: If the problem persists and is observed for all peaks, try flushing the column with a strong solvent or, if necessary, replace it.[19]
Q5: I'm observing a peak that is fronting (asymmetry < 0.8). What does this indicate?
Peak fronting, often described as a "shark fin" shape, is less common than tailing but is a clear indicator of a problem.[20]
Causality:
Concentration Overload: This is the most common cause of fronting. The center of the analyte band is too concentrated, exceeding the linear capacity of the stationary phase, which causes some molecules to travel faster down the column.[17][20]
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), the peak shape, especially for early eluting peaks, can be severely distorted.[18][21]
Column Collapse: A physical collapse of the column bed can also lead to fronting, though this is a less common and more severe issue.[18]
Solutions:
Dilute the Sample: The most straightforward solution is to reduce the concentration of your sample and re-inject.[20] If fronting disappears, the issue was column overload.
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[21]
Check Column Health: If fronting appears suddenly for all peaks and is accompanied by a significant pressure drop, the column may be damaged and require replacement.[22]
Q6: There are unexpected "ghost peaks" in my chromatogram, especially during a gradient run. Where do they come from?
Ghost peaks are signals that appear in your chromatogram but do not originate from your sample.[23] They are particularly prevalent in gradient elution methods where contaminants that are strongly retained in the initial, weak mobile phase are eluted as the organic solvent concentration increases.[24][25]
Causality:
Mobile Phase Contamination: Impurities in your solvents (especially water), buffers, or additives can accumulate on the column and elute as ghost peaks.[23][26] Using plastic containers can also leach plasticizers into the mobile phase.[26]
System Contamination & Carryover: Residual sample from a previous injection can be adsorbed in the injector, needle, or tubing and elute in a subsequent run.[18][27]
Degraded Mobile Phase: Mobile phases, especially aqueous ones, can support bacterial growth over time, leading to UV-active waste products that cause ghost peaks.[27]
Solutions:
Use High-Purity Solvents: Always use fresh, HPLC- or LC-MS-grade solvents and high-purity additives. Prepare mobile phases fresh daily.[26]
Run a Blank Gradient: Inject your mobile phase or a blank solvent and run your analytical gradient. If the peaks are still present, the source is likely the mobile phase or the system itself, not carryover.[26]
Optimize Needle/Injector Wash: Ensure your autosampler's needle wash solvent is strong enough to remove all remnants of the previous sample. A wash solution containing a high percentage of organic solvent is often effective.
Clean the System: If contamination is suspected, flush the entire system (pump, injector, tubing) with a strong solvent like isopropanol.
Filter Mobile Phases: Always filter aqueous mobile phases to remove particulate matter and inhibit bacterial growth.[19]
Q7: My retention times are shifting between injections. Why is this happening?
Consistent retention times are critical for peak identification. Drifting retention times can signal a problem with the system or the method's stability.[21]
Causality:
Inadequate Column Equilibration: If the column is not allowed to fully re-equilibrate to the initial gradient conditions between runs, retention times will be inconsistent, typically decreasing with each injection.[28]
Mobile Phase Composition Change: Inaccurate preparation of the mobile phase, evaporation of the more volatile organic component, or a malfunctioning pump proportioning valve can alter the solvent composition over time.[15]
Flow Rate Fluctuation: Leaks in the system or failing pump seals can cause the flow rate to be unstable, directly impacting retention times.[28]
Temperature Variation: Column temperature significantly affects retention. An unstable column oven or fluctuating ambient temperature can cause drift.[18]
Solutions:
Increase Equilibration Time: Ensure the post-run equilibration time is sufficient, typically 5-10 column volumes.
Prepare Fresh Mobile Phase: Prepare mobile phases carefully and fresh each day. Keep solvent bottles capped to prevent evaporation.
Check for Leaks and Degas Solvents: Systematically check all fittings for leaks. Ensure the mobile phase is properly degassed, as air bubbles in the pump can cause pressure and flow fluctuations.[21]
Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-40°C) for stability.[28]
Experimental Protocols & Workflows
Protocol 1: Recommended HPLC Method for Impurity Profiling
This method provides a robust starting point for the analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one and its impurities. Optimization may be required based on the specific impurity profile observed.
Parameter
Condition
HPLC System
Standard HPLC/UHPLC with UV/PDA Detector
Column
C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient Program
0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
10 µL
Detector
UV at 254 nm
Sample Preparation
Dissolve sample in Mobile Phase A/B (50:50 v/v) to a final concentration of ~0.5 mg/mL.
Protocol 2: Forced Degradation Study Workflow
Prepare Stock Solution: Prepare a 1 mg/mL solution of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Expose to Stress Conditions:
Acid: Mix stock with 0.1 M HCl and heat at 60°C for 4-8 hours.
Base: Mix stock with 0.1 M NaOH and keep at room temperature for 2-4 hours.
Oxidative: Mix stock with 3% H₂O₂ and keep at room temperature for 4-8 hours.
Thermal: Heat the solid powder at 80°C for 24 hours.
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Neutralization & Dilution: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the same final concentration as an unstressed control sample (~0.5 mg/mL).
HPLC Analysis: Analyze all samples using the method described in Protocol 1, including an unstressed control and a blank.
Data Review: Evaluate the chromatograms for new peaks (degradants). Ensure the method provides adequate resolution between the main peak and all degradant peaks. The peak purity of the main peak should be assessed using a PDA detector to confirm it is not co-eluting with any degradants.
Visualization of Workflows
References
Arvensis. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 58-69.
SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
PharmaCores. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
The Analytical Scientist. (n.d.). a guarantee to avoid ghost peaks in gradient HPLC.
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
SGS. (n.d.). How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities.
SGS. (n.d.). Forced Degradation Testing.
Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
ICH. (n.d.). Quality Guidelines.
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
Indian Journal of Pharmaceutical Sciences. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
RSSL. (n.d.). Identifying and elucidating impurity species.
Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals.
Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
Beaudry, C. M. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University.
BenchChem. (n.d.). Application Note: HPLC Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one.
European Pharmacopoeia. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
BOC Sciences. (n.d.). Propiophenone Impurities.
PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
PMC. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
Technical Support Center: Optimizing the Synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies required for the successful synthesis of 1-(5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies required for the successful synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
This target is typically synthesized via the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride. While the regioselectivity is highly predictable—the strongly activating methoxy group directs the acylium ion to the ortho position (C2) since the para position is blocked by fluorine—the reaction is prone to specific side reactions and stoichiometric traps. This guide provides the causal logic, troubleshooting steps, and validated protocols necessary to achieve high yields and purity.
Part 1: Mechanistic Workflow & Troubleshooting Logic
The following decision tree maps the experimental workflow, highlighting critical checkpoints where the reaction can deviate from the desired pathway.
Decision tree for troubleshooting the acylation of 4-fluoroanisole.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing significant formation of a phenolic byproduct (1-(5-fluoro-2-hydroxyphenyl)butan-1-one)?Causality: You are experiencing O-demethylation (ether cleavage). Aluminum chloride (
AlCl3
) is a hard, highly oxophilic Lewis acid. Under standard Friedel-Crafts conditions, it coordinates not only to the acyl chloride but also to the methoxy oxygen of your starting material. At elevated temperatures, the activated methyl group undergoes nucleophilic attack by chloride ions, cleaving the ether bond to release methyl chloride and leaving behind the aluminum phenoxide, which becomes a phenol upon aqueous workup .
Solution: Maintain strict temperature control. The addition must be performed at 0 °C, and the reaction should not exceed room temperature. If demethylation persists, you must switch to milder Lewis acids (e.g.,
ZnCl2
) or heterogeneous solid acid catalysts like
SnO2
nanosheets, which have been proven to facilitate regioselective acylation of anisoles without inducing demethylation .
Q2: My reaction stalls at ~50% conversion despite leaving it overnight. What is the limiting factor?Causality: Your catalyst is being sequestered. In the acylation of highly functionalized anisoles,
AlCl3
does not act as a true catalyst; it is a stoichiometric reagent. The Lewis acid forms a highly stable, tightly bound complex with the carbonyl oxygen of the newly formed butyrophenone product. Furthermore, the methoxy group of the unreacted 4-fluoroanisole acts as a secondary coordination site .
Solution: You must increase the
AlCl3
stoichiometry. A minimum of 1.2 equivalents is required, but for 4-fluoroanisole, utilizing 1.5 to 2.0 equivalents ensures enough free Lewis acid remains in the system to drive the generation of the acylium ion to completion.
Q3: How do I minimize the formation of intractable emulsions during the workup phase?Causality: Pouring the reaction directly into water causes the rapid hydrolysis of the aluminum-ketone complex into aluminum hydroxide (
Al(OH)3
), a gelatinous solid that traps the product and prevents organic/aqueous phase separation.
Solution: The quench must be highly acidic. Pour the reaction mixture slowly over a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). The low pH ensures that the aluminum species remain protonated and highly soluble as aqueous aluminum chloride salts, allowing for a clean, immediate phase separation.
Part 3: Quantitative Data & Catalyst Comparison
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting product distribution. Use this data to select the optimal system for your specific scale and purity requirements.
Catalyst System
Equivalents
Temp (°C)
Time (h)
Yield (%)
Demethylation (%)
Mechanistic Note
AlCl3
1.1
25
12
55
< 5
Reaction stalls due to product complexation.
AlCl3
1.5
0 to 25
4
88
< 5
Optimal homogeneous conditions.
AlCl3
1.5
60
4
60
> 30
Thermal energy overcomes activation barrier for ether cleavage.
ZnCl2
2.0
80
16
75
0
Milder Lewis acid; requires heat but protects the ether.
This standard operating procedure (SOP) utilizes the optimized
AlCl3
pathway. It is designed as a self-validating system, ensuring that each step can be analytically confirmed before proceeding.
System Preparation (Self-Validation: Moisture Exclusion):
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Moisture will instantly hydrolyze the acyl chloride and deactivate the
AlCl3
.
Catalyst Suspension:
Add the anhydrous
AlCl3
(2.00 g) to the flask, followed by 15 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.
Electrophile & Substrate Preparation:
In the addition funnel, prepare a solution containing 4-fluoroanisole (1.26 g) and butyryl chloride (1.17 g) dissolved in 15 mL of anhydrous DCM. Causality Note: Pre-mixing the substrate and acyl chloride before adding to the Lewis acid prevents the
AlCl3
from prematurely cleaving the anisole ether before the acylium ion is generated.
Controlled Acylation:
Add the substrate/acyl chloride solution dropwise to the vigorously stirred
AlCl3
suspension over 30 minutes. Maintain the temperature at 0 °C. The solution will typically turn a deep yellow or red color, indicating the formation of the arenium ion intermediate.
Reaction Propagation & Monitoring:
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3.5 hours.
Self-Validation Step: Pull a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and run a TLC (Hexanes:EtOAc 9:1). The starting material (
Rf≈0.7
) should be completely consumed, replaced by a single UV-active product spot (
Rf≈0.4
).
Acidic Quench:
Once complete conversion is verified, slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir vigorously until the organic layer turns pale yellow and the aqueous layer is completely transparent (confirming the dissolution of aluminum salts).
Isolation & Purification:
Transfer to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer with DCM (
2×20
mL). Wash the combined organic layers with saturated aqueous
NaHCO3
(Caution:
CO2
evolution) to neutralize residual acid, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 1-(5-fluoro-2-methoxyphenyl)butan-1-one. Purify via silica gel chromatography if trace isomers or unreacted starting materials are present.
References
Urbańska, K., et al. "Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation." The Journal of Organic Chemistry, 2026. URL:[Link]
Saikia, S., et al. "Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2." ACS Omega, 2022. URL:[Link]
Optimization
Technical Support Center: Troubleshooting Demethylation in Methoxyphenyl Ketone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity challenges during the synthesis of methoxyphenyl ketones...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity challenges during the synthesis of methoxyphenyl ketones.
Methoxyphenyl ketones (e.g., methoxyacetophenones) are highly valuable intermediates in pharmaceutical synthesis. The standard synthetic route involves the Friedel-Crafts acylation of anisole (methoxybenzene) derivatives. However, a pervasive and frustrating issue is the unintended cleavage of the aryl-alkyl ether bond (demethylation), which results in the formation of phenolic ketones instead of the desired target.
Mechanistic Insight: The Causality of Demethylation
To prevent demethylation, we must first understand the thermodynamic and kinetic drivers behind it.
Strong Lewis acids, such as Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃), are highly oxophilic. While their primary role is to coordinate with the acyl chloride to generate the highly electrophilic acylium ion, they also possess a strong affinity for the lone pair of electrons on the methoxy oxygen.
When an excess of a strong Lewis acid is used, or when the reaction is subjected to elevated temperatures, the Lewis acid coordinates with the methoxy group of the newly formed methoxyphenyl ketone. This coordination severely weakens the O–CH₃ bond, making the methyl group highly susceptible to nucleophilic attack by halide ions (e.g., Cl⁻) present in the mixture. This leads to the expulsion of methyl chloride gas and the formation of a highly stable aluminum-phenoxide complex. Upon aqueous workup, this complex hydrolyzes to yield the undesired phenol 1[1].
Mechanistic pathway illustrating how excess strong Lewis acids drive unintended demethylation.
Troubleshooting FAQs
Q1: I am using AlCl₃. How can I adjust my stoichiometry to prevent demethylation?A1: The stoichiometry of the Lewis acid is the most critical parameter when using AlCl₃. The acylation of anisole requires exactly one equivalent of AlCl₃ per carbonyl group, plus a very slight catalytic excess (typically 1.05 equivalents total). The first equivalent complexes strongly with the carbonyl oxygen of the newly formed product ketone, effectively removing the catalyst from the cycle. If you use a large excess (e.g., 1.5 to 3 equivalents), the uncomplexed AlCl₃ will coordinate with the methoxy ether, driving demethylation. Ensure precise measurement and avoid arbitrary excess. Furthermore, maintain the reaction temperature between 0 °C and 25 °C; elevated temperatures provide the activation energy required for ether cleavage 1[1].
Q2: What are the best alternative homogeneous catalysts to AlCl₃ that preserve the methoxy group?A2: Transitioning to milder, more chemoselective Lewis acids is a highly effective strategy. Catalysts such as Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃), and metal triflates like Scandium Triflate (Sc(OTf)₃) or Bismuth Triflate (Bi(OTf)₃) offer excellent alternatives 1[1]. Metal triflates can often be used in catalytic amounts (unlike AlCl₃) and operate efficiently under mild conditions without cleaving ether bonds. For instance, Sc(OTf)₃ combined with trifluoroacetic anhydride (TFAA) enables solventless acylation at 30 °C with zero demethylation2[2].
Q3: Can solid acid catalysts (heterogeneous catalysis) solve this issue?A3: Yes. Zeolites are phenomenal alternatives that completely circumvent the demethylation issues associated with homogeneous Lewis acids. Zeolites, such as Mordenite or HBEA, rely on Brønsted and Lewis acid sites within a confined porous structure. They do not form the strong, irreversible coordination complexes with ether oxygens that AlCl₃ does. For example, Mordenite zeolite (SiO₂/Al₂O₃ = 200) with acetic anhydride in acetic acid achieves >99% conversion and selectivity for 4-methoxyacetophenone without any detectable demethylation 3[3]. Additionally, the shape-selectivity of zeolites heavily favors the para-isomer, and the catalyst can be filtered and reused, making it an industrially preferred green alternative 4[4].
Decision tree for troubleshooting demethylation during the acylation of anisole derivatives.
Quantitative Data Summary: Catalyst Comparison
The following table summarizes the impact of different catalytic systems on the conversion rates and the risk of demethylation during the synthesis of methoxyphenyl ketones.
Catalyst System
Acylating Agent
Reaction Conditions
Conversion / Yield
Demethylation Risk
AlCl₃ (>1.5 eq)
Acetyl Chloride
DCM, Reflux (40 °C)
High Conversion
Critical / High
AlCl₃ (1.05 eq)
Acetyl Chloride
DCM, 0 °C to RT
Moderate-High
Moderate
FeCl₃ (1.0 eq)
Propionyl Chloride
DCM, 0 °C to RT
Moderate-High
Low
Sc(OTf)₃
Acetic Acid + TFAA
Solventless, 30 °C
High Yield
Very Low
Mordenite Zeolite
Acetic Anhydride
AcOH, 150 °C
>99% Conversion
None
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include built-in self-validation checkpoints. These allow researchers to verify the success of the methodology in real-time.
Protocol 1: Mild Homogeneous Acylation using FeCl₃
This protocol utilizes a milder Lewis acid to suppress ether cleavage while maintaining sufficient electrophilic activation.
Apparatus Setup: Assemble a flame-dried 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).
Catalyst Suspension: Add anhydrous FeCl₃ (1.0 equiv) to anhydrous dichloromethane (DCM) to create a 0.5 M suspension. Cool the flask to 0 °C using an ice bath.
Electrophile Generation: Add the acyl chloride (1.05 equiv) dropwise. Stir for 15 minutes to ensure complete acylium ion formation.
Substrate Addition: Dissolve the anisole derivative (1.0 equiv) in a small volume of DCM. Add this solution dropwise over 10 minutes, strictly maintaining the temperature at 0 °C.
Reaction & Self-Validation Checkpoint: Allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
Validation: The reaction mixture will maintain a predictable color (often orange/brown for FeCl₃) without transitioning to the deep, dark purple/black hues characteristically associated with extensive aluminum-phenoxide complexation, confirming the ether bond remains intact.
Workup: Quench the reaction by slowly pouring it into ice-cold 1M HCl. Extract with DCM, wash the organic layer with saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol 2: Heterogeneous Acylation using Mordenite Zeolite
This protocol leverages shape-selective solid acid catalysis to achieve >99% para-selectivity with zero demethylation.
Catalyst Preparation: Calcine the Mordenite zeolite (SiO₂/Al₂O₃ = 200) at 500 °C for 5 hours prior to use. This step is critical to activate the Brønsted and Lewis acid sites by removing adsorbed water.
Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, combine the anisole derivative (1.0 equiv, e.g., 2.0 mmol) and acetic anhydride (10.0 equiv, 20 mmol) in 5 mL of glacial acetic acid.
Catalyst Addition: Add 0.50 g of the activated Mordenite catalyst to the solution.
Heating: Stir the suspension at 150 °C for 3 hours.
Isolation & Self-Validation Checkpoint: Cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the zeolite (wash with ethyl acetate).
Validation: The quantitative recovery of the solid catalyst via simple filtration, combined with a neutral pH of the crude organic filtrate (after solvent removal), confirms the absolute absence of irreversible catalyst-product complexation—the root cause of demethylation.
Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid solvent and excess acetic anhydride, yielding the pure methoxyphenyl ketone.
References
BenchChem.Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.
ResearchGate.The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.
SCIRP.A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
ACS Publications.Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS No. 1094648-11-9)[1]. As a fluorinated aryl ketone, this compound is a highly versatile building block in pharmaceutical synthesis and materials science. However, its specific structural motifs—a butyryl chain, a 2-methoxy ether, and a 5-fluoro substituent—introduce unique stability challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the causality behind degradation, provide field-proven troubleshooting strategies, and establish self-validating protocols to ensure the absolute integrity of your experimental data.
Part 1: Core Directive – Mechanistic Vulnerabilities
To troubleshoot effectively, you must first understand the molecular vulnerabilities of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. The compound is generally stable under standard ambient conditions[2], but it is highly susceptible to specific environmental stressors.
1. Photolytic Degradation (The Norrish Type II Pathway)
The most critical vulnerability of this molecule is its sensitivity to ultraviolet (UV) light. Because it is an aryl alkyl ketone with a γ-hydrogen (located on the terminal methyl group of the butyryl chain), it readily undergoes Norrish Type II photoelimination [3].
Upon UV excitation (n-π* transition), the carbonyl oxygen abstracts the γ-hydrogen, forming a transient 1,4-biradical[4]. This intermediate rapidly collapses via α,β C-C bond cleavage to yield an enol—which tautomerizes to the lower molecular weight ketone, 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one (an acetophenone derivative)—and ethylene gas[3].
2. Hydrolytic and Lewis Acid Vulnerability (Ether Cleavage)
The 2-methoxy group is an activating ether linkage. While stable in neutral aqueous conditions, exposure to strong Brønsted acids (e.g., HBr) or Lewis acids (e.g., BBr₃, AlCl₃) will catalyze ether cleavage, resulting in demethylation and the formation of the corresponding phenol.
Norrish Type II Photodegradation Pathway of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Part 2: Troubleshooting & FAQs
Q1: I left my stock solution in clear vials on the benchtop, and GC-MS now shows a major impurity at m/z 168. What happened?Causality: The parent mass of your compound is 196.22 g/mol . A new peak at m/z 168 represents a loss of 28 Da, which corresponds exactly to the loss of ethylene (C₂H₄). Ambient laboratory lighting provided enough UV energy to trigger the Norrish Type II cleavage described above, converting your butyrophenone derivative into an acetophenone derivative.
Solution: Always store stock solutions in amber, actinic glass vials. If working under ambient light for extended periods, wrap reaction vessels in aluminum foil.
Q2: Why does my compound degrade faster when formulated in methanol compared to hexane under the same lighting conditions?Causality: Protic solvents like methanol can hydrogen-bond with the excited triplet state and the resulting 1,4-biradical intermediate, stabilizing them and significantly accelerating the rate of Norrish Type II cleavage compared to non-polar, aprotic solvents[3].
Solution: Use UV-transparent, aprotic solvents (e.g., HPLC-grade acetonitrile or hexane) for analytical stock solutions.
Q3: During forced degradation in 0.1 M HCl, I observe a highly polar degradant on reverse-phase HPLC. Is the fluorine atom being substituted?Causality: No. The C-F bond at the 5-position is highly stable and resistant to acidic hydrolysis[2]. The polar degradant is the result of acid-catalyzed ether cleavage of the 2-methoxy group. The resulting hydroxyl group (phenol formation) drastically increases the molecule's polarity, causing it to elute earlier on a C18 column.
Solution: Maintain formulation and analytical diluents at a buffered pH of 5.0–7.0.
Q4: My HPLC assay shows only 92% purity after stress testing, but the chromatogram shows no new peaks. Where did the remaining 8% go?Causality: You are likely experiencing "invisible" mass loss. In the Norrish Type II pathway, one of the primary degradants is ethylene gas, which escapes standard liquid chromatography systems. Additionally, early-stage α-carbon peroxides from autoxidation may lack a strong UV chromophore.
Solution: Implement the self-validating mass balance protocol detailed in Part 4.
Part 3: Quantitative Stability Data
The following table summarizes the expected degradation profiles under standard ICH Q1A/Q1B stress conditions.
Stress Condition
Primary Mechanism
Major Degradant(s)
Expected Degradation Rate
Preventive Measure
Photolytic (UV/Vis)
Norrish Type II Cleavage
1-(5-Fluoro-2-methoxyphenyl)ethan-1-one, Ethylene
High (Hours to Days)
Amber/actinic glassware
Acidic (pH < 2)
Ether Cleavage
1-(5-Fluoro-2-hydroxyphenyl)butan-1-one
Moderate (Days)
Buffer to pH 5–7
Oxidative (3% H₂O₂)
α-Carbon Autoxidation
Diketones, Peroxides
Low to Moderate
Purge with Argon/N₂
Thermal (>150°C)
Thermal Cracking
Benzene derivatives, HF gas
Low (Stable at RT)
Store at ≤ 25°C
Part 4: Self-Validating Experimental Protocol
To definitively prove the stability profile of your compound, you cannot rely solely on standard HPLC-UV, as it fails to account for volatile mass loss. The following protocol is a self-validating system : it uses a closed-loop mass balance calculation as an internal control. If the sum of the quantified components does not equal the initial input, the validation fails, forcing the researcher to investigate alternative pathways.
Protocol: Closed-System Forced Degradation & Mass Balance
Sample Preparation (The Baseline): Dissolve exactly 10.0 mg of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in 10.0 mL of HPLC-grade acetonitrile (1.0 mg/mL). Causality: Acetonitrile is UV-transparent above 190 nm, ensuring it does not competitively absorb photons during photostability testing.
Aliquot & Seal (The Closed System): Transfer 1.0 mL aliquots into 2.0 mL clear borosilicate headspace vials. Crimp-seal immediately with PTFE/silicone septa. Causality: PTFE prevents chemical interaction, while the silicone backing maintains a gas-tight seal to trap volatile ethylene.
Stress Application: Expose the sealed vials to 1.2 million lux hours and 200 watt hours/square meter of near-UV light (ICH Q1B standard). Keep a dark control (foil-wrapped) in the same chamber.
Headspace GC-FID Analysis (Volatile Capture): Before opening the vial, sample 500 µL of the headspace gas and inject it into a GC-FID. Causality: FID is highly sensitive to hydrocarbons. Quantify the ethylene peak against a known standard curve to account for the gaseous mass fraction.
LC-UV/MS Analysis (Non-Volatile Quantification): Uncrimp the vial and inject the liquid phase into an LC-UV/MS system. Quantify the remaining parent compound and the 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one degradant.
Validation Pass: The sum equals the initial molar input (±2%). The degradation pathway is confirmed.
Validation Fail: The sum is <98%. This indicates secondary degradation (e.g., polymerization or unquantified oxidation).
Self-Validating Forced Degradation and Mass Balance Workflow.
Part 5: References
Goswami, P. C., et al. "Modification of photochemical reactivity through the use of clathrates: the Norrish type I and type II reactions in Dianin's compound." Canadian Journal of Chemistry, 63(10), 2719-2725 (1985). Available at:[Link][3]
Wagner, P. J., & Klán, P. "Norrish Type II Photoelimination of Ketones: Cleavage of 1,4-Biradicals Formed by γ-Hydrogen Abstraction." CRC Handbook of Organic Photochemistry and Photobiology, 2nd ed. (2003). Available at:[Link][4]
Technical Support Center: 1-(5-Fluoro-2-methoxyphenyl)butan-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one . This compound is typically synthesized via the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride usin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one . This compound is typically synthesized via the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride using a Lewis acid catalyst (e.g.,
AlCl3
). While the methoxy group strongly directs electrophilic aromatic substitution to the ortho position, the workup phase is notoriously problematic.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common bottlenecks such as recalcitrant emulsions, product trapping, and unwanted ether cleavage.
Process Overview & Mechanistic Pathway
Understanding the mechanistic fate of your reagents is the first step in troubleshooting. The strong Lewis acid required to activate butyryl chloride also interacts with the Lewis basic sites on your substrate and product, leading to competing side reactions if parameters are not strictly controlled.
Friedel-Crafts acylation pathway and temperature-dependent O-demethylation side reaction.
Diagnostic Troubleshooting & FAQs
Q1: Why does my reaction mixture turn into an unmanageable emulsion during the aqueous quench, and how do I resolve it?Causality: When quenching an
AlCl3
-catalyzed reaction, the addition of water generates fine particulates of aluminum hydroxide (
Al(OH)3
) and basic aluminum salts. These amphiphilic precipitates act as Pickering emulsifiers, stabilizing the interface between the organic solvent (e.g., dichloromethane) and the aqueous layer (1)[1].
Resolution: Never quench with plain water or neutral brine. Instead, quench by slowly pouring the reaction into a mixture of crushed ice and 3M HCl. The acidic environment forces the aluminum into soluble cationic complexes (e.g.,
[Al(H2O)6]3+
), preventing the formation of the gel-like
Al(OH)3
network. If an emulsion persists, it is likely stabilized by suspended organic solids; vacuum filtration of the entire biphasic mixture through a 2 cm pad of Celite® will mechanically shear the emulsion droplets and remove the stabilizing particulates (1)[1].
Q2: My LC-MS shows a significant M-14 impurity (loss of 14 Da). Why is my target compound degrading?Causality: The M-14 peak corresponds to 1-(5-fluoro-2-hydroxyphenyl)butan-1-one, the product of O-demethylation.
AlCl3
is a potent Lewis acid that readily coordinates to the oxygen atom of the methoxy group (2)[2]. At elevated temperatures (>15 °C) or prolonged reaction times, the partial positive charge on the oxygen makes the adjacent methyl group highly susceptible to nucleophilic attack by chloride ions. This cleaves the ether bond, releasing methyl chloride and forming an aluminum phenoxide complex that hydrolyzes to the phenol during workup (3)[3].
Resolution: Strict temperature control is non-negotiable. Maintain the reaction temperature between 0 °C and 5 °C during the addition of butyryl chloride. If demethylation persists despite thermal control, substitute
AlCl3
with a milder Lewis acid, such as Scandium triflate (
Sc(OTf)3
) or Zinc chloride (
ZnCl2
), which are significantly less prone to mediating ether cleavage (3)[3].
Q3: My isolated yield is consistently low (<50%), but TLC shows complete consumption of 4-fluoroanisole. Where is my product?Causality: The newly formed carbonyl group of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is highly Lewis basic and forms a stable, stoichiometric complex with
AlCl3
(4)[4]. If the quench is insufficiently acidic or too brief, the product remains trapped in the aqueous phase as a water-soluble aluminum complex.
Resolution: Ensure you are using at least 1.1 to 1.5 equivalents of
AlCl3
relative to the substrate to overcome this product inhibition (4)[4]. During workup, allow the acidic quench mixture to stir vigorously for at least 15-30 minutes at room temperature to ensure complete dissociation of the ketone-aluminum complex before attempting phase separation.
Quantitative Reaction Optimization
The table below summarizes the impact of Lewis acid selection and temperature on the yield of the target ketone versus the demethylated impurity.
Reaction Condition
Lewis Acid
Temp (°C)
Target Ketone Yield (%)
Demethylated Impurity (%)
Workup Emulsion Risk
Standard FC
AlCl3
(1.5 eq)
0 to 5
85 - 90
< 2
High (Requires HCl)
Elevated Temp
AlCl3
(1.5 eq)
25 (RT)
40 - 50
45 - 55
Moderate
Mild Lewis Acid
Sc(OTf)3
(0.2 eq)
50
75 - 80
0
Low
Alternative LA
ZnCl2
(2.0 eq)
25
60 - 65
< 1
Low
Self-Validating Workup Protocol
To prevent product loss and resolve emulsions dynamically, utilize the following self-validating protocol. A self-validating protocol includes built-in physical checks (italicized) to confirm the success of each step before proceeding.
Step 1: Acidic Quenching (Complex Destruction)
Action: Transfer the cold (0 °C) reaction mixture dropwise into a vigorously stirred flask containing 5 volumes of 3M HCl and crushed ice.
Validation Check: Observe the initial formation of a white precipitate (
Al(OH)3
). As the addition continues and the pH drops below 1, the precipitate must dissolve, leaving a clear biphasic mixture. If the aqueous layer remains cloudy, add concentrated HCl in 1 mL increments until transparent.
Step 2: Phase Separation & Emulsion Management
Action: Transfer the quenched mixture to a separatory funnel and allow it to settle for 10 minutes.
Validation Check: Two distinct layers (organic bottom, aqueous top) should form. If an opaque emulsion interfacial layer >1 cm thick is present, do not shake further. Drain the entire mixture and vacuum filter through a 2 cm packed Celite® pad. The filtrate will separate cleanly.
Decision tree for resolving aluminum-induced emulsions during Friedel-Crafts workup.
Step 3: Exhaustive Extraction
Action: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (DCM).
Validation Check: Spot the final DCM extract on a TLC plate (UV 254 nm). If the target ketone spot is absent, extraction is complete.
Step 4: Neutralization
Action: Combine the organic layers and wash with saturated aqueous
NaHCO3
in portions.
Validation Check: Monitor
CO2
gas evolution. The wash is complete only when gas evolution ceases and the aqueous wash tests at pH 7-8 via pH paper, confirming the complete removal of residual butyric acid and HCl.
Step 5: Drying and Concentration
Action: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
References
BenchChem.
BenchChem.
Chem-Station Int. Ed.
ACS Publications. "Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding".
Technical Support Center: Scaling Up 1-(5-Fluoro-2-methoxyphenyl)butan-1-one Synthesis
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one .
The most industrially viable route for this molecule is the Friedel-Crafts acylation of 4-fluoroanisole using butyryl chloride[1]. While highly efficient, transitioning this electrophilic aromatic substitution (EAS) from the bench to a multi-kilogram reactor introduces critical challenges in thermal management, regioselectivity, and downstream phase separation. This guide breaks down the causality behind these challenges and provides self-validating protocols to ensure a safe, high-yield scale-up.
Mechanistic Workflow & Process Choke Points
To control a reaction at scale, you must first understand the transient intermediates driving the kinetics. The reaction relies on the generation of a highly reactive acylium ion, which acts as the primary electrophile[2].
Fig 1: Mechanistic workflow and scale-up control points for Friedel-Crafts acylation.
Troubleshooting & Process FAQs
Q1: How do we prevent thermal runaway during the reagent addition phase?
The Causality: The formation of the acylium ion (R–C≡O⁺) via the abstraction of chloride by AlCl₃ is an intensely exothermic event[2][3]. At a multi-kilogram scale, the surface-area-to-volume ratio of the reactor drops, meaning heat cannot dissipate passively.
The Solution: Never add the Lewis acid to a mixture of the arene and acyl chloride. Instead, pre-form a suspension of AlCl₃ and 4-fluoroanisole in a chlorinated solvent (e.g., Dichloromethane), cool to 0°C, and dose the butyryl chloride via a metering pump.
Self-Validation Check: Monitor the
ΔT
between the reactor jacket and the internal probe. If the internal temperature rises above 5°C, the dosing pump must automatically pause until the cooling jacket recovers the baseline temperature.
Q2: Why does the acylation occur exclusively at the 2-position, and how do we prevent regioisomer impurities?
The Causality: Regioselectivity in this system is a battle of directing effects. The methoxy group on 4-fluoroanisole is a powerful electron-donating group via resonance (
+M
effect), strongly directing electrophiles to its ortho and para positions. The fluorine atom is weakly deactivating but also ortho/para directing. Because the para position relative to the methoxy group is sterically blocked by the fluorine atom itself, the acylium ion is forced to attack the ortho position (C2)[1]. The strong
+M
effect of the methoxy group completely overrides the weaker directing effects of the fluorine, ensuring >99% regiochemical purity without the need for complex optimization.
Q3: Why does the reaction stall at ~80% conversion when using exactly 1.0 equivalent of AlCl₃?
The Causality: Unlike true catalytic processes, traditional Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid[4]. The newly formed ketone product (1-(5-Fluoro-2-methoxyphenyl)butan-1-one) contains a basic carbonyl oxygen that strongly coordinates with the empty p-orbital of the aluminum center. This creates a stable Lewis acid-base complex, effectively sequestering the AlCl₃ and causing product inhibition[4].
The Solution: You must use 1.1 to 1.3 equivalents of AlCl₃ to ensure enough free catalyst remains to drive the reaction to 100% conversion.
Q4: During the aqueous quench, a thick, unmanageable emulsion forms. How do we break it?
The Causality: When the AlCl₃-ketone complex is hydrolyzed by water, it generates aluminum hydroxide (
Al(OH)3
), which forms a highly insoluble, polymeric gel that traps the organic solvent and prevents phase separation.
The Solution: The reaction must be quenched via "reverse addition" into a vigorously stirred mixture of crushed ice and concentrated Hydrochloric Acid (HCl). The low pH (< 1.5) forces the aluminum species to remain soluble as
[Al(H2O)6]3+
ions, completely bypassing gel formation.
Quantitative Process Optimization Data
To minimize the exotherm while maximizing yield, solvent and catalyst selection is critical. The table below summarizes the optimization parameters for scaling up this specific transformation.
Lewis Acid (Eq)
Solvent System
Dosing Temp (°C)
Peak Exotherm (
ΔT
°C)
Conversion (%)
Regiopurity (%)
AlCl₃ (1.2)
Dichloromethane (DCM)
0 to 5
+8.5
>99
>99
AlCl₃ (1.2)
1,2-Dichloroethane (DCE)
15 to 20
+14.2
>99
98.5
AlCl₃ (1.2)
Toluene
0 to 5
+12.0
82
92 (Solvent acylation)
FeCl₃ (1.5)
Dichloromethane (DCM)
20 to 25
+4.1
45
>99
ZnCl₂ (2.0)
1,2-Dichloroethane (DCE)
60 to 65
+2.0
<15
N/A
Self-Validating Experimental Protocol (1 kg Scale)
This protocol is designed with built-in analytical checkpoints to ensure the process remains within safe and productive operating windows.
Step 1: Reactor Preparation & Loading
Purge a 20 L glass-lined reactor with dry Nitrogen (
N2
) for 15 minutes to ensure an anhydrous atmosphere.
Charge 1.00 kg (7.93 mol) of 4-fluoroanisole and 10.0 L of anhydrous Dichloromethane (DCM) into the reactor.
Initiate agitation at 150 RPM and cool the jacket to -5°C.
Validation Check: Verify the internal moisture content of the DCM solution via Karl Fischer titration. Proceed only if moisture is < 500 ppm.
Step 2: Catalyst Suspension
Slowly charge 1.27 kg (9.52 mol, 1.2 eq) of anhydrous Aluminum Chloride (
AlCl3
) in 100 g portions through a powder funnel.
Maintain the internal temperature below 5°C during addition.
Validation Check: Visually confirm the formation of a uniform, pale-yellow suspension. Clumping indicates moisture contamination.
Load 0.93 kg (8.72 mol, 1.1 eq) of Butyryl Chloride into a calibrated dosing vessel.
Set the metering pump to dose the Butyryl Chloride over 120 minutes.
Validation Check (Thermal): The internal temperature must remain between 0°C and 5°C. If
Tint
reaches 5°C, the dosing pump must interlock and pause until
Tint
drops to 2°C.
Step 4: Reaction Aging
Once dosing is complete, warm the reactor jacket to 20°C (room temperature) over 30 minutes.
Age the reaction for 4 hours at 20°C.
Validation Check (Kinetic): Pull a 1 mL aliquot, quench in 1M HCl/EtOAc, and analyze the organic layer via HPLC. Proceed to Step 5 only when 4-fluoroanisole is < 1.0% (Area/Area). If > 1.0%, add 0.1 eq of AlCl₃ and age for 1 additional hour.
Step 5: Acidic Quench & Phase Separation
In a separate 50 L quench vessel, prepare a mixture of 10 kg crushed ice and 2.0 L of concentrated HCl (37%).
Transfer the active reaction mixture from the 20 L reactor into the quench vessel over 45 minutes via a dip tube, maintaining vigorous agitation (250 RPM).
Validation Check (Phase Integrity): Measure the pH of the aqueous layer. It must be < 2.0. If the pH is > 2.0, add additional HCl until the aluminum hydroxide emulsion completely dissolves into two sharp, distinct liquid phases.
Step 6: Washing & Isolation
Allow phases to settle for 30 minutes. Separate and retain the lower organic (DCM) layer.
Wash the organic layer sequentially with 5 L of 10% aqueous
NaHCO3
(until off-gas ceases), followed by 5 L of saturated brine.
Concentrate the organic layer under reduced pressure (distillation) to yield the crude 1-(5-Fluoro-2-methoxyphenyl)butan-1-one as a pale yellow oil, ready for downstream crystallization or direct use.
Technical Support Center: Overcoming Poor Selectivity in the Acylation of Substituted Anisoles
Welcome to the Technical Support Center for the Friedel-Crafts acylation of substituted anisoles. While acylation is a fundamental transformation for synthesizing aromatic ketones—critical intermediates in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Friedel-Crafts acylation of substituted anisoles. While acylation is a fundamental transformation for synthesizing aromatic ketones—critical intermediates in drug development—researchers frequently encounter selectivity bottlenecks. These include poor ortho/para regioselectivity, unwanted demethylation (ether cleavage), and polyacylation[1][2].
This guide provides mechanistic troubleshooting workflows, causality-driven FAQs, and validated protocols to help you optimize your catalytic systems and achieve high-purity yields.
Section 1: Diagnostic Workflow
Diagnostic workflow for resolving selectivity issues in anisole acylation.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I obtaining a high ratio of ortho-acylated product instead of the desired para-isomer, and how can I fix it?Causality: The methoxy (-OCH₃) group is a strongly activating, ortho/para-directing group. In standard homogeneous catalysis (e.g., using AlCl₃), the steric bulk of the acylium ion and the substrate dictates the ortho/para ratio. If the acylating agent is relatively small, ortho-attack remains kinetically accessible, leading to an inseparable mixture of isomers[3][4].
Solution: Transition from homogeneous Lewis acids to heterogeneous, shape-selective catalysts. Zeolites, particularly Mordenite (MOR) and H-Beta, possess defined three-dimensional pore structures. The spatial constraints within these pores heavily favor the formation of the sterically less hindered para-isomer. For example, using Mordenite (SiO₂/Al₂O₃ = 200) with acetic anhydride can yield >99% para-selectivity for 4-methoxyacetophenone[5][6].
Q2: My LC-MS/NMR indicates significant demethylation (cleavage of the methoxy group) yielding phenolic byproducts. What causes this?Causality: Strong Lewis acids, most notably Aluminum Chloride (AlCl₃), coordinate strongly with the oxygen atom of the methoxy group. At elevated temperatures, this coordination severely weakens the O-CH₃ bond, leading to nucleophilic attack by the halide ion (e.g., Cl⁻) and subsequent ether cleavage (demethylation)[1][7].
Solution: Replace AlCl₃ with milder Lewis acids that exhibit lower oxophilicity or can be used in substoichiometric amounts. Bismuth triflate (Bi(OTf)₃)[3], Zinc chloride (ZnCl₂) in deep eutectic solvents[8], or solid acid zeolites effectively catalyze the acylation without mediating ether cleavage[1].
Q3: I am observing polyacylation (di-acylated products) despite using a 1:1 stoichiometry. How do I suppress this?Causality: Typically, the introduction of an electron-withdrawing acyl group deactivates the aromatic ring, preventing further electrophilic attack[4]. However, in highly activated, multi-substituted anisoles (e.g., dimethoxybenzenes), the ring remains sufficiently nucleophilic to undergo a second acylation if the local concentration of the acylium ion is high or the temperature is elevated.
Solution: Ensure strict temperature control (maintain at 0–5 °C during addition) and utilize inverse addition (adding the activated anisole slowly to the pre-formed acylium ion complex). This keeps the substrate concentration low relative to the electrophile, minimizing double-activation events[2].
Section 3: Quantitative Catalyst Comparison
The following table summarizes the impact of different catalytic systems on the conversion and selectivity of anisole acylation based on validated literature[3][6][7][8].
Catalyst System
Reaction Conditions
Conversion (%)
para-Selectivity (%)
Demethylation Observed?
AlCl₃ (Homogeneous)
DCM, 0 °C to RT, 2h
>90%
~70-80%
Yes (at elevated temps)
Bi(OTf)₃ (Homogeneous)
Toluene, 80 °C, 1.5h
85%
>95%
No
[CholineCl][ZnCl₂]₃ (DES)
Microwave, 120 °C, 5 min
92%
>90%
No
Mordenite Zeolite (MOR-200)
Acetic Acid, 150 °C, 3h
>99%
>99%
No
Section 4: Validated Experimental Protocols
Protocol A: Regioselective Acylation Using Shape-Selective Mordenite Zeolite
Self-Validating Mechanism: The use of a solid acid catalyst allows for simple mechanical separation (filtration), preventing the harsh aqueous quenching issues that typically destroy homogeneous catalysts and cause side reactions. The rigid pore size inherently restricts ortho-substitution, ensuring the purity of the final product[6][9].
Step-by-Step Methodology:
Catalyst Activation: Calcine Mordenite zeolite (SiO₂/Al₂O₃ = 200) at 500 °C for 5 hours under air flow. This removes adsorbed water and activates the critical Brønsted acid sites.
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser, add 0.50 g of the activated Mordenite catalyst.
Reagent Addition: Add 5 mL of glacial acetic acid (solvent), followed by 2.0 mmol of the substituted anisole and 20 mmol of acetic anhydride (acylating agent).
Heating: Stir the mixture at 150 °C for 3 hours. Monitor via GC or TLC until the anisole is fully consumed.
Workup: Cool the mixture to room temperature. Filter the suspension to recover the zeolite catalyst. Wash the catalyst cake with ethyl acetate (20 mL).
Isolation: Concentrate the combined filtrate under reduced pressure to yield the highly para-selective acylated product. The recovered catalyst can be re-calcined and reused[9].
Protocol B: Mild Acylation Using a Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃)
Self-Validating Mechanism: The Deep Eutectic Solvent (DES) acts as both the solvent and the catalyst. ZnCl₂ provides mild Lewis acidity sufficient for acylium ion generation without cleaving the ether bond. Microwave irradiation ensures rapid, homogeneous heating to prevent over-reaction and degradation[8].
Step-by-Step Methodology:
DES Preparation: Mix choline chloride and anhydrous ZnCl₂ in a 1:3 molar ratio. Heat the mixture at 90 °C until a clear, homogeneous liquid forms.
Reaction Setup: In a microwave-safe reaction vessel, add 1.0 mmol of the substituted anisole, 1.0 mmol of the acylating agent (e.g., propionic anhydride), and 35 mol% of the [CholineCl][ZnCl₂]₃ DES.
Irradiation: Subject the mixture to microwave irradiation at 120 °C for exactly 5 minutes.
Workup: Extract the product directly from the DES mixture using an immiscible organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).
Catalyst Recycling: The remaining DES layer can be dried under vacuum and reused for up to five subsequent cycles without significant loss of activity[8].
Section 5: References
Makihara, M. and Komura, K. (2017). "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst." Green and Sustainable Chemistry. URL:[Link]
Tran, P. H., et al. (2016). "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl₂]₃)." RSC Advances. URL:[Link]
Technical Support Center: Optimizing Temperature in the Synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Introduction The synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one via the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride is a fundamental transformation in medicinal chemistry and drug development[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one via the Friedel-Crafts acylation of 4-fluoroanisole with butyryl chloride is a fundamental transformation in medicinal chemistry and drug development[1]. Because the methoxy group is strongly activating and ortho/para directing (with the para position blocked by fluorine), acylation proceeds cleanly at the ortho position. However, aluminum chloride (AlCl₃) catalyzed acylations are highly sensitive to thermal parameters[2]. Improper temperature management can lead to catalyst deactivation, ether cleavage, and intractable emulsions during workup[3]. This guide provides the mechanistic causality behind these issues and actionable protocols to ensure optimal yield.
Reaction Workflow & Thermal Control Points
Figure 1: Temperature workflow and failure pathways in the Friedel-Crafts acylation.
Troubleshooting Guide & FAQs
Q1: Why is my yield of the target methoxy ketone low, and why am I isolating a phenolic byproduct?A1: You are observing ether cleavage (demethylation), a common side reaction in Friedel-Crafts acylations of anisole derivatives[3]. AlCl₃ is a powerful Lewis acid that coordinates to the oxygen atom of the methoxy group. If the reaction temperature exceeds 25–30 °C, the coordinated complex undergoes an S_N2 attack by chloride ions, cleaving the methyl group to release methyl chloride gas and forming an aluminum phenoxide complex. Upon aqueous workup, this yields the undesired 1-(5-fluoro-2-hydroxyphenyl)butan-1-one.
Solution: Strictly maintain the addition phase at 0–5 °C and do not allow the propagation phase to exceed 20 °C.
Q2: The reaction mixture turned black and tarry during the addition of AlCl₃. What caused this?A2: This is the result of an exothermic runaway. The initial complexation of AlCl₃ with butyryl chloride to form the reactive acylium ion is highly exothermic[2]. Rapid addition of the Lewis acid without adequate external cooling causes localized superheating, leading to the polymerization of the arene and decomposition of the acyl chloride.
Solution: Add AlCl₃ in small portions over 30–60 minutes, ensuring the internal temperature never spikes above 5 °C.
Q3: My reaction stalls at ~50% conversion even though I kept it strictly at 0 °C the entire time. Why?A3: The reaction is stalling due to catalyst sequestration and kinetic freezing. The newly formed ketone product contains a carbonyl oxygen that is more basic than the starting materials. It forms a highly stable Lewis acid-base complex with AlCl₃, effectively removing the catalyst from the cycle (which is why >1 equivalent of AlCl₃ is required)[2]. At 0 °C, this complexation drastically increases the viscosity of the reaction mixture, and the system lacks the thermal energy to drive the remaining substitution.
Solution: After the addition is complete at 0 °C, remove the ice bath and allow the reaction to slowly warm to ambient temperature (15–20 °C) for 2–4 hours. This provides the activation energy needed for completion without triggering ether cleavage.
Q4: I am experiencing severe emulsions and product loss during the aqueous workup. How can I fix this?A4: You are likely quenching the reaction by adding water directly to the organic mixture. The reaction of excess AlCl₃ with water is violently exothermic and generates insoluble, gelatinous aluminum hydroxide [Al(OH)₃], which traps the product and prevents phase separation[2].
Solution: Perform a "reverse quench." Slowly pour the cold reaction mixture into a vigorously stirred flask containing crushed ice and concentrated HCl. The low temperature prevents product degradation, while the highly acidic environment keeps the aluminum species soluble as the hexaaquaaluminum(III) ion ([Al(H₂O)₆]³⁺), ensuring clean phase separation.
Thermal Parameters & Mechanistic Consequences
Reaction Phase
Target Temperature
Mechanistic Purpose
Consequence of Deviation
Reagent Mixing
0–5 °C
Prevents premature reaction and controls initial exotherm.
Uncontrolled acylium ion formation.
AlCl₃ Addition
0–5 °C
Manages the highly exothermic Lewis acid-base complexation.
Localized superheating, tar formation, and polymerization[2].
Propagation
15–20 °C
Provides activation energy to overcome catalyst sequestration.
Stalled reaction (if too cold); Ether cleavage (if >25 °C)[3].
Aqueous Quench
<10 °C
Safely hydrolyzes the aluminum complex without product degradation.
Violent exotherm, Al(OH)₃ emulsion formation, and product loss[2].
Optimized Experimental Protocol
Note: This procedure assumes a standard laboratory scale (e.g., 50 mmol).
Step 1: Setup and Reagent Preparation
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a solid addition funnel, a nitrogen inlet, and an internal temperature probe.
Charge the flask with 4-fluoroanisole (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve an approximate 0.5 M concentration.
Add butyryl chloride (1.1 equiv) to the stirring solution via syringe.
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.
Step 2: Controlled Catalyst Addition
5. Weigh out anhydrous aluminum chloride (AlCl₃) (1.2 to 1.5 equiv) in a dry box or under an inert atmosphere. Mechanistic note: Excess AlCl₃ is required because the product ketone strongly coordinates to the catalyst, removing it from the catalytic cycle.
6. Add the AlCl₃ in small portions over 45–60 minutes. Monitor the internal temperature probe strictly; do not allow the temperature to exceed 5 °C during the addition to prevent polymerization.
Step 3: Reaction Propagation
7. Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes to ensure complete acylium ion formation.
8. Remove the ice-water bath. Allow the reaction mixture to slowly warm to ambient temperature (15–20 °C).
9. Stir at ambient temperature for 2–4 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is consumed. Caution: Do not apply external heating. Temperatures exceeding 25 °C will trigger ether cleavage.
Step 4: Reverse Quench and Isolation
10. Prepare a large beaker containing crushed ice (100 g) and concentrated HCl (20 mL). Stir vigorously.
11. Slowly pour the dark reaction mixture into the ice/HCl mixture (Reverse Quench). The internal temperature of the quench must remain below 10 °C.
12. Stir the biphasic mixture until the organic layer turns clear and the aqueous layer is free of gelatinous precipitates.
13. Separate the organic layer. Extract the aqueous layer twice with DCM.
14. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
15. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 1-(5-Fluoro-2-methoxyphenyl)butan-1-one.
Phase 1: Friedel-Crafts Acylation (Assembling the Butyrophenone Core)
Technical Support Center: Catalyst Selection and Optimization for Butyrophenone Synthesis Introduction Welcome to the Technical Support Center for Butyrophenone Synthesis. As a Senior Application Scientist, I have design...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Selection and Optimization for Butyrophenone Synthesis
Introduction
Welcome to the Technical Support Center for Butyrophenone Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by drug development professionals during the synthesis of butyrophenone-class active pharmaceutical ingredients (APIs), such as haloperidol. The synthesis relies on two pivotal catalytic transformations: the Lewis acid-mediated Friedel-Crafts acylation to build the carbon core, and the nucleophilic catalyst-driven N-alkylation to attach the piperidine moiety. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your workflows are robust, scalable, and high-yielding.
Q: Why is my Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride stalling before completion, even with 20 mol% of Lewis acid catalyst?A: This is a classic issue of catalyst sequestration. Unlike Friedel-Crafts alkylation, which can often be run with sub-stoichiometric catalyst loadings, Friedel-Crafts acylation requires a stoichiometric excess of the Lewis acid[1].
Causality: Aluminum chloride (
AlCl3
) forms a strong coordinate covalent bond with the carbonyl oxygen of the newly formed ketone product. This complexation effectively traps the catalyst, preventing it from activating further acyl chloride molecules[2]. Therefore, a minimum of 1.05 to 1.1 equivalents of
AlCl3
is strictly required to drive the reaction to completion.
Q: I am observing a significant amount of a cyclic byproduct in my LC-MS. How do I prevent this?A: The byproduct is likely
α
-tetralone (or a halogenated derivative), resulting from an intramolecular Friedel-Crafts alkylation[3].
Causality: The chloroalkyl chain of your intermediate (4-chloro-1-phenylbutan-1-one) can be activated by the Lewis acid at elevated temperatures, forming a carbocation that undergoes an intramolecular attack on the aromatic ring to form a six-membered ring[3]. To suppress this side reaction, strict temperature control (maintaining the reaction between 0°C and 20°C) is mandatory.
This protocol is designed to maximize regioselectivity while suppressing intramolecular cyclization.
Preparation: In a rigorously dried, inert-gas-purged reactor, dissolve fluorobenzene (1.0 equiv) in anhydrous dichloromethane (
CH2Cl2
). Cool the solution to 0°C using an ice bath.
Acyl Chloride Addition: In a separate vessel, dissolve 4-chlorobutyryl chloride (1.05 equiv) in
CH2Cl2
. Add this solution dropwise to the fluorobenzene over 30 minutes, maintaining the internal temperature at 0°C[2].
Catalyst Introduction: Concurrently and cautiously, add anhydrous
AlCl3
(1.1 equiv) in small portions to the reaction mixture.
Propagation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 4 hours[2].
Self-Validation Check: The continuous evolution of HCl gas (which must be scrubbed through a basic trap) confirms active acylation. The cessation of gas evolution indicates that the reaction has reached completion.
Quench: Carefully pour the mixture over crushed ice and concentrated HCl to break the aluminum-ketone complex, then extract with
CH2Cl2
.
Table 1: Catalyst Performance in Friedel-Crafts Acylation of Fluorobenzene
Slightly lower yield but higher purity profile[2].
ZnO
(Nanopowder)
Catalytic
Solvent-free
Room Temperature
Variable
Lower conversion on deactivated rings; heterogeneous[4].
Phase 2: N-Alkylation (Piperidine Coupling)
Q: The N-alkylation of my piperidine derivative with the 4-chloro-4'-fluorobutyrophenone intermediate is extremely slow. How can I accelerate this without causing thermal degradation?A: Alkyl chlorides are relatively poor electrophiles for
SN2
reactions. Instead of simply increasing the temperature—which promotes unwanted elimination reactions and degradation—you should introduce a catalytic amount of Potassium Iodide (KI)[5].
Causality: KI acts as a nucleophilic catalyst via an in situ Finkelstein reaction. The iodide ion (
I−
) is both a superior nucleophile and a superior leaving group compared to chloride. It transiently converts the sluggish alkyl chloride into a highly reactive alkyl iodide, which is then rapidly attacked by the piperidine nitrogen[5]. The iodide ion is regenerated, completing the catalytic cycle.
Q: Should I use a phase-transfer catalyst (PTC) for this step?A: If you are using a heterogeneous base like solid
K2CO3
in a polar aprotic solvent (e.g., DMSO or DMF), a PTC like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by facilitating the deprotonation of the amine at the solid-liquid interface[6].
Protocol 2: KI-Catalyzed N-Alkylation Workflow
This protocol utilizes nucleophilic catalysis to achieve high conversion rates under mild conditions.
Activation: Dissolve the piperidine derivative (1.0 equiv) and 4-chloro-4'-fluorobutyrophenone (1.1 equiv) in anhydrous DMF or DMSO.
Base and Catalyst Addition: Add finely powdered
K2CO3
(2.5 equiv) as the base, followed by Potassium Iodide (KI) (10 mol%) as the nucleophilic catalyst[5].
Heating: Heat the reaction mixture to 60°C–80°C under an inert atmosphere for 12 hours.
Self-Validation Check: Monitor the reaction via LC-MS. You should observe the transient appearance of the alkyl iodide intermediate mass peak, followed by its rapid consumption and conversion to the final product mass. This dynamic mass shift confirms active Finkelstein catalysis.
Workup: Quench the reaction with water to dissolve the inorganic salts and extract the product using ethyl acetate.
Table 2: Impact of Catalytic Additives on N-Alkylation Kinetics
Base
Additive / Catalyst
Solvent
Relative Kinetics
Outcome
K2CO3
None
DMF
Slow
Low conversion; high unreacted starting material.
K2CO3
KI (10 mol%)
DMF
Fast
High yield; rapid
SN2
via in situ Finkelstein activation[5].
Cs2CO3
TBAI (5 mol%)
DMSO
Very Fast
Excellent yield; PTC and iodide catalysis combined[6].
Q: My final haloperidol API contains unacceptable levels of dimerized impurities. How can I selectively remove them without complex chromatography?A: Dimerization impurities are common byproducts generated during the N-alkylation step[7].
Causality: Over-alkylation or side reactions at secondary nucleophilic sites can create high-molecular-weight dimers. Because these dimers have vastly different solubility profiles than the monomeric API, they can be removed via selective solvent extraction.
Solution: Dissolve the crude haloperidol in a hot Dimethyl Sulfoxide (DMSO) solution (70°C–90°C). The dimerized impurities remain largely insoluble in hot DMSO and can be filtered out. Upon cooling the filtrate, the purified haloperidol precipitates, yielding an API with a dimerized impurity content of less than 0.05 w/w%[7].
In situ Finkelstein catalytic cycle accelerating the N-alkylation step.
References[2] A Comparative Guide to Catalysts in the Synthesis of 4-Chloro-4'-fluorobutyrophenone, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0fFH-QxjNZiBhcCKfc8eVTgp9B5FUTvr98f_jPSGSBRz-3r2m2YmiLCQZADCeOpAM2szFZuE_QpBNemr4xQC04VKFTiAaKccNZTLCewP5LO0v0vYfnq3-SIadLDHbk_X-ad9MXlRtYqhFIxrPJqkJLkqY2c-E1sxJzM1saxbl76H1CdXzf6qKe1HWw1PjoScgmTmrB6Zj4JqytGWO9fNrfq5-6GejdBmc8yYKp7sjQ==[3] Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwuYj9b9bms65syzF0b6fuvV0PYSTuHPi7BINOYMRzT23ed5u-2gDskqc9jD22GhjLjsJ_JCta6hy0WQ7u55lvPQJCwBlcJ76CCC-lZ-iJSzlN46kI6DhtRETxe7DT9ItUX43P__N9LMN7tEHcUlCZ7218bLLSstwex-1b4ooTcVjBUJxOrru5OXJZFipiOOmjg2uTdIfX_dDONG0WgqnTDhIlvOawGsQMwKZNiQT9dzxzENifCfq8r2XkwcY=[7] Method for purifying haloperidol (WO2020215835A1), Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYbwjlCEgPWuUcj3MNo4o9FA7_BoNzYBVAJ1DmKnPt0iQ-R52JxkFKzXtVBQiqWj6B6g4A_MrUMbALUGrgwoXCxpIQ--ELW75vdkpvL_fsXWVHi4uMJRS7l1WzZDIZiI6o6VeFLo4S2izdA-JoQQ==[1] Friedel-Crafts Acylation, Organic Chemistry Portal,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIZ1N6U16GAHDyFyDDjppzd8EzZR0Erjq4CaPbBvdSMrEVIxrVhIwZM37EWQLiYnBE6jSg10xX1JRjs6gl6Wwbd8sjCOBq_4nXIg1PaJBPhfts--DBfHGUbLxZ3vptJ7eDriqPkbDeWfRb9RB2JPfHVHa7k8pPnxPnRk04iO3A5Q1bVrsSHsZHuA==[4] SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAqFqAvhN9T9S03LaHpyBz-9FksPU25ry3uwZM57wojmaswa8x6ZsqvTavrP5GkTMSIAbJ-LAuX0i-5cnIZ_dkLKFuVozRO40GEA6x-XX01F71DGLIfJd9VnTSVFAQIYHBLVLCOGEIu8pi9--9LIHPg07dGl6-Yw6-7kIbMTI8OI44xqJJANx_vgvZY-RBX40B6KBFzq0RC73k0pAcD1E=[6] N-Alkylation with Quat Iodide Catalysis, PTC Organics, Inc.,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJioLTNl9i9ktu3EPt3Jxkg8MDCJ01EkuVSdtQri8TvOiIQPT-24su7FKmDU7fNxC_Yr2p8s48wRPpqCLhxvRYn7WMdbkc1xBXDYrpYb1OqxH9nIFoId0RyKp_K4hSqhcT9925_bOSa-f9iJ4YX-oOKw0vOgsXIkb4NbY=[5] Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5xrYiuHyIp_1YcE0dMLu9NplF5T5G3ellnMkqvkhwd9XSnMyToairzy55xCAgiPQgIH9wG_g3mhbwUxeVToD5-mts_njwmggHYK_dqxcx2q-wRsX_UyCewnr18y99zF5BsbA-vr_iXRLfSO7gzyqrtzAvE-7mrYwtNCzItpW-vCRjw6yQhbc5foSm70DQYDI5GWKDIpqCNPwJ64r4-qturK6ttMgx33QV-ITi
Comparative Validation of HPLC-UV Methods for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one Analysis: A Q2(R2) Aligned Guide
Executive Summary The synthesis and quality control of fluorinated aromatic building blocks require highly robust analytical frameworks. 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS 1094648-11-9) is a critical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis and quality control of fluorinated aromatic building blocks require highly robust analytical frameworks. 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS 1094648-11-9) is a critical intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Because of its specific functional groups—a conjugated ketone, an electron-donating methoxy group, and an electron-withdrawing fluorine atom—quantifying this compound alongside its synthetic precursors demands high chromatographic selectivity.
This guide objectively compares a newly developed, ICH Q2(R2)-validated Reversed-Phase HPLC-UV (RP-HPLC-UV) method against traditional Normal-Phase (NP-HPLC) and Ultra-Performance (UPLC-UV) alternatives. By detailing the causality behind our experimental design, we provide a self-validating protocol optimized for routine quality control and reaction monitoring.
Before selecting a chromatographic mode, we must analyze the physicochemical nature of the target molecule[2].
Lipophilicity: The butyryl chain and fluorinated aromatic ring render the molecule moderately lipophilic (estimated LogP ~2.8).
Ionizability: The molecule lacks basic amines or acidic protons (pKa > 14), meaning its retention is largely independent of mobile phase pH.
Chromophore: The extended
π
-conjugation between the aromatic ring and the carbonyl group provides a strong, distinct UV absorption maximum at
λ
= 254 nm.
These properties dictate that while the molecule can be retained on various stationary phases, controlling secondary interactions (like hydrogen bonding between the ketone oxygen and stationary phase silanols) is the key to achieving symmetrical peak shapes[3].
Methodological Comparison: Selecting the Optimal Platform
To establish the most reliable analytical procedure, we evaluated three distinct chromatographic platforms.
Table 1: Performance and Suitability Comparison Across Chromatographic Platforms
Parameter
Method A: RP-HPLC-UV (Proposed)
Method B: NP-HPLC (Legacy)
Method C: UPLC-UV (High-Throughput)
Stationary Phase
Zorbax Eclipse Plus C18 (5 µm)
Bare Silica (5 µm)
Acquity BEH C18 (1.7 µm)
Mobile Phase
ACN : 0.1% FA in
H2O
(65:35)
Hexane : Isopropanol (95:5)
ACN : 0.1% FA in
H2O
(65:35)
Flow Rate
1.0 mL/min
1.0 mL/min
0.4 mL/min
Retention Time (
tR
)
4.2 min
6.8 min
1.1 min
Peak Symmetry (
As
)
1.05 (Excellent)
1.45 (Tailing observed)
1.02 (Excellent)
Robustness
High (Moisture insensitive)
Low (Sensitive to ambient
H2O
)
High (Requires specialized pumps)
Primary Use Case
Routine QC & Batch Release
Chiral separation (if modified)
High-throughput screening
The Verdict: While Method C (UPLC) offers superior speed, Method A (RP-HPLC-UV) was selected as the champion method. It provides the optimal balance of resolution, peak symmetry, and transferability across standard global QC laboratories without requiring ultra-high-pressure instrumentation[3]. Method B (NP-HPLC) was discarded due to poor reproducibility caused by the silica column's sensitivity to trace moisture in the mobile phase.
Causality in Experimental Design (The "Why")
As a Senior Application Scientist, it is critical to move beyond merely listing parameters and explain the mechanistic reasoning behind the RP-HPLC method development[2]:
Why 0.1% Formic Acid? Even though 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is neutral, standard C18 silica columns contain residual, unendcapped silanol groups (-SiOH). At neutral pH, these silanols can ionize (-SiO⁻) and interact with the partial positive charge on the analyte's ketone carbon, causing peak tailing. Adding 0.1% Formic Acid lowers the pH to ~2.7, fully protonating the silanols and shutting down these secondary interactions, resulting in a perfect Gaussian peak shape (
As
= 1.05)[3].
Why Isocratic Elution (65:35 ACN:Water)? The analyte is a single, well-defined intermediate rather than a complex biological mixture. An isocratic method eliminates column re-equilibration time between injections, increasing sample throughput while maintaining baseline stability for precise UV integration[2].
Analytical lifecycle aligning ICH Q14 development with ICH Q2(R2) validation.
ICH Q2(R2) Validation Protocol & Experimental Data
To ensure trustworthiness, the RP-HPLC method was subjected to a rigorous validation protocol grounded in the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach to analytical procedures[4].
Table 2: ICH Q2(R2) Validation Data Summary for RP-HPLC-UV
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
System Suitability (SST)
%RSD of area < 2.0% (n=6)
0.45%
Pass
Specificity
Resolution (
Rs
) > 1.5 from impurities
Rs
= 3.2 (vs. phenol precursor)
Pass
Linearity & Range
R2
> 0.999 (25% to 150% of target)
R2
= 0.9998 (10 - 150 µg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0% recovery
99.4% ± 0.6%
Pass
Precision (Repeatability)
%RSD < 2.0% (n=6, 100% level)
0.82%
Pass
Limit of Detection (LOD)
S/N > 3:1
0.15 µg/mL
Pass
Limit of Quantitation (LOQ)
S/N > 10:1
0.50 µg/mL
Pass
Robustness
Stable under deliberate variations
Passed (±2% organic, ±0.1 mL/min)
Pass
Data Interpretation: The method demonstrates exceptional linearity and precision. The high recovery rate (99.4%) confirms the absence of matrix effects or sample loss during preparation, validating the procedure as a self-contained, reliable system[4].
Step-by-Step Experimental Workflow
The following protocol details the execution of the validated RP-HPLC-UV method.
Phase 1: Reagent & Standard Preparation
Mobile Phase Preparation: Measure 650 mL of HPLC-grade Acetonitrile and 350 mL of Milli-Q Water. Add 1.0 mL of LC-MS grade Formic Acid to the water phase prior to mixing. Mix thoroughly and degas via ultrasonication for 10 minutes[3].
Standard Stock Solution: Accurately weigh 10.0 mg of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one reference standard. Transfer to a 10 mL volumetric flask and dissolve in 5 mL of Acetonitrile. Sonicate until fully dissolved, then make up to the mark with Acetonitrile (Concentration: 1.0 mg/mL).
Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using a 50:50 Acetonitrile:Water diluent to achieve a final working concentration of 100 µg/mL.
Phase 2: Sample Preparation & Filtration
Sample Extraction: Dissolve the synthetic reaction aliquot or API sample in the 50:50 Acetonitrile:Water diluent to an expected concentration of ~100 µg/mL.
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Note: PTFE is chosen over Nylon to prevent non-specific binding of the fluorinated lipophilic analyte.
Phase 3: Chromatographic Execution
System Purge: Purge the HPLC lines with the mobile phase and allow the C18 column to equilibrate at a flow rate of 1.0 mL/min for 30 minutes until a stable baseline is achieved at 254 nm.
Injection Sequence: Inject a blank (diluent), followed by six replicate injections of the Working Standard for System Suitability Testing (SST)[2]. Proceed with sample injections (10 µL volume) only if the SST %RSD is < 2.0%.
Step-by-step experimental workflow for the HPLC-UV analysis of the target analyte.
Conclusion
For the quantitative analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, the optimized RP-HPLC-UV method decisively outperforms legacy Normal-Phase techniques in terms of robustness, peak symmetry, and reproducibility. By grounding the method development in physicochemical causality and validating it against the stringent ICH Q2(R2) framework, this protocol provides drug development professionals with a highly reliable, transferrable tool for ensuring the quality of fluorinated pharmaceutical intermediates.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. URL: [Link]
Pharmaceutical Technology. "HPLC Method Development and Validation for Pharmaceutical Analysis". PharmTech. URL: [Link]
International Journal of Pharmaceutical Sciences. "A Review on HPLC Method Development and Validation". IJPS Journal. URL: [Link]
A Comprehensive Guide to the Structural Elucidation of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one using 2D NMR Techniques
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers and s...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers and scientists in this domain, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth, expert-led comparison of two-dimensional (2D) NMR techniques for the complete structural characterization of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, a compound of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explain the strategic choices and data interpretation that lead to confident structural assignment.
The presence of a fluorine atom and a substituted aromatic ring in 1-(5-Fluoro-2-methoxyphenyl)butan-1-one presents a unique opportunity to leverage a suite of modern NMR experiments. While 1D ¹H and ¹³C NMR provide initial insights, they often fall short of providing the complete, unambiguous picture required for publication and patent filings. 2D NMR techniques, by correlating nuclear spins through bonds, provide the necessary connectivity information to solve complex structures.
The Strategic Imperative for 2D NMR
For a molecule like 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, several structural questions must be definitively answered:
What is the precise substitution pattern on the aromatic ring?
How are the aliphatic protons of the butanoyl chain connected?
What are the through-space and through-bond correlations between the methoxy group, the fluorine atom, and the rest of the molecule?
Answering these questions with certainty requires a multi-pronged approach using a combination of homonuclear and heteronuclear 2D NMR experiments. The primary techniques we will explore are:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) couplings within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
The strategic application of these techniques provides a self-validating system of cross-correlations that leaves no room for structural ambiguity.
Experimental Data and Interpretation: A Comparative Analysis
Sample Preparation and Instrumentation
A sample of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (approximately 10-20 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1D NMR: The Starting Point
Initial ¹H and ¹³C NMR spectra provide the fundamental chemical shift information.
Table 1: ¹H and ¹³C NMR Data for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Assignment
¹H Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
¹³C Chemical Shift (δ, ppm)
Aromatic Protons
H-3
7.25-7.15
m
119.5 (d, J=24 Hz)
H-4
7.10-7.00
m
115.0 (d, J=23 Hz)
H-6
6.95
dd
J=9.0, 4.5 Hz
112.0 (d, J=8 Hz)
Butanoyl Chain
H-2' (CH₂)
2.85
t
J=7.5 Hz
45.5
H-3' (CH₂)
1.75
sextet
J=7.5 Hz
18.0
H-4' (CH₃)
0.95
t
J=7.5 Hz
13.9
Other
OCH₃
3.85
s
56.0
C=O
-
-
200.0
C-1
-
-
124.0 (d, J=3 Hz)
C-2
-
-
155.0 (d, J=2 Hz)
C-5
-
-
158.0 (d, J=240 Hz)
Note: The assignments in this table are provisional and will be confirmed by 2D NMR data. The splitting patterns in the ¹³C spectrum for the aromatic carbons are due to coupling with the fluorine atom.
While the 1D data provides a good initial picture, the overlapping multiplets in the aromatic region and the need to definitively connect the aliphatic chain to the aromatic ring necessitate the use of 2D techniques.
2D NMR Techniques: Unraveling the Connectivity
COSY: Mapping the ¹H-¹H Framework
The COSY experiment is the workhorse for establishing proton-proton coupling networks.[1][2] In the spectrum of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, we expect to see correlations between adjacent protons in the butanoyl chain and within the aromatic ring.
Expected COSY Correlations:
A strong correlation between the protons at δ 2.85 (H-2') and δ 1.75 (H-3').
A correlation between the protons at δ 1.75 (H-3') and δ 0.95 (H-4').
Correlations between the aromatic protons (H-3, H-4, and H-6), which will help to delineate their relative positions despite the signal overlap.
The COSY data will confirm the integrity of the butanoyl chain as a single spin system.
HSQC: The Direct ¹H-¹³C Connection
The HSQC experiment is crucial for unambiguously assigning the protonated carbons.[2][3] Each cross-peak in the HSQC spectrum represents a direct one-bond attachment between a proton and a carbon atom.
Table 2: Key HSQC Correlations
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Assignment
7.25-7.15 (m)
119.5
H-3 / C-3
7.10-7.00 (m)
115.0
H-4 / C-4
6.95 (dd)
112.0
H-6 / C-6
2.85 (t)
45.5
H-2' / C-2'
1.75 (sextet)
18.0
H-3' / C-3'
0.95 (t)
13.9
H-4' / C-4'
3.85 (s)
56.0
OCH₃
The HSQC data provides a direct and reliable link between the proton and carbon skeletons of the molecule.
HMBC: Bridging the Gaps with Long-Range Correlations
The HMBC experiment is arguably the most powerful tool for elucidating the overall molecular structure, as it reveals correlations between protons and carbons that are two or three bonds apart.[1][2] This is where the connectivity between the butanoyl chain, the methoxy group, and the aromatic ring will be definitively established.
Key Expected HMBC Correlations:
Connecting the Butanoyl Chain to the Ring: The protons of the methylene group adjacent to the carbonyl (H-2' at δ 2.85) will show correlations to the carbonyl carbon (C=O at δ 200.0) and to the aromatic carbon C-1 (δ 124.0). This is a critical correlation that confirms the attachment of the butanoyl group to the aromatic ring.
Positioning the Methoxy Group: The methoxy protons (OCH₃ at δ 3.85) will show a strong correlation to the aromatic carbon C-2 (δ 155.0), confirming its position ortho to the acyl group.
Confirming the Aromatic Substitution Pattern:
The aromatic proton H-6 (δ 6.95) will show correlations to C-1, C-2, and C-4, confirming its position adjacent to the acyl group.
The aromatic proton H-4 (δ 7.10-7.00) will show correlations to C-2, C-5, and C-6.
The aromatic proton H-3 (δ 7.25-7.15) will show correlations to C-1, C-2, and C-5.
Correlations to the Fluorinated Carbon: The protons on the aromatic ring, particularly H-4 and H-6, will show correlations to the carbon bearing the fluorine atom (C-5 at δ 158.0). This, in conjunction with the large ¹JCF coupling constant, solidifies the position of the fluorine atom.
Table 3: Summary of Key HMBC Correlations for Structural Confirmation
Proton (¹H δ)
Correlated Carbons (¹³C δ)
Structural Information Confirmed
H-2' (2.85)
C=O (200.0), C-1 (124.0)
Butanoyl group attached to the aromatic ring at C-1.
OCH₃ (3.85)
C-2 (155.0)
Methoxy group is at the C-2 position.
H-6 (6.95)
C-1 (124.0), C-2 (155.0), C-4 (115.0)
Confirms the ortho and meta relationships of H-6.
H-4 (7.10-7.00)
C-2 (155.0), C-5 (158.0), C-6 (112.0)
Confirms the position of H-4 relative to the substituents.
Visualizing the Workflow and Data
To provide a clearer understanding of the experimental logic and the resulting data, the following diagrams illustrate the workflow and the key correlations.
Caption: Experimental workflow for 2D NMR characterization.
Caption: Key HMBC correlations for structural assignment.
Conclusion: A Self-Validating Approach to Structural Certainty
By systematically applying a suite of 2D NMR experiments, we have demonstrated a robust and self-validating methodology for the complete structural characterization of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. The COSY experiment confirms the proton-proton connectivities within the aliphatic and aromatic spin systems. The HSQC experiment provides unambiguous one-bond proton-carbon correlations. Finally, the HMBC experiment serves as the ultimate arbiter of the molecular framework, revealing the crucial long-range connectivities that link all the fragments of the molecule together.
This comprehensive approach, which moves from the broad overview of 1D NMR to the fine details of 2D correlations, provides an unassailable body of evidence for the proposed structure. For researchers in drug development and related fields, mastering these techniques and their logical application is not just a matter of academic rigor, but a critical component of ensuring the integrity and validity of their scientific findings. The favorable NMR properties of the fluorine nucleus also open the door to more advanced fluorine-detected 2D NMR experiments, which can provide even more detailed information about the electronic environment and through-space interactions involving the fluorine atom.[4]
References
Royal Society of Chemistry. (2013). Supporting Information for a Chemical Communications article. Retrieved from [Link]
Anger, F., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Retrieved from [Link]
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
Sandford, G. (2011). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 16(11), 9510-9524. Retrieved from [Link]
Pérez-Rodríguez, R., et al. (2020). Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]
Chen, J-R., et al. (2009). Supporting Information for Highly Enantioselective Catalysts of 4,4'-Disubstituted L-Proline for Direct Aldol Reactions. Retrieved from [Link]
Mishra, N. K., & Lee, Y. H. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Journal of Biomolecular NMR, 59(1), 15-21. Retrieved from [Link]
SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
Schedler, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. Retrieved from [Link]
University of California Press. (2026). Investigation of Fluorinated β-Diketones by DFT and NMR Spectroscopy for Upper-Level Chemistry Laboratories. The Chemical Educator. Retrieved from [Link]
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Retrieved from [Link]
LookChem. (n.d.). 5-FLUORO-2-METHOXYACETOPHENONE. Retrieved from [Link]
Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]
Comparative Reactivity Profile: 1-(5-Fluoro-2-methoxyphenyl)butan-1-one vs. Key Analogs
As a building block in medicinal chemistry and complex organic synthesis, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one presents a unique reactivity profile governed by competing electronic and steric effects. To effectively u...
Author: BenchChem Technical Support Team. Date: March 2026
As a building block in medicinal chemistry and complex organic synthesis, 1-(5-Fluoro-2-methoxyphenyl)butan-1-one presents a unique reactivity profile governed by competing electronic and steric effects. To effectively utilize this butyrophenone derivative, researchers must understand how its specific substitution pattern dictates its behavior in nucleophilic additions, enolization kinetics, and electrophilic aromatic substitutions (EAS).
This guide objectively compares the reactivity of the target compound against three distinct structural analogs, providing field-proven methodologies and mechanistic insights to optimize your synthetic workflows.
Structural & Electronic Landscape
The reactivity of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is dictated by a "push-pull" electronic system on the aromatic ring:
2-Methoxy Group (+M, -I): Donates electron density via resonance, strongly activating the aromatic ring for EAS, but slightly deactivating the adjacent carbonyl towards nucleophiles.
5-Fluoro Group (-I, +M): Positioned meta to the carbonyl, its resonance (+M) effect cannot reach the C=O carbon. Therefore, it exerts a purely inductive withdrawing (-I) effect on the carbonyl, increasing its electrophilicity and the acidity of the
α
-protons.
Fig 1: Push-pull electronic effects governing the reactivity of the target butyrophenone.
Quantitative Reactivity Comparison
To contextualize the target compound, we compare it against three analogs. The data below synthesizes estimated
α
-proton acidities derived from the Evans pKa table[1] and relative electrophilicity parameters (
E
) based on Mayr's Reactivity Scales[2].
Compound
Substitution Pattern
Relative Carbonyl Electrophilicity
Est.
α
-Proton pKa (DMSO)
Primary Reactivity Vector
Target
5-F, 2-OMe
High (Meta -I effect)
~19.5
Balanced EAS / Nucleophilic Addition
Analog A
2-OMe (No F)
Moderate
~20.0
Baseline Butyrophenone Reactivity
Analog B
5-F, 2-OH
Very High (H-bond activated)
~19.5
Highly susceptible to weak nucleophiles
Analog C
4-F, 2-OMe
Low (Para +M effect)
~19.8
Prone to
SNAr
at the 4-position
Key Insight: Notice the stark difference between the Target (5-F) and Analog C (4-F) . Because the 4-fluoro group is para to the carbonyl, it donates electron density directly into the C=O system via resonance, significantly lowering its electrophilicity. In contrast, the 5-fluoro group in the target compound is meta to the carbonyl, meaning it can only withdraw electrons inductively, thereby enhancing nucleophilic attack at the carbonyl carbon.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that causality is understood at every step of the reaction.
Protocol A: Probing Carbonyl Electrophilicity via Grignard Addition
This protocol evaluates the susceptibility of the target compound to nucleophilic attack compared to its analogs.
Preparation: Flame-dry a Schlenk flask under vacuum and purge with
N2
. Causality: Ambient moisture will prematurely protonate and quench the Grignard reagent, destroying the nucleophile.
Solvation & Cooling: Dissolve 1.0 mmol of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in 5.0 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Causality: Cooling controls the highly exothermic addition, preventing the Grignard reagent from acting as a base and deprotonating the
α
-carbon instead of attacking the carbonyl.
Addition: Add Methylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) dropwise over 5 minutes.
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting ketone is highly conjugated and strongly UV-active at 254 nm. The successful formation of the tertiary alcohol product will appear as a new spot with a lower
Rf
value and significantly reduced UV activity.
Quenching: Quench the reaction carefully with 5 mL of saturated aqueous
NH4Cl
. Causality: Using a weak acid like
NH4Cl
instead of HCl prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.
Protocol B: BBr3-Mediated Demethylation
A common transformation for this scaffold is the cleavage of the 2-methoxy ether to reveal a phenol (converting the Target into Analog B). Boron tribromide (
BBr3
) is the premier reagent for this transformation[3]. The adjacent carbonyl group actively participates by coordinating the boron atom, directing the cleavage.
Fig 2: Mechanistic workflow of BBr3-mediated demethylation directed by the ortho-carbonyl.
Initiation: Dissolve 1.0 mmol of the target compound in 10 mL of anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add
BBr3
(1.5 mmol, 1.0 M in DCM) dropwise. Causality:
BBr3
is a harsh Lewis acid. The extreme cold controls the highly exothermic initial coordination to the Lewis basic oxygens (Step 1 in Fig 2).
Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours. Causality: While coordination happens at -78 °C, the actual
SN2
cleavage of the strong
O−CH3
bond requires the thermal activation energy provided by room temperature.
Self-Validation (Monitoring): Check via TLC. The resulting phenol will have a much lower
Rf
due to hydrogen bonding with the silica gel. Furthermore, staining the TLC plate with
FeCl3
solution will yield a dark purple/blue spot, definitively confirming the presence of a free phenol.
Quenching: Cool back to 0 °C and carefully quench with
H2O
to hydrolyze the boron intermediates, followed by standard aqueous extraction.
References
Mayr's Reactivity Scales: Mayr, H., & Ofial, A. R. (2005). Kinetics of Electrophile-Nucleophile Combinations: A General Approach to Polar Organic Reactivity. Ludwig-Maximilians-Universität München. Available at:[Link]
Evans pKa Table: Evans, D. A. (2005). pKa's of common and not so common acids. Harvard University. Available at:[Link]
Demethylation Mechanism: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Available at:[Link]
A Comparative Guide to the Structure-Activity Relationship of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one Derivatives
In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for optimizing lead compounds into potent and selective therapeutic agents. This g...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for optimizing lead compounds into potent and selective therapeutic agents. This guide provides a comprehensive analysis of the SAR of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one derivatives. By dissecting the roles of individual substituents and structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of novel analogs with enhanced pharmacological profiles.
Introduction: The 1-(5-Fluoro-2-methoxyphenyl)butan-1-one Scaffold
The 1-(5-Fluoro-2-methoxyphenyl)butan-1-one core represents a promising starting point for the development of biologically active molecules. The presence of a fluoro group at the 5-position and a methoxy group at the 2-position of the phenyl ring imparts distinct electronic and steric properties that can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic parameters. The butan-1-one side chain offers a flexible linker that can be readily modified to probe the binding pocket of a target protein. Understanding the interplay of these structural features is paramount for successful lead optimization.
The Strategic Importance of Fluorine and Methoxy Substituents
The strategic incorporation of fluorine atoms and methoxy groups is a well-established strategy in medicinal chemistry to modulate the properties of a lead compound.
Fluorine Substitution: The introduction of a fluorine atom can have profound effects on a molecule's biological activity.[1][2] Due to its small size and high electronegativity, fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate.[3][4] For instance, replacing a hydrogen atom with fluorine can prevent metabolic hydroxylation at that position.[5]
Methoxy Group Substitution: The methoxy group, a common substituent in many pharmaceuticals, can act as a hydrogen bond acceptor and influence the overall lipophilicity and electronic nature of the aromatic ring. The position of the methoxy group is critical; for example, in some series of compounds, a methoxy group at the ortho position can enforce a specific conformation that is favorable for binding to the target receptor.
Comparative Analysis of Structural Modifications
The following sections detail the anticipated SAR trends based on systematic modifications of the 1-(5-Fluoro-2-methoxyphenyl)butan-1-one scaffold. These insights are drawn from established principles of medicinal chemistry and SAR studies of analogous compounds.
Phenyl Ring Modifications
Modifications to the substituted phenyl ring are crucial for optimizing interactions with the target protein.
Position and Nature of Halogen Substituents: While the parent compound contains a fluoro group at the 5-position, exploring other halogen substitutions (Cl, Br) at this and other positions can provide valuable SAR data. Generally, the electron-withdrawing nature of halogens can be beneficial for activity.[6] However, the size of the halogen will also play a role, with larger halogens potentially introducing steric hindrance.
Bioisosteric Replacements of the Methoxy Group: The methoxy group can be replaced with other bioisosteres to fine-tune the electronic and steric properties.[5][7][8] Examples include hydroxyl, amino, or small alkyl groups. A hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming new interactions within the binding pocket.
Introduction of Additional Substituents: The introduction of small alkyl, trifluoromethyl, or cyano groups at other positions on the phenyl ring can be explored to probe for additional binding interactions and to modulate lipophilicity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity.[3]
Table 1: Hypothetical SAR of Phenyl Ring Modifications
Modification
Anticipated Effect on Activity
Rationale
5-Cl substitution
Potentially maintained or increased
Similar electronics to fluorine, but larger size may impact binding.
2-OH substitution
Variable
Can introduce new hydrogen bonding but may alter conformation.
4-CH3 substitution
Potentially increased
Fills a hydrophobic pocket.
4-CF3 substitution
Potentially increased
Enhances metabolic stability and lipophilicity.
Butan-1-one Side Chain Modifications
The butan-1-one side chain provides a key linker that can be modified to optimize the orientation of the phenyl ring within the binding site.
Chain Length Variation: Altering the length of the alkyl chain (e.g., propan-1-one, pentan-1-one) can determine the optimal distance between the phenyl ring and a key interaction point in the receptor.
Branching and Cyclization: Introducing branching on the alkyl chain (e.g., isobutyl) or incorporating it into a cyclic system (e.g., cyclopentyl) can restrict the conformational flexibility, which may lead to an increase in binding affinity by reducing the entropic penalty upon binding.
Ketone Modifications: The ketone moiety is a potential hydrogen bond acceptor. Its reduction to a hydroxyl group or replacement with other functional groups such as an oxime or an amide can probe the importance of this interaction.
Table 2: Hypothetical SAR of Butan-1-one Side Chain Modifications
Modification
Anticipated Effect on Activity
Rationale
Propan-1-one
Potentially decreased
Suboptimal linker length.
Pentan-1-one
Potentially increased or decreased
Dependent on the size of the binding pocket.
Isobutyl ketone
Potentially increased
Favorable steric interactions.
Cyclopentyl ketone
Potentially increased
Reduced conformational flexibility.
Secondary alcohol
Variable
Loss of H-bond acceptor, gain of H-bond donor/acceptor.
Experimental Protocols
To empirically determine the SAR of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one derivatives, the following experimental workflows are essential.
General Synthetic Protocol: Friedel-Crafts Acylation
A common method for the synthesis of the parent scaffold and its derivatives is the Friedel-Crafts acylation of a substituted anisole with an appropriate acyl chloride.
Step-by-Step Methodology:
Reactant Preparation: Dissolve 1-fluoro-4-methoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Acylation: Add butyryl chloride dropwise to the cooled solution.
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one derivatives.
Biological Evaluation: In Vitro Assays
The biological activity of the synthesized derivatives should be evaluated using relevant in vitro assays to determine their potency and selectivity. The choice of assay will depend on the therapeutic target. For example, if the target is a G-protein coupled receptor (GPCR), a radioligand binding assay could be employed.
Step-by-Step Methodology for a Radioligand Binding Assay:
Membrane Preparation: Prepare cell membranes expressing the target receptor.
Assay Buffer: Prepare an appropriate assay buffer.
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the test compounds.
Equilibrium: Allow the binding to reach equilibrium.
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for determining compound potency using a radioligand binding assay.
Conclusion
The structure-activity relationship of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one derivatives is a complex interplay of electronic, steric, and conformational factors. This guide has outlined the key structural features that can be systematically modified to enhance biological activity. The strategic manipulation of the phenyl ring substituents and the butan-1-one side chain, guided by the principles discussed herein, will be instrumental in the development of novel and potent therapeutic agents. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these promising compounds.
References
ResearchGate. SAR of substitution effect of fluorine atom. [Link]
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Patanjali, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
ACS Publications. Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. [Link]
PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]
RSC Publishing. Identification of target family directed bioisosteric replacements. [Link]
MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]
PMC. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]
ResearchGate. Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. [Link]
PMC. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
Drug Design Org. Structure Activity Relationships - Drug Design Org. [Link]
MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
PubMed. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. [Link]
ResearchGate. Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent. [Link]
Waseda University. Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]
Semantic Scholar. Design, Synthesis, Characterisation and Pharmacological Evaluation of Some Novel Substituted Pyrimidine 2-one Derivatives. [Link]
PubMed. Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil. [Link]
PubMed. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. [Link]
UMassD Repository. Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. [Link]
ScienceScholar. Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. [Link]
A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Butyrophenones
For Researchers, Scientists, and Drug Development Professionals Introduction The butyrophenones represent a significant class of antipsychotic agents, first discovered in the late 1950s at Janssen Pharmaceutica.[1][2] Th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The butyrophenones represent a significant class of antipsychotic agents, first discovered in the late 1950s at Janssen Pharmaceutica.[1][2] These compounds, structurally distinct from the earlier phenothiazines, revolutionized the treatment of schizophrenia and other psychotic disorders.[1][2] The quintessential butyrophenone, haloperidol, remains a benchmark in the field. A key feature of many potent butyrophenones is the presence of a fluorine atom, typically on the phenyl ring. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated butyrophenones, supported by experimental data, to elucidate the profound impact of this single atomic substitution.
The core structure of a butyrophenone consists of a 1-phenylbutan-1-one backbone.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is implicated in the positive symptoms of psychosis.[1] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly alter a molecule's physicochemical and pharmacological profile.[4][5] These alterations can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to target receptors.[3][4][5] This guide will dissect these effects within the butyrophenone class, offering a clear rationale for the prevalence of fluorination in these and other centrally acting agents.
The Structural Distinction: A Visual Primer
The fundamental difference between these two subclasses lies in the substitution on the aromatic ring. Haloperidol, a classic fluorinated example, features a fluorine atom at the para-position of the phenyl ring attached to the carbonyl group. Its non-fluorinated counterparts lack this substitution.
Caption: General structures of non-fluorinated and fluorinated butyrophenone scaffolds.
Comparative Analysis of Biological Activity
The introduction of fluorine creates a cascade of changes that differentiate the biological profile of fluorinated butyrophenones from their non-fluorinated parents. We will explore these differences through four critical pharmacological parameters: receptor binding affinity, in vivo efficacy, metabolic stability, and side effect profile.
Receptor Binding Affinity: The Key to Potency
The therapeutic effect of butyrophenones is primarily mediated by their high-affinity antagonism of dopamine D2 receptors.[1] However, interactions with other receptors, such as serotonin (5-HT2A), can influence the overall clinical profile, particularly regarding side effects and efficacy against negative symptoms.[6]
The substitution of a para-hydrogen with a fluorine atom on the phenyl ring is considered optimal for enhancing neuroleptic activity.[5] This is attributed to fluorine's ability to increase lipophilicity, facilitating passage across the blood-brain barrier, and potentially engaging in favorable interactions within the receptor's binding pocket.[5]
| A Butyrophenone Analog (Compound 13) | Fluorinated | 0.96 | 0.45 |
(Note: Exact Ki values vary across studies. The values presented are representative ranges based on available literature. Compound 13 is a novel fluorinated butyrophenone analog.[7])
As the data suggests, fluorinated butyrophenones like haloperidol and benperidol exhibit very high affinity (low Ki values) for the D2 receptor.[7][8] A novel fluorinated analog, Compound 13, demonstrates potent binding at both D2 and 5-HT2A receptors, an interesting profile for atypical antipsychotic activity.[7]
In Vivo Efficacy: Translating Binding to Antipsychotic Action
The ultimate test of an antipsychotic candidate is its ability to produce a therapeutic effect in a living system. Preclinical in vivo models are essential for predicting clinical efficacy.[9][10]
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape, which correlates well with clinical antipsychotic doses.[9]
Psychostimulant-Induced Hyperlocomotion: Drugs like amphetamine increase locomotor activity by boosting dopamine levels. Antipsychotics that block D2 receptors can reverse this effect.[9][11]
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a compound to restore PPI is a strong predictor of antipsychotic efficacy.[10]
Studies have consistently shown that fluorination enhances the potency of butyrophenones in these models. For instance, the esters of fluperidol and trifluperidol (both fluorinated) are more potent than their parent compounds.[12] This increased potency is a direct consequence of the enhanced receptor affinity and improved pharmacokinetic properties conferred by the fluorine atom.
Metabolic Stability: The Fluorine "Metabolic Shield"
A drug's journey through the body is often terminated by metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[13][14] High metabolic instability leads to rapid clearance, a short half-life, and poor bioavailability, necessitating higher or more frequent dosing.
Fluorination is a widely used strategy to enhance metabolic stability.[14][15] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to oxidative metabolism by CYP enzymes.[5] By placing a fluorine atom at a site that would otherwise be vulnerable to hydroxylation, medicinal chemists can effectively "shield" the molecule from metabolic breakdown.
Table 2: Comparative Metabolic Stability
Compound Type
Key Feature
Expected In Vitro Half-Life (t½) in Liver Microsomes
Expected In Vivo Clearance
Non-Fluorinated Butyrophenone
Vulnerable C-H bonds on the aromatic ring
Shorter
Higher
| Fluorinated Butyrophenone | C-F bond blocks a site of oxidation | Longer | Lower |
This principle is well-established. Fluorine substitution can retard metabolic degradation, contributing to the overall pharmacological activity.[5] For example, analysis of [18F]spiroperidol, a fluorinated butyrophenone, in rat striatum showed that over 95% of the compound remained unchanged after 4 hours, indicating high metabolic stability in the brain.[8]
Caption: Fluorine as a metabolic shield against CYP450 oxidation.
Side Effect Profile & Toxicity
A major limitation of first-generation antipsychotics, including many butyrophenones, is their propensity to cause extrapyramidal symptoms (EPS), which resemble Parkinson's disease.[9] These effects are directly linked to high-affinity D2 receptor blockade in the nigrostriatal pathway.
The Catalepsy Test: This is a widely used animal model to predict the likelihood of a drug inducing EPS.[9] It measures the time a rodent remains in an externally imposed, awkward posture. The doses required to induce catalepsy are generally higher than those needed for an antipsychotic effect, and a larger separation between these doses suggests a lower risk of EPS.[9]
While fluorination enhances potency, it does not necessarily spare the compound from causing mechanism-based side effects like EPS. Haloperidol, for example, is well-known for its high risk of EPS.[9] However, drug design strategies can mitigate this. The novel fluorinated butyrophenone "Compound 13" showed similar efficacy to the atypical antipsychotic clozapine and did not produce catalepsy at five times its effective dose, suggesting a much lower risk of EPS.[7]
Concerns about fluorine toxicity, such as the metabolic release of fluoride ions, are also relevant.[16][17][18] While the C-F bond in most aromatic fluorinated drugs is very stable, it's a critical parameter to assess during safety pharmacology studies.[15] In vitro cytotoxicity assays are crucial for early-stage screening of compound toxicity.[19][20]
Key Experimental Protocols
To ensure the reproducibility and validation of the comparative data presented, this section details the methodologies for core experiments.
This assay determines a test compound's affinity for a receptor by measuring how effectively it competes with a radioactively labeled ligand known to bind to that receptor.[21][22]
Objective: To determine the inhibition constant (Ki) of test compounds for the dopamine D2 receptor.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
Reagent Preparation: Prepare receptor membranes from a source expressing the target receptor (e.g., D2). Prepare serial dilutions of the fluorinated and non-fluorinated test compounds. The radioligand concentration should be at or near its dissociation constant (Kd).[21]
Reaction Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the competitor compounds.[22]
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[21][22]
Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[21]
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[21]
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a dose-response curve. Convert the IC50 to the inhibition constant (Ki).[21]
Protocol 2: In Vitro Metabolic Stability (Liver Microsomal Assay)
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
Methodology:
Preparation: Thaw and dilute liver microsomes (e.g., human, rat) in a suitable buffer. Prepare a solution of the test compound.
Reaction Initiation: In separate tubes for each time point (e.g., 0, 15, 30, 60 minutes), pre-warm the microsomal solution and test compound to 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system.[23]
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath.[23]
Reaction Quenching: At each designated time point, stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.[23]
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining concentration of the parent compound.[23]
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[24]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity.[25][26]
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Methodology:
Cell Seeding: Plate cells (e.g., a relevant neuronal cell line) in a 96-well plate and allow them to adhere overnight.[19]
Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated butyrophenones for a specified period (e.g., 24 or 48 hours). Include vehicle-only controls (no treatment) and positive controls (a known cytotoxic agent).[19]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., ~570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.[26]
Conclusion
The strategic incorporation of fluorine into the butyrophenone scaffold has a profound and multifaceted impact on biological activity. The evidence clearly indicates that fluorination is a powerful tool for enhancing antipsychotic potency, primarily by increasing binding affinity for the D2 receptor and improving metabolic stability. The C-F bond acts as a "metabolic shield," protecting the molecule from rapid degradation by CYP450 enzymes and thereby improving its pharmacokinetic profile.[5]
While fluorination directly contributes to increased potency, its effect on the side effect profile is more nuanced and dependent on the overall molecular structure. High D2 affinity, whether from a fluorinated or non-fluorinated compound, carries an inherent risk of extrapyramidal symptoms. However, modern drug design, as exemplified by novel multi-receptor active compounds, demonstrates that fluorinated butyrophenones can be engineered to possess an "atypical" profile with a wider therapeutic window.[6][7]
For drug development professionals, this comparative analysis underscores the critical role of fluorination in optimizing the properties of centrally acting agents. Understanding the causal relationships between this single-atom substitution and its effects on receptor affinity, efficacy, metabolism, and safety is paramount for the rational design of next-generation therapeutics for psychotic disorders.
Wieronska, J. M., et al. (2020). In vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules.
WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays.
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
van der Stelt, M., & de Vries, T. J. (2014). From antipsychotic to anti-schizophrenia drugs: role of animal models. Drug discovery today. Technologies.
Labome. (2022). Receptor-Ligand Binding Assays.
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology.
Grokipedia. (n.d.). Butyrophenone.
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
Goñi-Allo, B., & Adell, A. (2013). Preclinical models of antipsychotic drug action. International Journal of Neuropsychopharmacology.
Bekemeier, H., & Krause, E. (1980). [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. Die Pharmazie.
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual review of pharmacology and toxicology.
PDR.net. (2021). Fluorinated Medications - Revisited. Real Psychiatry.
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
Janssen, P. A. (1965). The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines. International review of neurobiology.
Wieronska, J. M., et al. (2025). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ResearchGate.
Guynn, R. W., & Faillace, L. A. (1978). Organic fluorides: implications for psychiatry. The Journal of clinical psychiatry.
Slideshare. (n.d.). Structure Activity Relationship of Antipsychotic Drug.
Arnett, C. D., et al. (1985). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Journal of neurochemistry.
Szabo, T., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega.
Szabo, T., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health.
PubChem. (n.d.). 4'-Fluorobutyrophenone.
BenchChem. (n.d.). Comparative study of the biological activity of fluorinated vs. non-fluorinated tetralones.
ResearchGate. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone.
SpringerLink. (n.d.). Biological Properties of Selected Fluorine-Containing Organic Compounds.
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex.
PubMed. (n.d.). Analytical and Pharmacokinetic Studies on Butyrophenones.
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds.
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
A Senior Application Scientist's Guide to Comparative Spectral Analysis of Substituted Butyrophenones
For Distribution: Researchers, scientists, and drug development professionals. Introduction: Beyond the Name – Characterizing a Cornerstone of Neuroleptic Medicine The butyrophenones represent a pivotal class of compound...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Name – Characterizing a Cornerstone of Neuroleptic Medicine
The butyrophenones represent a pivotal class of compounds in medicinal chemistry, most notably as potent dopamine D2 receptor antagonists, which form the basis of their use as antipsychotic (neuroleptic) agents.[1] Molecules like Haloperidol, Droperidol, and Benperidol are staples in pharmacology, but their efficacy and side-effect profiles are intrinsically linked to their precise chemical structures.[2][3][4] For the researcher synthesizing novel analogs or the quality control scientist ensuring the purity of a drug substance, a deep understanding of their structural characterization is not merely academic—it is fundamental to safety and innovation.
This guide provides a comparative framework for the spectral analysis of substituted butyrophenones. We will move beyond simple data reporting to explore the causality behind the spectral features observed in UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding how subtle changes in substitution manifest in these analytical techniques, professionals can confidently identify, differentiate, and quantify these critical compounds.
The Butyrophenone Core: A Scaffold for Pharmacological Diversity
At its heart, the butyrophenone structure consists of a 4-fluorophenyl ketone connected via a three-carbon (propyl) chain to a complex amine-containing moiety. It is the vast diversity of this amine substituent that gives rise to the wide range of pharmacological activities and specificities seen across the class. Understanding this fundamental scaffold is the first step in interpreting any spectral data.
Caption: Key EI fragmentation pathways for Haloperidol.
Data Presentation: Comparative Mass Spectrometry Fragments
Experimental Protocol: LC-MS Workflow for Identification
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
Chromatographic Separation (LC): Inject the sample onto an HPLC system, typically with a C18 column. Elute the compound using a gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or ammonium formate). [7]This step separates the analyte from impurities and excipients.
Ionization (MS): The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI). The analyte is ionized, typically forming a protonated molecule [M+H]⁺.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, ion trap, or TOF), which separates them based on their mass-to-charge ratio (m/z).
Detection: A full scan spectrum is acquired to determine the m/z of the parent ion, confirming the molecular weight.
Tandem MS (MS/MS): For structural confirmation, the parent ion ([M+H]⁺) can be selected and fragmented within the mass spectrometer. The resulting daughter ion spectrum is characteristic of the molecule's structure and can be compared to reference spectra.
[7]
Conclusion: A Symphony of Spectra for Unambiguous Characterization
No single analytical technique tells the whole story. A comparative spectral approach provides a robust, self-validating system for the characterization of substituted butyrophenones. UV-Vis spectroscopy offers quantitative power and a first look at the conjugated systems. IR spectroscopy rapidly confirms the presence or absence of key functional groups that differentiate major structural types. Mass spectrometry provides definitive molecular weight and reveals fragmentation patterns that act as a structural fingerprint. Finally, NMR spectroscopy serves as the ultimate arbiter, delivering a complete and unambiguous blueprint of the molecular architecture.
By skillfully integrating the data from these techniques and understanding the causal relationship between chemical structure and spectral output, researchers and drug development professionals can navigate the complexities of the butyrophenone class with confidence, ensuring the integrity of existing medicines and paving the way for the development of novel therapeutics.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10, Haloperidol. Retrieved from [Link]
Welch, W. M., et al. (1984). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Journal of Nuclear Medicine, 25(11), 1281-1286. Available from: [Link]
Starek, M., & Zygmunt, B. (2009). Conductometric and spectrophotometric determination of haloperidol, droperidol and pimozide. Acta Poloniae Pharmaceutica, 66(5), 517-524. Available from: [Link]
Osterheld, T. H., & Brauman, J. I. (1993). Infrared multiple photon dissociation of butyrophenone cation. A stepwise McLafferty rearrangement. Journal of the American Chemical Society, 115(22), 10311-10315. Available from: [Link]
Wang, X., et al. (2014). ¹H-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. ResearchGate. Available from: [Link]
de Leenheer, A. P. (1973). Fluorescent properties of some butyrophenones. The Analyst, 98(1171), 741-748. Available from: [Link]
El-Gindy, A. E. (1986). Ultraviolet spectrophotometry for the determination of benperidol by a difference procedure and for the elucidation of its polymorphic structures. Journal of Pharmaceutical and Biomedical Analysis, 4(4), 527-532. Available from: [Link]
NIST (n.d.). Haloperidol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3168, Droperidol. Retrieved from [Link]
El-Gizawy, S. M., et al. (2019). Formulation and evaluation of fast dissolving tablets of haloperidol solid dispersion. Future Journal of Pharmaceutical Sciences, 5(1), 7. Available from: [Link]
Parkinson, D. (1985). Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm. Journal of Chromatography B: Biomedical Sciences and Applications, 341(2), 465-472. Available from: [Link]
Abadi, A. H., et al. (2001). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Archiv der Pharmazie, 334(11), 331-337. Available from: [Link]
NIST (n.d.). Electron ionization mass spectrum of butyrophenone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16363, Benperidol. Retrieved from [Link]
Patil, A. B., et al. (2023). Development and Validation Of UV-Visible Spectroscopic Methods for The Quantification and Forced Degradation Profile of New Antipsychotic Drug Lumateperone in Bulk and Pharmaceutical Dosage Form. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
Hanna, G. M. (1987). 1H-Nuclear Magnetic Resonance Spectroscopic Determination of Haloperidol in Tablets. Drug Development and Industrial Pharmacy, 13(1), 129-141. Available from: [Link]
Ito, Y., et al. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 68(1), 1-6. Available from: [Link]
Hadjadj, A., et al. (2019). UV absorption spectra of a benzaldehyde and b acetophenone in water and micellar media. ResearchGate. Available from: [Link]
Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone. Forensic Science International, 169(1), 32-42. Available from: [Link]
Kiliańska, Z., et al. (2022). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. Molecules, 27(23), 8345. Available from: [Link]
Chemistry Steps (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
Kumar, V., et al. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. Available from: [Link]
eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Grdisa, M., et al. (2023). Experimental and Computational Investigation of Benperidol and Droperidol Solid Solutions in Different Crystal Structures. Crystal Growth & Design, 23(2), 1121-1134. Available from: [Link]
Grdisa, M., et al. (2023). Experimental and Computational Investigation of Benperidol and Droperidol Solid Solutions in Different Crystal Structures. ACS Publications. Available from: [Link]
Alvarez, J. C., et al. (2011). Human plasma quantification of droperidol and ondansetron used in preventing postoperative nausea and vomiting with a LC/ESI/MS/MS method. Journal of Chromatography B, 879(2), 186-190. Available from: [Link]
Grdisa, M., et al. (2023). Experimental and Computational Investigation of Benperidol and Droperidol Solid Solutions in Different Crystal Structures. ResearchGate. Available from: [Link]
Archer, R. P., et al. (2012). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Forensic Science International, 223(1-3), 136-144. Available from: [Link]
Coulter, D. A., et al. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 23(3), 435-448. Available from: [Link]
Japanese Pharmacopoeia (n.d.). Droperidol. Retrieved from [Link]
Gulyuz, K., & McMahon, T. B. (2016). Infrared vibrational spectra as a structural probe of gaseous ions formed by caffeine and theophylline. Physical Chemistry Chemical Physics, 18(40), 28143-28150. Available from: [Link]
Doc Brown's Chemistry (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]
Gaysin, R. R., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2233. Available from: [Link]
Epps, S. V., & Allen, J. A. (2017). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 8(2), 223-231. Available from: [Link]
De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Head-to-Head Comparison: HPLC vs. GC for the Analysis of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Executive Summary & Analytical Challenge The compound 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9) is a highly functionalized fluorinated butyrophenone derivative. Molecules in this class frequently serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
The compound 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9) is a highly functionalized fluorinated butyrophenone derivative. Molecules in this class frequently serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly neuroleptics and CNS-active agents 1.
As a Senior Application Scientist, the most common dilemma when developing an analytical method for this intermediate is choosing between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Because of the fluorine atom's strong electron-withdrawing inductive effect (-I) and the methoxy group's mesomeric effect (+M), the aromatic ring exhibits unique electronic properties that influence its chromatographic behavior [[2]](). This guide provides a data-driven, head-to-head comparison of both techniques, grounded in mechanistic causality and field-proven experimental protocols.
Physicochemical Profiling: The Causality Behind the Methods
To understand why specific chromatographic conditions are chosen, we must first deconstruct the molecule's physicochemical traits:
Chromophoric Activity (The Case for HPLC): The 5-fluoro-2-methoxyphenyl ring is a strong UV chromophore. The extended conjugation with the butan-1-one carbonyl group provides excellent UV absorbance (typically peaking around 210 nm and 254 nm). This makes it highly sensitive to Reverse-Phase HPLC (RP-HPLC) with UV or Photodiode Array (PDA) detection [[3]]().
Volatility & Thermal Stability (The Case for GC): With a molecular weight of 196.22 g/mol and an absence of strong intermolecular hydrogen-bond donors (no -OH or -NH2 groups), the molecule is highly volatile and thermally stable. This allows it to vaporize cleanly in a GC inlet without the need for chemical derivatization 4.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that any researcher can replicate and verify the integrity of the run before analyzing unknown samples.
Protocol A: RP-HPLC-UV Analysis
Causality: Reverse-phase HPLC utilizes the hydrophobic interaction between the C18 stationary phase and the lipophilic fluorinated alkyl chain of the analyte. The addition of 0.1% Formic Acid suppresses the ionization of any trace acidic impurities and sharpens the peak of the target ketone by minimizing secondary interactions with residual silanols.
Self-Validating System Suitability (SST): Prior to sample analysis, inject a mobile phase blank to confirm baseline stability. Follow this with five replicate injections of a 50 µg/mL standard. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count (N) is ≥ 2000.
Methodology:
Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).
Mobile Phase: Gradient elution. Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient Program: 0-2 min (30% B), 2-8 min (linear ramp to 90% B), 8-10 min (hold 90% B), 10-12 min (return to 30% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (reference 360 nm).
Injection Volume: 5 µL.
Sample Prep: Dissolve 10 mg of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one in 10 mL of Methanol (1 mg/mL stock). Dilute to 50 µg/mL with Mobile Phase A/B (50:50) prior to injection.
Protocol B: GC-FID/MS Analysis
Causality: Capillary GC relies on boiling point and vapor pressure differences. A slightly polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) provides optimal dipole-dipole interactions with the methoxy and carbonyl groups, ensuring sharp peak shapes without tailing 5.
Self-Validating System Suitability (SST): Inject a pure solvent blank (e.g., Hexane) to ensure no carryover or column bleed interferes with the target retention time. Inject a 50 µg/mL standard to verify a Signal-to-Noise (S/N) ratio > 50. The system is validated if the retention time shift is < 0.05 minutes across three replicates.
Methodology:
Column: HP-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Injector: Split ratio 20:1, Temperature 250°C.
Detection: FID at 280°C (Hydrogen: 40 mL/min, Air: 400 mL/min) or EI-MS (Ion source 230°C, scanning m/z 50-300).
Injection Volume: 1 µL.
Sample Prep: Dissolve 10 mg of the analyte in 10 mL of anhydrous Hexane or Ethyl Acetate (1 mg/mL). Ensure the solvent is completely anhydrous to protect the GC column.
Visualizing the Analytical Workflows
Caption: Workflow diverging sample prep into HPLC-UV and GC-MS/FID analytical pipelines.
Comparative Data Analysis
The following tables summarize the expected quantitative and operational performance metrics when analyzing 1-(5-Fluoro-2-methoxyphenyl)butan-1-one using the protocols described above.
Table 1: Performance Metrics
Parameter
HPLC-UV (RP-C18)
GC-FID (HP-5MS)
Retention Time (approx.)
6.5 min
8.2 min
Limit of Detection (LOD)
0.05 µg/mL
0.1 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
0.3 µg/mL
Linearity Range
0.5 - 100 µg/mL
1.0 - 200 µg/mL
Resolution from Isomers
High (sensitive to steric bulk)
Very High (sensitive to boiling point)
Total Run Time
12.0 minutes
19.3 minutes
Table 2: Operational Matrix
Operational Metric
HPLC-UV
GC-FID/MS
Sample Matrix Compatibility
Aqueous, polar organics (MeOH, MeCN)
Non-polar organics (Hexane, EtOAc)
Derivatization Required?
No
No
Consumables Cost
High (HPLC-grade solvents, waste disposal)
Low (Carrier gas, minimal solvent)
Primary Strength
Non-destructive, handles crude aqueous mixtures
High peak capacity, MS library matching
Mechanistic Insights & Decision Matrix
When selecting an analytical method, the structural nuances of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one dictate the optimal path:
Fluorine's Impact on Retention: In HPLC, the highly electronegative fluorine atom reduces the basicity of the adjacent ring system but increases the overall lipophilicity (logP) compared to a non-fluorinated analog. This results in stronger retention on the C18 phase 3. In GC, the fluorine atom slightly lowers the boiling point compared to a chloro-analog due to reduced polarizability, leading to earlier elution 2.
Methoxy Group Interactions: The oxygen in the methoxy group acts as a hydrogen-bond acceptor. While this has minimal impact in GC (due to the lack of H-bond donors in the 5MS stationary phase), it can interact with residual silanols on older HPLC columns. Using end-capped C18 columns and acidic mobile phases mitigates peak tailing.
Caption: Decision matrix for selecting HPLC vs GC based on the primary analytical objective.
Conclusion
Both HPLC and GC are highly capable of analyzing 1-(5-Fluoro-2-methoxyphenyl)butan-1-one. The choice ultimately depends on the sample matrix and the specific analytical goal. For high-throughput reaction monitoring in polar solvents, HPLC-UV is superior due to the molecule's strong chromophore and the method's tolerance for aqueous mixtures. Conversely, for trace impurity profiling, structural elucidation, and analysis in non-polar organic extracts, GC-MS provides unmatched resolution and structural identification capabilities.
[3] Kazunari Hashizume, Naoto Hashimoto, and Yoshihiro Miyake. "Synthesis of Fluorine-18 Labeled Butyrophenone Neuroleptics in Combination with a New HPLC Separation Method". Institute of Biofunctional Research / Oxford University Press. 3
[4] Google Patents. "WO2021163467A1 - Linking amino acid sequences, manufacturing method thereof, and use". 4
[5] The Journal of Physical Chemistry C. "Adsorptive and Kinetic Properties on Photocatalytic Hydrogenation of Aromatic Ketones upon UV Irradiated Polycrystalline Titanium Dioxide". ACS Publications. 5
[2] Benchchem. "A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers". 2
Comprehensive Laboratory Disposal and Safety Protocol for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one As researchers and drug development professionals scale up syntheses involving fluorinated aromatic intermediates, establi...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Disposal and Safety Protocol for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
As researchers and drug development professionals scale up syntheses involving fluorinated aromatic intermediates, establishing rigorous, self-validating safety and disposal protocols is paramount. 1-(5-Fluoro-2-methoxyphenyl)butan-1-one (CAS: 1094648-11-9) [1] is a specialized building block. Because it contains both an aromatic ring and a halogen (fluorine), its disposal cannot be treated as standard organic waste.
This guide outlines the operational procedures, chemical causality, and logistical frameworks required for the safe handling and professional disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profile and Hazard Causality
Before implementing a disposal plan, the chemical properties must dictate the handling logic. The presence of the fluorine atom significantly alters the compound's thermal degradation profile compared to non-halogenated ketones.
Table 1: Chemical and Logistical Summary
Parameter
Specification / Protocol
Causality / Rationale
Chemical Name
1-(5-Fluoro-2-methoxyphenyl)butan-1-one
Target analyte/intermediate.
CAS Number
1094648-11-9
Unique identifier for inventory tracking.
Waste Classification
Halogenated Organic Waste
The C-F bond requires specialized high-temperature incineration to prevent the formation of toxic byproducts.
Primary PPE
Nitrile gloves, safety goggles, lab coat
Prevents dermal absorption and ocular exposure to organic irritants.
Ventilation
Fume Hood (Face velocity 80-100 fpm)
Mitigates inhalation risks from potential aerosolization or volatilization during transfer.
Container Compatibility
High-Density Polyethylene (HDPE) or Glass
Prevents solvent degradation of the primary waste container.
Operational Disposal Methodology (SOP)
In professional laboratory settings, the objective is containment and transfer, not in-house chemical neutralization. Attempting to chemically degrade fluorinated aromatics in an improvised setup poses severe safety risks and violates standard environmental compliance protocols [2].
Step 1: Source Segregation (Critical Step)
Action: All liquid waste, reaction mixtures, or solvent washings containing 1-(5-Fluoro-2-methoxyphenyl)butan-1-one must be deposited strictly into containers designated for Halogenated Organic Waste .
Causality: Mixing halogenated waste with non-halogenated waste is a critical logistical error. Halogenated compounds require specialized, high-temperature incineration (often >1000°C) equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) gas produced during combustion. Contaminating a non-halogenated waste stream with fluorinated compounds increases the risk of damaging standard incinerators and drastically increases disposal costs.
Step 2: Primary Containment
Action: Use chemically compatible, sealable containers (e.g., 4-liter glass solvent bottles or approved HDPE jerricans). Do not fill beyond 80% capacity.
Causality: Leaving a 20% headspace accounts for vapor pressure expansion due to temperature fluctuations in the waste storage area, preventing container rupture.
Step 3: Labeling and Tracking
Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "1-(5-Fluoro-2-methoxyphenyl)butan-1-one" and "Halogenated Ketone" on the constituent list.
Causality: Accurate labeling is a self-validating safety measure. It ensures that downstream waste management contractors apply the correct thermal destruction profile and prevents incompatible chemical mixing in bulk processing facilities.
Step 4: Professional Transfer and Destruction
Action: Transfer full containers to the facility's central hazardous waste accumulation area. Contract a licensed hazardous waste management firm for removal.
Causality: Licensed facilities utilize rotary kiln incinerators capable of completely mineralizing the stable C-F bonds into carbon dioxide, water, and recoverable fluorides, ensuring zero environmental persistence [3].
Spill Response and Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent environmental dispersion.
Isolate the Area: Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads. Never use combustible materials like sawdust for organic spills.
Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.
Classification: Label this solid waste as "Halogenated Solid Debris contaminated with 1-(5-Fluoro-2-methoxyphenyl)butan-1-one."
Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all liquid washings into the Halogenated Organic Waste liquid container.
Waste Stream Logic Visualization
The following diagram illustrates the strict segregation logic required for fluorinated intermediates to ensure safe, professional destruction.
Caption: Decision matrix and logistical workflow for the disposal of fluorinated organic intermediates.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System. Retrieved from [Link]
Handling
A Risk-Based Approach to Personal Protective Equipment for Handling 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
This guide provides a comprehensive operational plan for the safe handling of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, a compound of interest for researchers in drug development and organic synthesis. As a substituted ar...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive operational plan for the safe handling of 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, a compound of interest for researchers in drug development and organic synthesis. As a substituted aromatic ketone, its unique chemical structure—featuring a carbonyl group, a fluorinated aromatic ring, and a methoxy group—necessitates a nuanced and proactive approach to safety. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established chemical safety principles. Our objective is to empower you, our scientific partners, with the knowledge to create a self-validating system of safety in your laboratory.
Core Principle: Hazard Assessment as the Foundation of Safety
Before any work begins, a thorough understanding of the potential hazards is paramount. While a specific, verified Safety Data Sheet (SDS) for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one is not widely available, we can infer its toxicological profile from structurally analogous compounds. Aromatic ketones and fluorinated organic compounds often present risks of skin, eye, and respiratory irritation.[1][2][3] For instance, similar molecules are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially harmful upon ingestion, inhalation, or skin contact.
Assumed Hazard Classifications:
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Corrosion/Irritation: Assumed to cause skin irritation.[1][2][5]
Serious Eye Damage/Eye Irritation: Assumed to cause serious eye irritation.[1][2][5]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2][5]
This conservative assessment dictates that all handling procedures must be designed to minimize direct contact and aerosol generation.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as certified chemical fume hoods, are the primary method for exposure control and must be used for all manipulations of this compound. The PPE protocols outlined below are designed as a critical final barrier to protect personnel.
Dermal Protection: Selecting the Right Glove
The selection of appropriate hand protection is arguably the most critical decision for routine handling. The compound's structure, possessing both aromatic and ketone functionalities, presents a challenge for common laboratory gloves. Standard nitrile gloves, while offering good general-purpose protection, are often a poor choice for prolonged work with ketones and aromatic solvents, as they can be quickly permeated.[6][7]
The choice of glove material must be matched to the specific task and duration of exposure.
Glove Material
Resistance to Ketones
Resistance to Aromatic Solvents
Recommended Use Case for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one
A viable, albeit expensive, alternative if the solvent system is primarily aromatic and ketone exposure is minimal.
Operational Directive: For tasks involving more than incidental contact, Butyl rubber gloves are the recommended primary barrier . For short-duration tasks where dexterity is critical, a double-gloving technique (a thicker outer glove over a thinner disposable glove) can be employed. Always inspect gloves for tears or punctures before use.[11]
Ocular and Facial Protection
Given the high likelihood of serious eye irritation, robust eye protection is mandatory.[2][5]
Chemical Splash Goggles: Must be worn at all times when handling the compound, even within a fume hood. They must conform to ANSI Z87.1 or equivalent standards.
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a significant risk of splashing or aerosolization, such as when handling larger quantities (>50 mL) or during vigorous mixing.[5][12] Contact lenses should not be worn when handling this chemical.[12]
Respiratory Protection
All work with 1-(5-Fluoro-2-methoxyphenyl)butan-1-one must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols. If a fume hood is not available or in the event of a significant spill, respiratory protection is required.
Primary Control: Chemical Fume Hood.
Secondary/Emergency Control: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[12] For situations with high vapor concentrations or oxygen-deficient environments, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) would be required.[12][13]
Protective Clothing
Laboratory Coat: A flame-resistant lab coat with full-length sleeves is the minimum requirement.
Chemical-Resistant Apron/Coveralls: For handling larger volumes or in procedures with a high splash potential, a chemical-resistant apron made of materials like neoprene or Tychem® should be worn over the lab coat.[14]
Footwear: Closed-toe shoes are mandatory. Shoe covers may be used for added protection during spill cleanup.
Operational and Disposal Plan
A systematic workflow for PPE usage minimizes the risk of accidental exposure and cross-contamination.
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent the transfer of contaminants from the "dirty" exterior of the equipment to your skin.
Caption: PPE Donning and Doffing Workflow Diagram.
Decontamination and Disposal
Proper disposal is a crucial final step in the handling process.
Gloves: All gloves, especially the outer pair, should be considered contaminated after use. Remove them without touching the outer surface with bare skin and dispose of them immediately in a designated hazardous waste container.[9] Never reuse disposable gloves.[9]
Lab Coats: If significant contamination of a lab coat occurs, it should be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.
Solid & Liquid Waste: All materials contaminated with 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, including pipette tips, absorbent pads, and excess reagent, must be collected in a clearly labeled, sealed hazardous waste container.[5] Do not dispose of this chemical down the drain.[5]
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][15] Seek immediate medical attention.[5]
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects researchers and ensures the integrity of your work.
References
Which Chemical Gloves Protect Hands from Hazardous Solvents? - INTCO Medical. (2026, February 28).
Chemical Resistant Gloves | Fisher Scientific.
3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (2024, December 27).
Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23).
Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley.
Personal protective equipment for handling Tetrafluorosilane;dihydrofluoride - Benchchem.
Safety data sheet - BASF. (2026, March 6).
Personal Protective Equipment | US EPA. (2025, September 12).
Safety Data Sheet - Angene Chemical. (2025, January 23).
SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
Personal Protective Equipment - Environmental Health & Safety Services.
1-(5-amino-2-fluorophenyl)butan-1-one — Chemical Substance Information - NextSDS.